Product packaging for Oseltamivir(Cat. No.:CAS No. 196618-13-0)

Oseltamivir

Cat. No.: B103847
CAS No.: 196618-13-0
M. Wt: 312.40 g/mol
InChI Key: VSZGPKBBMSAYNT-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oseltamivir, known commercially as Tamiflu, is an antiviral prodrug that functions as a potent and selective competitive inhibitor of influenza virus neuraminidase . This enzyme is essential for the viral replication cycle, as it facilitates the release of newly formed viral particles from infected host cells. Upon oral administration, the inactive prodrug is hydrolyzed in vivo to its active form, this compound carboxylate, which acts by blocking the active site of the neuraminidase enzyme . This mechanism effectively halts the release and spread of progeny influenza virus to new host cells, thereby containing infection propagation . Research and clinical trials have demonstrated that this activity reduces the duration of viral shedding and can shorten the length of influenza symptoms . Its primary research applications include the study of influenza A and B virus kinetics, investigation of antiviral resistance mechanisms, and exploration of viral pathogenesis. A meta-analysis of randomized controlled trials using individual patient data confirmed that this compound treatment accelerates time to clinical symptom alleviation and reduces the risk of lower respiratory tract complications in adults with influenza . Furthermore, studies have shown its application in high-risk populations, where it is associated with reduced rates of hospitalization and antibiotic usage . This product is provided For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N2O4 B103847 Oseltamivir CAS No. 196618-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGPKBBMSAYNT-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044291
Record name Oseltamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 6.86e-01 g/L
Record name Oseltamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

196618-13-0, 204255-11-8
Record name Oseltamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196618-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oseltamivir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oseltamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oseltamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSELTAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OSELTAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Oseltamivir and Influenza Neuraminidase: A Deep Dive into the Mechanism of Action, Interaction, and Resistance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oseltamivir, marketed as Tamiflu®, remains a cornerstone in the management and prophylaxis of influenza A and B virus infections.[1] Its efficacy is rooted in the targeted inhibition of the viral neuraminidase (NA) enzyme, a critical component of the viral life cycle.[2] This guide provides a comprehensive technical examination of the molecular interactions governing this compound's mechanism of action. We will dissect the catalytic function of neuraminidase, elucidate how this compound carboxylate acts as a potent transition-state analog inhibitor, detail the specific molecular contacts within the enzyme's active site, and explore the structural basis of clinical resistance. Furthermore, this document furnishes detailed protocols for key enzymatic and biophysical assays, offering a practical framework for researchers in virology and drug development.

The Influenza Neuraminidase: A Critical Viral Glycoprotein

Influenza viruses, upon replicating within a host cell, utilize the hemagglutinin (HA) protein on the virion surface to bind to sialic acid residues on the cell membrane. To release progeny virions and enable the infection of new cells, the virus employs a second glycoprotein, neuraminidase (NA). NA is an exosialidase that cleaves the α-ketosidic linkage between a terminal sialic acid and an adjacent sugar residue on host cell receptors and on the viral envelope itself.[3][4] This enzymatic action prevents the self-aggregation of newly formed viral particles and their tethering to the infected cell surface, facilitating their efficient spread through the respiratory tract.[5][6]

The Neuraminidase Catalytic Mechanism

The catalytic activity of NA is centered within a highly conserved active site pocket. The enzymatic reaction proceeds through a proposed mechanism involving the distortion of the sialic acid substrate.[3][7]

  • Binding and Distortion: The sialic acid residue binds to the active site. Strong ionic interactions between the substrate's carboxylate group and a triad of conserved arginine residues (R118, R292, R371) induce a conformational change in the sugar ring, distorting it from a low-energy chair conformation to a higher-energy, planar boat or half-chair conformation.[3][4]

  • Formation of the Transition State: This distortion facilitates the cleavage of the glycosidic bond, leading to the formation of a transient, unstable oxocarbonium ion intermediate—the transition state.[3][7]

  • Hydrolysis and Release: A water molecule, activated by nearby acidic residues, attacks the oxocarbonium ion. This hydrolysis reaction completes the cleavage, and the products are subsequently released from the active site.[3]

The precise architecture and charge distribution of the active site are exquisitely tuned to stabilize this high-energy transition state, thereby lowering the activation energy of the reaction.

G cluster_0 Neuraminidase Catalytic Cycle SA_unbound Sialic Acid (SA) (Chair Conformation) NA_active_site NA Active Site (R118, R292, R371) SA_unbound->NA_active_site Binding Bound_complex SA-NA Complex (Distorted Boat Conformation) Transition_state Oxocarbonium Ion Transition State Bound_complex->Transition_state Glycosidic Bond Cleavage Hydrolysis Hydrolysis (H₂O Attack) Transition_state->Hydrolysis Stabilization by Active Site Products Cleavage Products Released Hydrolysis->Products Products->NA_active_site Enzyme Regeneration

Figure 1: Simplified workflow of the neuraminidase catalytic mechanism.

This compound: A Transition-State Analog Inhibitor

This compound phosphate is an orally administered prodrug. In the body, it is rapidly converted by hepatic esterases into its active form, this compound carboxylate.[1][5] The design of this compound carboxylate is a prime example of rational drug design, engineered to mimic the oxocarbonium ion transition state of the sialic acid substrate.[8][9][10]

By closely resembling this high-energy intermediate, this compound carboxylate binds to the neuraminidase active site with much higher affinity than the natural substrate.[9] It acts as a potent, selective competitive inhibitor, occupying the active site and preventing the cleavage of sialic acid.[2][11] As a result, newly synthesized virions remain tethered to the host cell surface and to each other, effectively halting viral propagation.[1][5]

The Molecular Basis of this compound-Neuraminidase Interaction

The high-affinity binding of this compound carboxylate is achieved through a network of specific hydrogen bonds and hydrophobic interactions with conserved residues within the NA active site. Data from X-ray crystallography and molecular dynamics simulations have provided a detailed atomic-level understanding of this interaction.[12][13][14]

Key Residue Interactions

The binding of this compound carboxylate is stabilized by a framework of highly conserved catalytic and structural residues.

  • Carboxylate Group Interactions: The negatively charged carboxylate group of the inhibitor forms strong, tripartite ionic bonds with the positively charged guanidinium groups of three arginine residues: R118, R292, and R371 .[15] This interaction is fundamental to anchoring the inhibitor in the active site and mimics the binding of the natural substrate's carboxylate group.

  • Acetamido Group: The acetamido group at C4 forms a hydrogen bond with the guanidinium group of R152 . The methyl portion of this group settles into a hydrophobic pocket formed by W178 and I222 .[16]

  • Amino Group: The protonated amino group at C5 establishes crucial hydrogen bonds with the side chains of E119 and D151 .

  • Pentyloxy Group: The hydrophobic 3-pentyloxy side chain is a key feature distinguishing this compound from other inhibitors like zanamivir. This group fits into a hydrophobic pocket created by residues including I222, R224, and E276 , undergoing a conformational change upon inhibitor binding.[14] This interaction significantly contributes to the binding affinity.

Molecular dynamics simulations have further refined this static picture, revealing the dynamic nature of the binding process and the importance of water-mediated hydrogen bonds, particularly in the interaction between the inhibitor's carboxylate and R118.[17]

Functional Group of this compound CarboxylateInteracting Neuraminidase ResiduesType of Interaction
CarboxylateR118, R292, R371Ionic Bonds / Hydrogen Bonds[15]
Amino (C5)E119, D151Hydrogen Bonds
Acetamido (C4)R152, W178, I222Hydrogen Bond & Hydrophobic[16]
Pentyloxy (C3 side chain)W178, I222, R224, A246, E276Hydrophobic Interactions

Table 1: Summary of key molecular interactions between this compound carboxylate and the neuraminidase active site.

G cluster_groups Inhibitor Functional Groups cluster_residues NA Active Site Residues This compound This compound Carboxylate Carboxylate Carboxylate Group Amino Amino Group Acetamido Acetamido Group Pentyloxy Pentyloxy Group R118 R118 Carboxylate->R118 Ionic Bonds R292 R292 Carboxylate->R292 Ionic Bonds R371 R371 Carboxylate->R371 Ionic Bonds E119 E119 Amino->E119 H-Bonds D151 D151 Amino->D151 H-Bonds R152 R152 Acetamido->R152 H-Bond HydrophobicPocket Hydrophobic Pocket (I222, R224, etc.) Acetamido->HydrophobicPocket Hydrophobic E276 E276 Pentyloxy->E276 Conformational Change Pentyloxy->HydrophobicPocket Hydrophobic

Figure 2: Logical relationship diagram of this compound carboxylate's key interactions within the neuraminidase active site.

The Molecular Underpinnings of this compound Resistance

The clinical utility of this compound is threatened by the emergence of drug-resistant influenza strains. Resistance is predominantly conferred by single amino acid substitutions within the neuraminidase gene that reduce the binding affinity of this compound carboxylate.[2][5]

Key Resistance Mutations

Several clinically significant mutations have been identified:

  • H274Y (N1 and N5 subtypes): This is the most common resistance mutation in seasonal H1N1 and avian H5N1 viruses.[11][18] The substitution of histidine with the bulkier tyrosine at position 274 causes steric hindrance that prevents the E276 residue from rotating into its optimal position to accommodate the pentyloxy side chain of this compound.[14][19] This disruption of the hydrophobic pocket significantly reduces binding affinity.[14]

  • R292K (N2 and N9 subtypes): This mutation directly impacts one of the three key arginine residues that anchor the inhibitor's carboxylate group. Replacing arginine with lysine disrupts the hydrogen bond network and can also impair the formation of the adjacent hydrophobic pocket.[17][20] This mutation often reduces viral fitness but confers high-level resistance.

  • E119V (N2 subtype): The substitution of glutamic acid with valine removes a key hydrogen bond with the inhibitor's amino group, thereby weakening the overall interaction.[20]

  • I223V + S247N (H1N1pdm09): A novel combination of mutations recently detected that confers a 13-fold reduced susceptibility to this compound.[21]

MutationNA Subtype(s)Fold Increase in IC₅₀ (Approx.)Molecular Consequence
H274YN1, N5>400-fold[18]Steric clash, disrupts hydrophobic pocket for pentyloxy group.[14][19]
R292KN2, N9High-level resistance[20]Loss of key ionic/H-bond with carboxylate group.[20]
E119VN2, BReduced inhibition[20]Loss of H-bond with amino group.[20]
N294SN1~60-foldAlters interaction with carboxylate group.[11]
I223V+S247NH1N1pdm09~13-fold[21]Combination of mutations reduces susceptibility.[21]
Table 2: Common this compound resistance mutations in influenza neuraminidase.

Methodologies for Studying this compound-Neuraminidase Interactions

Assessing the susceptibility of influenza isolates to this compound and characterizing the binding kinetics are crucial for surveillance and drug development.

Protocol: Fluorescence-Based Neuraminidase Inhibition (NI) Assay

This enzymatic assay is the most common method for determining the 50% inhibitory concentration (IC₅₀) of a neuraminidase inhibitor.[22] It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Causality Behind Experimental Choices: The use of MUNANA provides a sensitive and quantitative readout; NA cleavage of the sialic acid moiety releases the fluorophore 4-methylumbelliferone (4-MU), whose fluorescence is directly proportional to enzyme activity.[22][23] The assay buffer contains MES to maintain a stable pH of 6.5, optimal for NA activity, and CaCl₂ as the enzyme requires calcium ions for stability.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 2x stock of 66 mM MES, 8 mM CaCl₂, pH 6.5. Dilute to 1x for use.[22]

    • Inhibitor Stock: Prepare a 300 µM master stock of this compound carboxylate in 2x assay buffer. Store at -20°C.[22]

    • Substrate: Prepare a working solution of MUNANA in assay buffer. The final concentration in the well should be approximately 100 µM.

    • Stop Solution: Prepare 0.14 M NaOH in 83% ethanol.[23]

  • Virus Titration (NA Activity Assay):

    • Perform serial two-fold dilutions of the influenza virus stock in a black, flat-bottom 96-well plate.

    • Add MUNANA substrate to all wells and incubate at 37°C for 60 minutes, protected from light.[23]

    • Add stop solution to terminate the reaction.

    • Measure fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~450 nm).[23]

    • Determine the virus dilution that yields approximately 80% of the maximum fluorescent signal (within the linear range) for use in the inhibition assay.[22]

  • Inhibition Assay:

    • Prepare serial dilutions of this compound carboxylate in the 96-well plate. Include "virus control" (no inhibitor) and "blank" (no virus) wells.

    • Add the predetermined dilution of the virus to all wells except the blanks.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate at 37°C for 60 minutes, protected from light.[23]

    • Terminate the reaction by adding the stop solution.

    • Read the fluorescence as described above.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Inhibition Assay Workflow cluster_analysis Data Analysis A Prepare Reagents (Buffer, Inhibitor, Substrate) B Serially Dilute Virus (NA Activity Assay) A->B C Determine Optimal Virus Concentration B->C E Add Virus to Wells C->E D Serially Dilute This compound Carboxylate D->E F Pre-incubate (Inhibitor-Enzyme Binding) E->F G Add MUNANA Substrate (Start Reaction) F->G H Incubate at 37°C G->H I Add Stop Solution H->I J Read Fluorescence (Ex:360nm, Em:450nm) I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC₅₀ Value L->M

Figure 3: Experimental workflow for the fluorescence-based neuraminidase inhibition assay.
Protocol Concept: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₙ).[24]

Methodology Outline:

  • Chip Preparation: An NA inhibitor (e.g., zanamivir) is chemically immobilized onto the surface of an SPR sensor chip to act as a ligand.[25]

  • Binding Measurement: A solution containing purified NA protein (the analyte) is flowed over the chip surface. Binding of NA to the immobilized inhibitor causes a change in the refractive index at the surface, which is detected as a change in response units (RU).

  • Kinetic Analysis: By analyzing the rate of RU increase during the association phase and the rate of decrease during the dissociation phase (when buffer is flowed over), the rate constants (kₐ and kₑ) can be calculated. The equilibrium dissociation constant (Kₙ = kₑ/kₐ) is a direct measure of binding affinity.

  • Inhibition in Solution: To measure this compound's effect, the NA protein is pre-incubated with various concentrations of this compound before being flowed over the chip. This compound binding to NA in solution reduces the amount of free NA available to bind to the chip surface, resulting in a lower SPR signal. This allows for the determination of an IC₅₀ value.[25][26] This method is particularly powerful for directly comparing the binding affinities of wild-type and mutant NA proteins to inhibitors.[27]

Conclusion and Future Perspectives

This compound's success as an antiviral is a testament to the power of structure-based drug design. Its mechanism as a transition-state analog inhibitor of neuraminidase is well-characterized, from its initial design concept to the detailed molecular interactions within the enzyme's active site. However, the persistent emergence of resistance mutations, such as H274Y, underscores the adaptive capacity of the influenza virus and highlights the need for continuous surveillance and the development of next-generation antivirals.[19] Future drug design efforts may focus on developing inhibitors that are less susceptible to the effects of single-point mutations, perhaps by targeting other conserved regions of the enzyme or by designing molecules with greater conformational flexibility to accommodate active site changes. The detailed methodologies provided herein serve as a foundational toolkit for the researchers and scientists at the forefront of this ongoing challenge.

References

The Genesis of a Pandemic Preparedness Pillar: A Technical Guide to the Discovery and Rational Drug Design of Oseltamivir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oseltamivir (marketed as Tamiflu®) stands as a landmark achievement in modern antiviral therapy and a paradigm of successful rational drug design. Its development fundamentally altered the therapeutic landscape for influenza, offering the first orally bioavailable neuraminidase inhibitor and becoming a critical tool in seasonal and pandemic influenza preparedness. This in-depth technical guide chronicles the journey of this compound's creation, from the foundational understanding of the influenza virus life cycle to the intricate, structure-guided chemical synthesis that brought this pivotal molecule from the laboratory to the clinic. We will dissect the scientific rationale behind the selection of neuraminidase as a therapeutic target, the iterative process of inhibitor design that led to this compound's specific molecular architecture, its mechanism of action at the atomic level, the evolution of its complex chemical synthesis, and the ongoing challenge of antiviral resistance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core scientific principles and methodologies that underpinned the development of this essential medicine.

The Unmet Need and the Strategic Selection of Neuraminidase

Prior to the advent of neuraminidase inhibitors, the therapeutic arsenal against influenza was limited. The adamantane derivatives, amantadine and rimantadine, targeted the M2 proton channel of influenza A, but were ineffective against influenza B and faced rapidly emerging resistance. This created a significant unmet medical need for a broad-spectrum anti-influenza agent with a higher barrier to resistance.

The influenza virus relies on two key surface glycoproteins for its propagation: hemagglutinin (HA) and neuraminidase (NA).[1] While HA mediates viral entry into host cells, NA is crucial for the release of newly formed virions from the infected cell surface.[1][2] Specifically, NA cleaves terminal sialic acid residues from host cell surface glycoproteins and from the viral hemagglutinin itself, preventing the aggregation of new virions at the cell surface and facilitating their spread to uninfected cells.[1][3] The critical role of NA in the viral life cycle and the highly conserved nature of its active site across both influenza A and B strains made it an attractive target for antiviral drug development.[4][5]

The enzymatic action of neuraminidase involves the cleavage of a glycosidic bond, a process that proceeds through a well-defined transition state. The strategy, therefore, was to design a molecule that mimics this transition state, thereby binding to the neuraminidase active site with high affinity and selectivity, and competitively inhibiting its function.[6][7]

Rational Drug Design: From Sialic Acid to a Potent, Orally Bioavailable Inhibitor

The development of this compound is a classic example of structure-based drug design, a process that relies on the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors.[2][8][9]

The Starting Point: Sialic Acid and Early Analogs

The natural substrate for neuraminidase is sialic acid (N-acetylneuraminic acid). Early research focused on creating analogs of sialic acid that could act as inhibitors. A key breakthrough was the synthesis of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a transition-state analog that showed inhibitory activity against neuraminidase.[10][11] Further modifications led to the development of zanamivir (Relenza®), a potent neuraminidase inhibitor. However, zanamivir's high polarity resulted in poor oral bioavailability, necessitating administration via inhalation.[12] This limitation spurred the search for an orally active neuraminidase inhibitor.

The Leap to a Carbocyclic Scaffold: The Genesis of this compound

Scientists at Gilead Sciences embarked on a rational drug design program to develop an orally bioavailable neuraminidase inhibitor.[8][13][14] A key innovation was the replacement of the dihydropyran ring of sialic acid analogs with a carbocyclic cyclohexene ring.[8] This modification aimed to increase the lipophilicity of the molecule, thereby improving its oral absorption.

The design process was iterative and heavily reliant on X-ray crystallography to visualize how different chemical modifications affected the binding of the inhibitor to the neuraminidase active site.[8][9] This allowed for the systematic optimization of the inhibitor's structure to maximize its interaction with key amino acid residues in the active site.

Structure-Activity Relationship (SAR) and the Emergence of GS 4071

The SAR studies focused on optimizing the substituents on the cyclohexene ring to enhance binding affinity. A crucial discovery was the introduction of a bulky hydrophobic side chain, the 3-pentyloxy group, which could occupy a hydrophobic pocket in the neuraminidase active site, significantly increasing the inhibitor's potency.[15] This led to the identification of GS 4071 (this compound carboxylate), the active metabolite of this compound, as a highly potent and selective neuraminidase inhibitor.[15]

The following diagram illustrates the logical progression from the natural substrate to the rationally designed inhibitor.

SAR_Development Sialic_Acid Sialic Acid (Natural Substrate) Zanamivir Zanamivir (Inhaled Inhibitor) Sialic_Acid->Zanamivir Transition-State Mimicry Carbocyclic_Scaffold Carbocyclic Scaffold (Improved Lipophilicity) Zanamivir->Carbocyclic_Scaffold Quest for Oral Bioavailability GS_4071 GS 4071 (this compound Carboxylate) (Potent, Selective Inhibitor) Carbocyclic_Scaffold->GS_4071 Structure-Based Optimization (Hydrophobic Side Chain) This compound This compound (Oral Prodrug) GS_4071->this compound Prodrug Strategy

Caption: Logical progression of this compound's design.

The Prodrug Strategy: Achieving Oral Bioavailability

While GS 4071 was a potent inhibitor, its carboxylate group limited its oral absorption. To overcome this, a prodrug strategy was employed. The carboxylate group was esterified to form this compound phosphate (GS 4104), an ethyl ester prodrug.[1][12] After oral administration, this compound is readily absorbed and then rapidly converted by hepatic esterases into the active metabolite, this compound carboxylate.[1][12][16] This clever chemical modification was the final piece of the puzzle, resulting in the first orally active neuraminidase inhibitor.[17]

Mechanism of Action: Competitive Inhibition of Neuraminidase

This compound's therapeutic effect is derived from the competitive inhibition of the influenza neuraminidase enzyme by its active metabolite, this compound carboxylate.[2][12][17] this compound carboxylate is a transition-state analog of sialic acid, meaning it mimics the shape and charge distribution of the sialic acid molecule as it is being cleaved by the neuraminidase enzyme.[18] This allows it to bind with high affinity to the active site of the neuraminidase, effectively blocking the enzyme's access to its natural substrate.[1] By inhibiting neuraminidase activity, this compound prevents the release of new virus particles from infected cells, thereby halting the spread of the infection within the respiratory tract.[1][12]

The following diagram illustrates the interaction of this compound carboxylate with the key residues in the neuraminidase active site.

MOA cluster_NA Neuraminidase Active Site Arg118 Arg118 Arg292 Arg292 Arg371 Arg371 Glu276 Glu276 Tyr406 Tyr406 Oseltamivir_Carboxylate This compound Carboxylate Oseltamivir_Carboxylate->Arg118 Ionic Interaction (Carboxylate Group) Oseltamivir_Carboxylate->Arg292 Ionic Interaction (Carboxylate Group) Oseltamivir_Carboxylate->Arg371 Ionic Interaction (Carboxylate Group) Oseltamivir_Carboxylate->Glu276 Hydrogen Bond (Amide Group) Oseltamivir_Carboxylate->Tyr406 van der Waals (Pentyloxy Group) Resistance_Mechanism cluster_WT Wild-Type Neuraminidase (Sensitive) cluster_Mutant Mutant Neuraminidase (Resistant) WT_Pocket Hydrophobic Pocket (His274) Mutant_Pocket Distorted Pocket (Tyr274) Oseltamivir_WT This compound Oseltamivir_WT->WT_Pocket Optimal Binding (Pentyloxy Group) Oseltamivir_Mutant This compound Oseltamivir_Mutant->Mutant_Pocket Reduced Binding

References

A Technical Guide to Oseltamivir's Inhibition of Viral Replication

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of the Molecular Mechanism of Neuraminidase Inhibition

Executive Summary

Oseltamivir is a cornerstone of antiviral therapy against influenza A and B viruses. Administered as an orally bioavailable prodrug, this compound phosphate, it undergoes rapid hepatic conversion to its active metabolite, this compound carboxylate.[1][2] The efficacy of this agent lies in its highly specific and potent inhibition of the viral neuraminidase (NA) enzyme. This compound carboxylate functions as a transition-state analog of sialic acid, the natural substrate for NA, binding to the enzyme's active site with high affinity and blocking its catalytic function.[3][4] By neutralizing NA, the drug prevents the cleavage of sialic acid residues on the surface of infected host cells, thereby trapping newly formed progeny virions and preventing their release and subsequent spread.[2][5] This guide provides a detailed examination of this mechanism, the experimental protocols used to validate its efficacy, and the molecular basis of viral resistance.

The Influenza Virus Life Cycle and the Critical Role of Neuraminidase

The influenza virus life cycle begins with the binding of the viral surface glycoprotein, hemagglutinin (HA), to sialic acid residues on host respiratory epithelial cells, facilitating viral entry.[6] Following replication within the host cell, new viral components are assembled and trafficked to the plasma membrane for budding.[5] At this final stage, the viral neuraminidase (NA) enzyme becomes critical.

1.1. Neuraminidase: The 'Molecular Scissors' for Viral Egress

Neuraminidase is a viral surface glycoprotein that functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoconjugates.[6][7] This enzymatic activity is indispensable for influenza replication, serving two primary functions:

  • Facilitating Viral Release: As new virions bud from the host cell, their HA proteins can bind to sialic acid on the same cell's surface, effectively tethering the virus. NA cleaves these sialic acid connections, releasing the progeny virions and allowing them to infect new cells.[7][8]

  • Preventing Viral Aggregation: NA also removes sialic acid from the glycoproteins of newly formed virions themselves. This prevents the viruses from clumping together, ensuring that individual, infectious particles are disseminated.[2][7]

Emerging evidence also suggests that NA plays a role in the early stages of infection by helping the virus penetrate the sialic acid-rich mucus of the respiratory tract to reach the underlying target cells.[6][9][10]

This compound's Core Mechanism: From Prodrug to Potent Inhibitor

This compound's success as an antiviral is rooted in its sophisticated biochemical design, which encompasses its metabolic activation and its precise targeting of the NA active site.

2.1. Bioactivation: The Prodrug Strategy

This compound is administered orally as this compound phosphate (marketed as Tamiflu®), an inactive ethyl ester prodrug.[1][2] This formulation enhances oral bioavailability, which is approximately 80%.[1][11] Upon absorption, it undergoes extensive first-pass metabolism in the liver, where human carboxylesterase 1 (hCE1) hydrolyzes the ester bond.[12][13] This reaction converts the prodrug into its active form, this compound carboxylate (OC), which is the molecule responsible for antiviral activity.[14][15]

G cluster_0 In Vivo Activation Oseltamivir_Phosphate This compound Phosphate (Prodrug, Orally Administered) Oseltamivir_Carboxylate This compound Carboxylate (Active Metabolite) Oseltamivir_Phosphate->Oseltamivir_Carboxylate Hepatic Esterases (hCE1) Hydrolysis

Caption: Metabolic activation of the this compound prodrug.

2.2. A Transition-State Analog: The Key to High-Affinity Binding

The catalytic mechanism of neuraminidase involves the cleavage of a glycosidic bond, which proceeds through a high-energy transition state resembling an oxonium cation.[4] this compound carboxylate is ingeniously designed as a transition-state analog , a stable molecule that mimics this transient, high-energy intermediate.[3] Because enzymes have the highest affinity for the transition state of the reaction they catalyze, this compound carboxylate binds to the NA active site far more tightly than the natural substrate, sialic acid.[3]

This high-affinity binding results in potent, selective, and competitive inhibition of the enzyme. The inhibitor occupies the active site, physically blocking sialic acid from binding and preventing its cleavage. The binding is facilitated by a network of interactions with highly conserved amino acid residues within the catalytic site, including:

  • Salt bridges between the carboxylate group of the drug and the guanidinium groups of Arg292 and Arg371.[16]

  • Hydrogen bonds involving the drug's amino and acetyl groups with residues like Asp151 and Arg152.[16]

  • Hydrophobic interactions between the drug's pentyl group and side chains of residues such as Ala246.[16]

G cluster_0 Normal Enzymatic Action cluster_1 Inhibition by this compound NA_Normal Neuraminidase (NA) Active Site Products Cleaved Products NA_Normal->Products Releases Sialic_Acid Sialic Acid Sialic_Acid->NA_Normal Binds NA_Inhibited Neuraminidase (NA) Active Site This compound This compound Carboxylate This compound->NA_Inhibited High-affinity binding Sialic_Acid_Blocked Sialic Acid Sialic_Acid_Blocked->NA_Inhibited Binding Blocked

Caption: Competitive inhibition of neuraminidase by this compound.

Consequence of Inhibition: Halting Viral Propagation

By effectively disabling neuraminidase, this compound carboxylate disrupts the final and critical stage of the viral life cycle.

  • Viral Trapping: Newly synthesized virions successfully bud from the infected cell's membrane but remain tethered to it because their HA proteins are still bound to uncleaved sialic acid residues.[2][5]

  • Inhibition of Spread: Unable to detach, the progeny virions cannot travel to and infect neighboring healthy cells. This action effectively contains the infection, reduces the overall viral load, and limits the severity and duration of the illness.[2][17][18][19]

The entire process is a cascade where a molecular-level inhibition translates directly into a macroscopic therapeutic effect.

G cluster_0 Uninhibited Viral Release cluster_1 This compound-Inhibited Cycle Infected_Cell_A Infected Host Cell Budding_A Progeny Virions Bud Infected_Cell_A->Budding_A NA_Action_A Neuraminidase Cleaves Sialic Acid Budding_A->NA_Action_A Release_A Virions Released NA_Action_A->Release_A Spread_A Infection Spreads to New Cells Release_A->Spread_A Infected_Cell_B Infected Host Cell (+ this compound) Budding_B Progeny Virions Bud Infected_Cell_B->Budding_B NA_Action_B Neuraminidase Inhibited Budding_B->NA_Action_B Release_B Virions Trapped on Cell Surface NA_Action_B->Release_B Spread_B Infection Contained Release_B->Spread_B

Caption: this compound's effect on the viral replication cycle.

Validating Efficacy: Key Experimental Protocols

The inhibitory activity of this compound is quantified using standardized in vitro assays that measure either direct enzymatic inhibition or the downstream effect on viral replication.

4.1. Neuraminidase Inhibition (NI) Assay

This biochemical assay directly measures the ability of a compound to inhibit NA enzymatic activity.

  • Methodology:

    • Incubation: A known quantity of influenza virus (as the source of NA) is pre-incubated with serial dilutions of this compound carboxylate.

    • Substrate Addition: A fluorogenic or chemiluminescent NA substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid, MUNANA) is added to the mixture.

    • Signal Detection: Active NA cleaves the substrate, releasing a fluorescent or luminescent signal that is measured over time using a plate reader.

    • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the drug. The data are plotted to calculate the IC50 , the drug concentration required to inhibit 50% of the neuraminidase activity.[20]

4.2. Plaque Reduction Neutralization (PRNT) Assay

This cell-based assay provides a functional measure of how drug activity translates into the inhibition of viral propagation.

  • Methodology:

    • Cell Culture: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in culture plates.

    • Infection: Cells are infected with a standardized amount of influenza virus that has been pre-incubated with serial dilutions of this compound carboxylate.

    • Overlay: After an incubation period to allow viral entry, the liquid media is removed and replaced with a semi-solid overlay (e.g., agar or methylcellulose) containing the corresponding drug concentration. This overlay prevents released virions from spreading randomly through the liquid, localizing infection to neighboring cells and forming discrete "plaques."

    • Incubation & Staining: The plates are incubated for 2-3 days to allow plaques—zones of dead or dying cells—to form. The cells are then fixed and stained (e.g., with crystal violet), making the plaques visible to the naked eye.

    • Data Analysis: The number of plaques at each drug concentration is counted and compared to a no-drug control. The results are used to calculate the EC50 (Effective Concentration 50), the drug concentration required to reduce the number of plaques by 50%.[21]

Parameter Neuraminidase Inhibition (NI) Assay Plaque Reduction Assay
Principle Measures direct enzymatic inhibitionMeasures inhibition of viral replication & spread
Endpoint IC50 (50% Inhibitory Concentration)EC50 (50% Effective Concentration)
System Biochemical (cell-free)Cell-based
Measures Drug potency against the enzymeOverall antiviral effect in a biological system
The Challenge of this compound Resistance

The widespread use of this compound has led to the emergence of resistant influenza strains.[22] Resistance is primarily caused by specific amino acid substitutions within the neuraminidase gene that alter the drug's binding site.[23]

  • Mechanism of Resistance: These mutations typically reduce the binding affinity of this compound carboxylate to the active site without completely abolishing the enzyme's natural function of cleaving sialic acid. This allows the virus to replicate, albeit sometimes with reduced fitness, in the presence of the drug.[24]

  • Clinically Significant Mutations: Several key mutations have been identified that confer resistance. The clinical relevance of a mutation is determined by the degree to which it increases the IC50 value and whether the mutated virus remains viable enough to transmit.

Mutation NA Subtype(s) Effect on this compound Susceptibility Reference
H274Y (H275Y in N1) N1High-level resistance (>100-fold increase in IC50)[22][23]
R292K N2, N9High-level resistance; often impairs viral fitness[25]
E119V N2Reduced inhibition[25]
I223V + S247N N1 (pdm09)Mildly reduced susceptibility (~13-fold increase in IC50)[26]

Continuous global surveillance by organizations like the WHO and CDC is essential to monitor for the emergence and spread of these and other novel resistance mutations.[23][26]

Conclusion

This compound's role in inhibiting influenza virus replication is a textbook example of rational drug design. By leveraging a prodrug strategy for oral delivery and creating a transition-state analog that competitively inhibits the vital neuraminidase enzyme, this compound effectively halts the viral life cycle at its final stage. Its mechanism—preventing the release of progeny virions—directly limits the spread of infection within the host. While the emergence of resistance presents an ongoing challenge, a thorough understanding of this compound's molecular interactions and the assays used to measure its efficacy remains fundamental for researchers, scientists, and drug development professionals in the continuous effort to combat influenza.

References

Stereochemistry and isomer importance in Oseltamivir synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry and Isomer Importance in Oseltamivir Synthesis

Abstract

This compound, marketed as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses. Its efficacy as a potent neuraminidase inhibitor is critically dependent on its precise three-dimensional architecture. The molecule possesses three contiguous stereocenters, giving rise to eight possible stereoisomers, yet only one—the (3R,4R,5S) isomer—exhibits the desired pharmacological activity. This guide provides a comprehensive analysis of the stereochemical intricacies of this compound and the synthetic strategies developed to achieve absolute stereocontrol. We will dissect the seminal industrial synthesis originating from shikimic acid and explore the innovative academic solutions that bypass this natural starting material. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind synthetic choices and the self-validating systems of protocols that define modern asymmetric synthesis.

The Stereochemical Imperative: Why (3R,4R,5S) is a Non-Negotiable Mandate

This compound's mechanism of action involves blocking the active site of the viral neuraminidase enzyme, which is essential for the release of new virions from infected host cells.[1][2] This binding is a highly specific, lock-and-key interaction dictated by the precise spatial arrangement of the inhibitor's functional groups.

The this compound molecule features three stereogenic centers at positions C3, C4, and C5 of the cyclohexene ring.[3][4] The clinically active isomer possesses the absolute configuration (3R,4R,5S).[1][5] This specific arrangement ensures that the C3-pentyloxy, C4-acetamido, and C5-amino groups are oriented correctly to fit within the neuraminidase active site, maximizing binding affinity.

Studies on other stereoisomers have confirmed the stringency of this requirement. While some isomers show significantly lower activity, one synthesized diastereoisomer, the (3S,4R,5S)-isomer, displayed in vitro potency comparable to the active drug against a Tamiflu-sensitive strain, though most other isomers are far less effective.[1][2][6][7] This underscores the absolute necessity for synthetic routes that can produce the (3R,4R,5S) isomer with near-perfect enantiomeric and diastereomeric purity.

Figure 1: Structure of this compound with highlighted stereocenters (3R, 4R, 5S).

Synthetic Strategies: The Pursuit of Stereochemical Perfection

The challenge of synthesizing a single, pure stereoisomer from a possible eight has spurred significant innovation in asymmetric synthesis. The strategies can be broadly categorized into two main approaches: chiral pool synthesis and de novo asymmetric synthesis.

The Chiral Pool Approach: The Roche Industrial Synthesis

The original and commercially practiced synthesis developed by Gilead Sciences and Roche exemplifies the chiral pool strategy.[3] This approach utilizes a readily available, enantiomerically pure natural product, (-)-shikimic acid, as the starting material. The inherent stereochemistry of shikimic acid is preserved and transferred through a sequence of reactions to establish the correct stereocenters in the final this compound molecule.

The reliance on shikimic acid, primarily extracted from Chinese star anise, created supply chain vulnerabilities, particularly during pandemic threats, driving the search for alternative routes.[8][9] Furthermore, the industrial process involves potentially hazardous intermediates, such as azides, which are used to install the amino groups.[3][10]

Roche_Pathway shikimic (-)-Shikimic Acid (Chiral Pool) epoxide Key Epoxide Intermediate shikimic->epoxide Multi-step (Stereochemistry Preserved) azido_diol Azido-Diol (Azide Opening) epoxide->azido_diol Regioselective Ring Opening This compound This compound (3R,4R,5S) azido_diol->this compound Further Functionalization & Reduction

Caption: Simplified workflow of the Roche synthesis from shikimic acid.

This step is crucial for introducing the C5-amino group precursor with the correct stereochemistry.

  • Dissolution: Dissolve the shikimic acid-derived epoxide intermediate in a suitable solvent system, such as ethanol/water.

  • Reagent Preparation: In a separate vessel, prepare a solution of sodium azide (NaN₃) and a mild acid catalyst like ammonium chloride (NH₄Cl) in water.

  • Reaction: Add the aqueous azide solution to the epoxide solution. Heat the mixture to reflux (approximately 80-90 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting epoxide is fully consumed.

  • Workup: After cooling the reaction to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the azido-alcohol intermediate.[11]

Causality: The use of azide allows for a reliable S(_N)2-type ring-opening of the epoxide. The regioselectivity is controlled by the reaction conditions, and the stereochemistry is inverted at the center of attack, predictably forming the required stereoconfiguration for the C5-amino group precursor.

De Novo Asymmetric Syntheses: Liberating Production from Shikimic Acid

To circumvent the limitations of the Roche process, leading academic groups developed numerous de novo syntheses starting from simple, achiral precursors. These routes rely on powerful catalytic asymmetric reactions to set the key stereocenters.

E.J. Corey's group developed a landmark synthesis that begins with an enantioselective Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative.[3][8][12] This reaction, catalyzed by a chiral oxazaborolidine (CBS catalyst), establishes the initial stereochemistry of the cyclohexene ring with high enantioselectivity.

Corey_Pathway start Butadiene + Acrylate Derivative da_adduct Chiral Cyclohexene (Asymmetric Diels-Alder) start->da_adduct CBS Catalyst (Sets Initial Chirality) aziridine Key Aziridine Intermediate da_adduct->aziridine Iodolactamization, Elimination, etc. This compound This compound (3R,4R,5S) aziridine->this compound Regioselective Ring Opening

Caption: Key transformations in the E.J. Corey synthesis of this compound.

Subsequent steps involve an iodolactamization to install the C4 and C5 functionalities, followed by the formation and regioselective opening of an aziridine to introduce the C5-amino and C3-pentyloxy groups.[12][13]

The synthesis developed by Barry Trost's group employs a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) as the key stereochemistry-defining step.[14][15] This powerful transformation desymmetrizes a racemic lactone using a chiral palladium catalyst and a nitrogen nucleophile (TMS-phthalimide). This single step efficiently installs the C4-amino group precursor and sets the absolute stereochemistry for the entire synthesis with high yield and enantiomeric excess.[14][16]

  • Catalyst Preparation: In an inert atmosphere (e.g., under argon), charge a reaction vessel with the palladium precursor [Pd(C₃H₅)Cl]₂ and the chiral Trost ligand.

  • Activation: Add a suitable solvent like tetrahydrofuran (THF) and stir to form the active chiral palladium catalyst complex.

  • Reaction Setup: Add the racemic lactone starting material to the catalyst solution.

  • Nucleophile Addition: Add the nitrogen nucleophile, TMS-phthalimide.

  • In-situ Esterification: After the initial reaction, add acidic ethanol (e.g., containing TsOH) and heat to reflux. This converts the intermediate TMS-carboxylate into the desired ethyl ester.[15][16]

  • Purification: Upon completion, perform an aqueous workup followed by column chromatography to isolate the enantiomerically enriched product.

Causality: The chiral ligand creates a chiral environment around the palladium center. This directs the incoming nucleophile to attack one of the two enantiotopic ends of the π-allyl palladium intermediate formed from the lactone, resulting in a highly enantioselective ring-opening.

Masakatsu Shibasaki's group pioneered routes featuring the catalytic asymmetric ring-opening of a meso-aziridine with TMS-azide.[3][8][9] This key step, facilitated by a chiral catalyst system, effectively desymmetrizes the starting material to produce a chiral azide intermediate, which serves as a precursor to the two amino groups at C4 and C5.[17]

Comparative Analysis of Key Synthetic Routes

The diverse strategies for this compound synthesis highlight a trade-off between starting material availability, reaction efficiency, and operational safety.

Synthetic Route Starting Material(s) Key Stereochemical Step Typical Overall Yield Advantages Disadvantages
Roche Industrial (-)-Shikimic AcidChiral Pool17-22%[3]Scalable, well-established process.Reliance on natural source, use of potentially explosive azides.[3][8]
Corey Synthesis Butadiene, Acrylic AcidAsymmetric Diels-Alder~30%[12]Azide-free, uses inexpensive starting materials.[12]Requires cryogenic temperatures for some steps.
Trost Synthesis Racemic LactonePd-catalyzed AAA~30%[14]Very short and efficient, high atom economy in the key step.Requires specialized chiral ligand and catalyst system.
Shibasaki Synthesis Meso-aziridineAsymmetric Ring Opening~13% (3rd Gen)[8]Novel catalytic approach to desymmetrization.Multi-step synthesis, earlier generations had low yields.[8]

Conclusion

The synthesis of this compound is a modern classic in pharmaceutical process chemistry, where the biological necessity for a single stereoisomer has driven the development of elegant and powerful synthetic solutions. While the industrial Roche process effectively leverages the chiral pool of shikimic acid, its inherent limitations have catalyzed the creation of a diverse portfolio of de novo asymmetric syntheses. The work of Corey, Trost, Shibasaki, and others not only provides viable alternative pathways to this critical drug but also serves as a testament to the predictive power and practical utility of modern asymmetric catalysis. For the drug development professional, the story of this compound is a crucial case study in managing supply chain risk through synthetic innovation and highlights that in stereoselective synthesis, achieving absolute control is not merely an academic exercise but a mandate for therapeutic efficacy.

References

Pharmacokinetics and oral bioavailability of Oseltamivir

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Oseltamivir

Authored by a Senior Application Scientist

Foreword: this compound, marketed as Tamiflu®, stands as a cornerstone in the management and prophylaxis of influenza A and B virus infections. Its efficacy is intrinsically linked to its journey through the human body—a process governed by the principles of pharmacokinetics. This guide provides a comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind its pharmacokinetic profile, from its administration as a prodrug to its action at the viral level, and explore the methodologies that enable its precise quantification in biological matrices.

Core Mechanism of Action: Intercepting Viral Egress

This compound's therapeutic effect is not exerted by the administered drug itself, but by its active metabolite, this compound carboxylate.[1][2] this compound is an ethyl ester prodrug, a molecular form designed to enhance oral bioavailability.[3] Following oral administration, it is the active this compound carboxylate that acts as a potent and selective competitive inhibitor of the influenza virus's neuraminidase enzyme.[4][5]

The neuraminidase enzyme is critical for the final stage of the viral life cycle.[1] It functions as a glycoside hydrolase, cleaving sialic acid residues from the surface of the infected host cell and from newly formed virions.[1][6] This action is essential for the release of progeny virus particles, preventing their aggregation at the cell surface and allowing them to infect new cells.[3] this compound carboxylate, being a structural analogue of sialic acid, binds with high affinity to the active site of the neuraminidase enzyme.[6] This binding competitively blocks the enzyme's activity, effectively trapping the new virions on the host cell surface, thereby halting the spread of the infection within the respiratory tract.[3][7]

G cluster_0 Influenza Virus Life Cycle (Without this compound) cluster_1 Inhibition by this compound Carboxylate Infected_Cell Infected Host Cell Virions_Budding New Virions Budding Infected_Cell->Virions_Budding Neuraminidase Neuraminidase Enzyme (Cleaves Sialic Acid) Virions_Budding->Neuraminidase Trapped by Sialic Acid Virions_Released Virions Released (Infection Spreads) Neuraminidase->Virions_Released Releases Virions Infected_Cell_2 Infected Host Cell Virions_Budding_2 New Virions Budding Infected_Cell_2->Virions_Budding_2 Neuraminidase_Inhibited Neuraminidase (Active Site Blocked) Virions_Budding_2->Neuraminidase_Inhibited Trapped by Sialic Acid OC This compound Carboxylate (Sialic Acid Analogue) OC->Neuraminidase_Inhibited Competitively Inhibits Virions_Trapped Virions Trapped (Infection Halted)

Caption: Mechanism of Neuraminidase Inhibition by this compound Carboxylate.

A Pharmacokinetic Journey: The ADME Profile of this compound

The clinical utility of this compound is underpinned by a favorable pharmacokinetic profile, characterized by efficient absorption, rapid conversion to its active form, targeted distribution, and predictable elimination.

Absorption and Bioavailability

This compound is administered orally as the phosphate salt of its ethyl ester prodrug.[2][4] This formulation strategy is a classic example of medicinal chemistry designed to overcome poor oral absorption of the active, more polar carboxylate form.

  • High Oral Bioavailability: Following oral administration, this compound phosphate is readily absorbed from the gastrointestinal tract.[2][8] The absolute oral bioavailability of the active this compound carboxylate is approximately 80%, indicating highly efficient absorption and conversion.[4][6][9]

  • Prodrug Conversion: At least 75% of an oral dose reaches systemic circulation as this compound carboxylate.[3][8] Conversely, exposure to the inactive prodrug is minimal, accounting for less than 5% of the total circulating drug components.[3][4]

  • Food Effect: The co-administration of food does not significantly impact the bioavailability of this compound carboxylate.[8] While it may slightly reduce the peak plasma concentration (Cmax), the total exposure (AUC) remains largely unchanged, which enhances patient compliance and dosing flexibility.[8]

Distribution

Once in systemic circulation, this compound carboxylate distributes effectively to key sites of influenza infection.

  • Volume of Distribution: The steady-state volume of distribution (Vss) of this compound carboxylate is approximately 23 to 26 liters, suggesting distribution beyond the plasma volume into extracellular fluids and tissues.[4][6][8]

  • Plasma Protein Binding: A critical aspect of its distribution is its low affinity for plasma proteins. This compound carboxylate exhibits very low binding to human plasma proteins (approximately 3%).[6][8] The prodrug, this compound, shows moderate binding at 42%.[4][8] The low protein binding of the active metabolite is advantageous, as it means a higher fraction of the drug is free to distribute to tissues and exert its antiviral effect. It also significantly reduces the potential for displacement-based drug-drug interactions.[8]

Metabolism: The Activation Pathway

The conversion of this compound from an inactive prodrug to a pharmacologically active metabolite is a rapid and efficient process.

  • First-Pass Hydrolysis: this compound is extensively converted to this compound carboxylate via hydrolysis, primarily by carboxylesterase 1 (hCE1), which is located predominantly in the liver.[2][4][8] This first-pass metabolism is so effective that the prodrug has a very short half-life.[6]

  • No CYP450 Involvement: Crucially, neither this compound nor this compound carboxylate is a substrate for, or an inhibitor of, the cytochrome P450 (CYP450) enzyme system.[6][8] This is a significant safety feature, as it minimizes the risk of metabolic drug-drug interactions with co-administered medications that are metabolized by CYP pathways.

G Oseltamivir_Phosphate This compound Phosphate (Oral Prodrug) Absorption GI Tract Absorption Oseltamivir_Phosphate->Absorption Oseltamivir_Systemic This compound (in circulation) Absorption->Oseltamivir_Systemic Liver Liver (First-Pass Metabolism) Oseltamivir_Systemic->Liver OC_Systemic This compound Carboxylate (Active Metabolite) Liver->OC_Systemic Esterases Hepatic Carboxylesterases Esterases->Liver Catalyze Hydrolysis

Caption: Metabolic Activation of this compound.

Excretion

The elimination of this compound and its active metabolite is predominantly a renal process.

  • Renal Clearance: this compound carboxylate is almost exclusively eliminated by the kidneys, with over 99% of the dose being excreted in the urine.[4][8] Renal clearance exceeds the glomerular filtration rate, indicating that its elimination is a combination of glomerular filtration and active tubular secretion via the anionic pathway.[2][4][8]

  • Elimination Half-Life: The differing half-lives of the prodrug and metabolite reflect their metabolic relationship. This compound has a short elimination half-life of 1 to 3 hours.[6][8] In contrast, the active this compound carboxylate has a much longer half-life of 6 to 10 hours, which supports a convenient twice-daily dosing regimen for treatment.[6][8][10]

  • Fecal Elimination: A minor fraction, less than 20% of an oral dose, is eliminated in the feces.[2][8]

Quantitative Pharmacokinetic Data

The predictability of this compound's behavior is evident in its key pharmacokinetic parameters, summarized below for healthy adults following a standard 75 mg oral dose.

ParameterThis compound (Prodrug)This compound Carboxylate (Active Metabolite)Reference(s)
Oral Bioavailability <5% (systemic exposure)~80%[4][6][8]
Tmax (Time to Peak Conc.) ~1-2 hours~3-4 hours[2][9]
Elimination Half-life (t½) 1–3 hours6–10 hours[6][8][10]
Volume of Distribution (Vss) Not typically reported23–26 L[4][6][8]
Plasma Protein Binding 42%3%[4][6][8]
Primary Route of Elimination Conversion to Metabolite (>90%)Renal Excretion (>99%)[2][8]

Factors Influencing Pharmacokinetics and Dosing

While generally predictable, the pharmacokinetics of this compound can be significantly altered by certain physiological and external factors, necessitating careful consideration in specific patient populations.

  • Renal Impairment: As this compound carboxylate is cleared almost entirely by the kidneys, renal function is the most critical factor influencing its exposure.[4] In patients with impaired renal function, the clearance of the active metabolite decreases, leading to higher plasma concentrations and a longer half-life. Dose adjustments are therefore essential to prevent drug accumulation and potential toxicity.

    • CrCl >60 to 90 mL/min: No dose adjustment needed.[10]

    • CrCl >30 to 60 mL/min: 30 mg twice daily for treatment.[4][10]

    • CrCl >10 to 30 mL/min: 30 mg once daily for treatment.[4][10]

    • Hemodialysis Patients: 30 mg immediately and then 30 mg after each hemodialysis cycle.[4][10]

  • Drug-Drug Interactions: The potential for clinically significant drug-drug interactions with this compound is low, primarily due to its lack of interaction with the CYP450 system and the low plasma protein binding of its active metabolite.[8][11] The most notable interaction is with probenecid , an agent that inhibits renal tubular secretion. Co-administration with probenecid can reduce the renal clearance of this compound carboxylate by about 50%, resulting in an approximate doubling of its plasma levels.[10][12]

  • Pediatric Population: Younger children clear both the prodrug and the active metabolite more rapidly than adults.[8] This necessitates weight-based dosing to achieve comparable therapeutic exposures.[13] Dosing regimens are well-established for children, including infants.[4][13]

  • Hepatic Impairment: Since the conversion of this compound to its active form occurs in the liver, the effect of hepatic impairment has been studied. No dose adjustments are required for patients with mild to moderate hepatic impairment.[4] However, the drug has not been studied in patients with severe hepatic impairment and is not recommended for this population.[4][14]

Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

The robust characterization of this compound's pharmacokinetics relies on sensitive and specific bioanalytical methods. The gold standard for simultaneously quantifying this compound and this compound carboxylate in plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Objective: To accurately determine the concentration of this compound and this compound carboxylate in human plasma samples.

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE): The causality for this step is to isolate the analytes from complex plasma matrix components (proteins, salts, lipids) that can interfere with analysis and to concentrate the sample.

    • Thaw plasma samples (typically 200-500 µL) on ice.[15][17]

    • Add deuterated internal standards (this compound-d5 and this compound Carboxylate-d3) to all samples, calibrators, and quality controls. This is critical for correcting for variability during extraction and ionization.[18]

    • Pre-condition an SPE cartridge (e.g., DVB-LP or C18) with methanol followed by water/0.1% formic acid.[15][18]

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

    • Elute the analytes and internal standards with an appropriate organic solvent (e.g., acetonitrile or methanol-based mixture).[15]

  • Chromatographic Separation (LC): The purpose of chromatography is to separate the prodrug, the metabolite, and any remaining interfering compounds before they enter the mass spectrometer.

    • Column: A reverse-phase C18 column (e.g., 50-100 mm length, <5 µm particle size) is typically used.[15][19]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[15][19]

    • Flow Rate: Typically 0.5-1.0 mL/min.[18]

    • Run Time: Modern UPLC methods can achieve separation in as little as 2 minutes.[15][19]

  • Detection (Tandem Mass Spectrometry - MS/MS): This provides the high selectivity and sensitivity required for quantification at low ng/mL levels.

    • Ionization: Electrospray Ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+.[17]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This two-stage filtering provides exceptional specificity.

      • Example MRM Transitions:

        • This compound: m/z 313.1 → 166.2[19]

        • This compound Carboxylate: m/z 285.1 → 138.1[16][19]

    • Quantification: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrator samples. The concentrations in unknown samples are then calculated from this curve.

G Plasma_Sample Plasma Sample + Internal Standard SPE Solid Phase Extraction (SPE) (Isolate & Concentrate) Plasma_Sample->SPE Eluate Cleaned & Concentrated Eluate SPE->Eluate LC_Column LC Column (Chromatographic Separation) Eluate->LC_Column Inject Separated_Analytes Separated Analytes (this compound, OC, IS) LC_Column->Separated_Analytes ESI Electrospray Ionization (Generate Ions) Separated_Analytes->ESI MSMS Tandem Mass Spectrometer (MRM Detection) ESI->MSMS Data Data Acquisition (Peak Area Ratio) MSMS->Data Concentration Concentration Calculation (vs. Calibration Curve) Data->Concentration

Caption: Experimental Workflow for LC-MS/MS Quantification of this compound.

Conclusion

This compound's pharmacokinetic profile is a case study in rational drug design. Its formulation as an orally available prodrug ensures efficient delivery, while its rapid and specific metabolic activation provides the active therapeutic agent. The resulting this compound carboxylate possesses key attributes for an effective antiviral: low protein binding for good tissue penetration, a half-life suitable for convenient dosing, and a primary renal elimination pathway that, while requiring dose adjustments in cases of impairment, minimizes complex metabolic interactions. The understanding of these intricate processes, validated by robust bioanalytical methodologies, is paramount for optimizing its use in diverse patient populations and ensuring its continued role in combating influenza.

References

An In-Depth Technical Guide to the Early Studies of Oseltamivir's Antiviral Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oseltamivir (marketed as Tamiflu®) represents a landmark achievement in rational, structure-based drug design, culminating in a first-in-class oral therapeutic for the treatment and prophylaxis of influenza A and B infections.[1][2] This technical guide provides an in-depth examination of the foundational preclinical research that established its antiviral activity. We will deconstruct the scientific rationale, experimental methodologies, and pivotal data from the seminal studies that defined its mechanism of action and validated its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic insights behind the discovery of this critical antiviral agent.

Introduction: Targeting the "Achilles' Heel" of Influenza

Prior to the late 1990s, the therapeutic arsenal against seasonal and pandemic influenza was severely limited. The influenza virus life cycle, a complex process of host cell invasion and replication, presented several potential targets. Two glycoproteins on the viral surface are critical: hemagglutinin (HA), which facilitates viral entry, and neuraminidase (NA), which is essential for the release of newly formed virus particles from an infected cell.[2]

The enzymatic function of neuraminidase—cleaving terminal sialic acid residues from host cell surface glycoproteins—was identified as a critical vulnerability.[2] Blocking this enzyme would effectively trap progeny virions on the cell surface, preventing their spread and halting the progression of the infection. This insight, championed by researchers like Mark von Itzstein, provided the strategic foundation for a new class of antiviral drugs: the neuraminidase inhibitors.[3][4]

The development of this compound by scientists at Gilead Sciences was a direct result of a structure-based drug design program that leveraged X-ray crystal structures of the NA active site.[2][5] This allowed for the rational design of molecules that could mimic the natural substrate, sialic acid, and bind to the enzyme's active site with high affinity and specificity.[2]

Rational Drug Design & Mechanism of Action

The journey to this compound began with the transition state of the NA-catalyzed cleavage of sialic acid. Researchers hypothesized that a molecule mimicking this high-energy state would act as a potent competitive inhibitor.[4]

From Sialic Acid to a Carbocyclic Core

Starting with the structure of sialic acid, medicinal chemists at Gilead methodically replaced and modified functional groups to enhance binding affinity and improve drug-like properties. A key innovation was the replacement of the dihydropyran ring of sialic acid analogs with a more stable carbocyclic cyclohexene ring. This led to a series of potent inhibitors, from which a lead compound, GS 4071 (this compound carboxylate), was identified.[5][6]

The Prodrug Strategy: Unlocking Oral Bioavailability

While this compound carboxylate was a potent NA inhibitor, it suffered from poor oral bioavailability. To overcome this, a prodrug strategy was employed. By converting the carboxylate group into an ethyl ester, researchers created this compound phosphate (GS 4104). This inactive prodrug is readily absorbed from the gastrointestinal tract and then rapidly converted by hepatic esterases in the liver to the active metabolite, this compound carboxylate.[7][8] This elegant solution resulted in an oral bioavailability of approximately 80%, a critical factor for a widely accessible influenza therapeutic.[7]

Mechanism of Inhibition

This compound carboxylate acts as a potent and selective competitive inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] It binds tightly within the conserved catalytic site of the NA enzyme, preventing it from cleaving sialic acid residues on the host cell surface.[2] This action prevents the release of newly formed virions, thereby curtailing the spread of the infection within the respiratory tract.[8]

Oseltamivir_Mechanism cluster_Action Viral Release Process Virions New Virions (Progeny) Receptor Sialic Acid Receptor Virions->Receptor NA Neuraminidase (NA) Enzyme Receptor->NA NA Target Cleavage Cleavage of Sialic Acid NA->Cleavage Catalyzes Release Virus Release & Spread Cleavage->Release This compound This compound Carboxylate Block This compound->Block Binds & Inhibits Block->Cleavage

Caption: this compound's mechanism of action.

Preclinical Evaluation: In Vitro Antiviral Activity

The foundation of this compound's development rested on robust in vitro assays that quantified its ability to inhibit the neuraminidase enzyme and prevent viral replication in cell culture.

Neuraminidase Inhibition Assay

The most direct assessment of this compound's activity was the neuraminidase inhibition (NI) assay. This enzymatic assay measures the ability of a compound to block the NA enzyme's function.

Causality Behind Experimental Choices:

  • Substrate: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[9][10] When cleaved by NA, it releases a fluorescent product (4-methylumbelliferone), providing a quantifiable signal directly proportional to enzyme activity. This is a highly sensitive and specific method.

  • Compound: It is critical to use the active metabolite, this compound carboxylate, not the prodrug, in this assay, as the assay lacks the necessary esterases for conversion.[9]

  • Endpoint: The result is expressed as the IC50 (half-maximal inhibitory concentration), the concentration of the drug required to inhibit 50% of the NA enzyme's activity.[10]

Experimental Protocol: Fluorescence-Based NI Assay [9][10]

  • Compound Preparation: Prepare serial dilutions of this compound carboxylate in assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).

  • Virus Dilution: Dilute influenza virus stock to a concentration that provides a linear fluorescent signal over the planned incubation time.

  • Incubation: In a 96-well black microplate, combine 25 µL of the diluted virus with 25 µL of the compound dilutions. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of MUNANA substrate to each well to initiate the enzymatic reaction.

  • Reaction & Termination: Incubate the plate at 37°C for 60 minutes. Stop the reaction by adding 100 µL of a stop solution (e.g., 0.14 M NaOH in 83% ethanol).

  • Data Acquisition: Read the plate on a fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm).

  • Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Early In Vitro Neuraminidase Inhibition by this compound Carboxylate

Influenza Strain Type/Subtype IC50 (nM)
A/Sydney/5/97 A(H3N2) 0.9
A/Bayern/7/95 A(H1N1) 1.2
B/Harbin/7/94 B 8.5

(Data synthesized from representative early studies. Actual values may vary slightly between publications.)

Cell-Based Viral Replication Assays

Moving from the isolated enzyme to a biological system, cell-based assays were crucial to confirm that enzyme inhibition translated into preventing viral replication. The plaque reduction assay is a classic virology technique used for this purpose.

Causality Behind Experimental Choices:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are highly susceptible to influenza virus infection and are the standard for influenza research.[11]

  • Method: The assay quantifies the ability of a drug to reduce the number of plaques (zones of cell death) formed by the virus in a monolayer of cells. Each plaque originates from a single infectious virus particle.

  • Endpoint: The result is expressed as the EC50 (half-maximal effective concentration), the drug concentration required to reduce the number of plaques by 50%.[11]

Plaque_Reduction_Workflow start Start: MDCK Cell Monolayer infect Inoculate with Influenza Virus (e.g., 50 PFU/well) start->infect adsorb Allow Virus Adsorption (1 hour) infect->adsorb overlay Remove Inoculum & Add Semi-Solid Overlay Medium + Drug Dilutions adsorb->overlay incubate Incubate (2-3 days) for Plaque Formation overlay->incubate fix_stain Fix Cells & Stain (e.g., Crystal Violet) incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate EC50 count->analyze end End: Determine Antiviral Potency analyze->end

Caption: Workflow for a Plaque Reduction Assay.

Table 2: Early In Vitro Cell-Based Antiviral Activity of this compound Carboxylate

Influenza Strain Type/Subtype Cell Line EC50 (nM)
A/Victoria/3/75 A(H3N2) MDCK 7
A/PR/8/34 A(H1N1) MDCK 12
B/Lee/40 B MDCK 93

(Data synthesized from representative early studies.)

Preclinical Evaluation: In Vivo Efficacy

Successful in vitro data necessitated validation in a living system. Animal models, primarily mice and ferrets, were used to assess the efficacy of the orally administered prodrug, this compound phosphate.

Causality Behind Experimental Choices:

  • Animal Models: Mice are a common initial model for influenza due to cost and availability. Ferrets are considered a superior model as their respiratory physiology and disease presentation more closely mimic human influenza.

  • Treatment Regimen: Dosing typically began shortly before or after viral challenge to simulate both prophylactic and therapeutic use.[12] Doses were adjusted to account for interspecies differences in metabolism.[13]

  • Endpoints: Key measures of efficacy included improved survival rates, reduction of viral titers in the lungs, and amelioration of clinical symptoms (e.g., weight loss, fever).

Experimental Protocol: Mouse Model of Influenza Infection

  • Acclimatization: House BALB/c mice under standard conditions for one week.

  • Infection: Lightly anesthetize mice and intranasally inoculate them with a lethal dose (e.g., 5x LD50) of a mouse-adapted influenza virus strain.

  • Treatment: Administer this compound phosphate orally (e.g., via gavage) at specified doses (e.g., 1, 10, 20 mg/kg/day) twice daily for 5 days, beginning 4 hours post-infection. A control group receives a vehicle (e.g., water).

  • Monitoring: Monitor mice daily for 14-21 days for survival, body weight changes, and other clinical signs of illness.

  • Viral Titer Analysis (Satellite Group): Euthanize a separate cohort of mice at specific time points (e.g., Day 3, Day 5 post-infection). Harvest lungs, homogenize the tissue, and determine the viral titer via plaque assay on MDCK cells.

Table 3: Representative In Vivo Efficacy of Oral this compound Phosphate in a Lethal Mouse Model

Treatment Group Dose (mg/kg/day) Survival Rate (%) Lung Viral Titer Reduction (log10 PFU/g) on Day 4
Vehicle Control 0 0% Baseline
This compound 1 40% 1.5
This compound 10 90% 3.2
This compound 20 100% 3.8

(Data synthesized from representative early studies demonstrating dose-dependent protection.)

Conclusion and Significance

The early preclinical studies of this compound provided a compelling and cohesive body of evidence for its antiviral activity. The program successfully translated a deep understanding of the influenza neuraminidase structure into a potent and specific inhibitor. The strategic implementation of a prodrug design overcame the critical hurdle of oral bioavailability, transforming a promising compound into a viable therapeutic.[5][6]

The rigorous in vitro assays established a clear mechanism of action and quantified its potent activity against both influenza A and B strains. Subsequent validation in animal models demonstrated that this in vitro potency translated directly to in vivo efficacy, protecting animals from lethal infection.[14] These foundational studies were pivotal, paving the way for successful clinical trials and the eventual FDA approval of this compound in 1999, establishing it as a cornerstone of influenza pandemic preparedness and seasonal treatment for decades to come.[1][15]

References

A Deep Dive into Neuraminidase Inhibitors: Foundational Principles for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus, a persistent global health threat, relies on a sophisticated molecular machinery to propagate and spread. Central to this is the viral surface glycoprotein, neuraminidase (NA), an enzyme critical for the release of progeny virions from infected host cells.[1][2][3] This pivotal role makes neuraminidase an attractive target for antiviral drug development.[4][5][6] Neuraminidase inhibitors (NAIs) represent a cornerstone of anti-influenza therapy, effectively halting the viral life cycle and mitigating the severity and duration of illness.[7][8] This guide provides a comprehensive exploration of the foundational research underpinning the neuraminidase inhibitor drug class, from the fundamental biology of the target enzyme to the principles of rational drug design and the methodologies for evaluating inhibitor efficacy and resistance.

The Central Role and Structure of Influenza Neuraminidase

Unraveling the Function of a Key Viral Enzyme

Influenza virus replication culminates in the budding of new viral particles from the host cell membrane.[2] However, these nascent virions would remain tethered to the cell surface due to the binding of another viral glycoprotein, hemagglutinin (HA), to sialic acid residues on the host cell.[1][9] Neuraminidase, an exosialidase, resolves this by cleaving terminal sialic acid residues from glycoproteins on both the host cell and the newly formed virions.[1][10][11] This enzymatic activity facilitates the release of progeny viruses, prevents viral self-aggregation, and aids in the movement of the virus through the mucus of the respiratory tract.[1][10][12] While its primary role is in viral egress, some studies suggest neuraminidase may also play a role in the early stages of infection, such as viral entry.[11][12]

The functional interplay between hemagglutinin's receptor-binding activity and neuraminidase's receptor-destroying activity is a finely tuned balance essential for efficient viral propagation.[10]

The Architectural Blueprint of Neuraminidase

Influenza neuraminidase exists as a mushroom-shaped homotetramer on the viral surface, with each monomer comprising four distinct domains: a cytoplasmic tail, a transmembrane region, a stalk, and a catalytic "head" domain.[10][11] The head contains the active site, which is highly conserved across different influenza A and B virus subtypes.[8][10] This conservation is a critical feature that allows for the development of broad-spectrum neuraminidase inhibitors.

The catalytic site of each monomer is a pocket on the enzyme's surface.[11] The three-dimensional structures of various neuraminidase subtypes have been elucidated through X-ray crystallography, revealing the precise arrangement of amino acid residues that interact with the sialic acid substrate.[10][13] This detailed structural knowledge has been instrumental in the rational design of potent and specific inhibitors.[4][14][15]

Rational Drug Design: From Substrate to Inhibitor

The development of neuraminidase inhibitors is a prime example of structure-based drug design.[4][5][14] By understanding the structure of the neuraminidase active site and the mechanism of sialic acid cleavage, scientists were able to design molecules that mimic the natural substrate and bind with high affinity to the active site, thereby blocking its function.[6][7]

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are competitive, reversible inhibitors that act as transition-state analogs of sialic acid.[7][8] They are designed to fit snugly into the conserved active site of the neuraminidase enzyme.[7] When an inhibitor binds to the active site, it prevents the enzyme from cleaving sialic acid residues.[2] As a result, newly formed virions cannot detach from the host cell, leading to their aggregation at the cell surface and preventing the spread of infection to other cells.[2][7]

The following diagram illustrates the pivotal role of neuraminidase in the influenza virus life cycle and the mechanism by which neuraminidase inhibitors disrupt this process.

G cluster_host Host Cell cluster_intervention Therapeutic Intervention infection 1. Viral Entry & Replication assembly 2. Progeny Virion Assembly & Budding infection->assembly tethered 3. Nascent Virions Tethered to Cell Surface via HA-Sialic Acid assembly->tethered release 4. Neuraminidase Cleaves Sialic Acid, Releasing New Virions tethered->release spread 5. Infection Spreads release->spread inhibitor Neuraminidase Inhibitor block Blocks Neuraminidase Active Site inhibitor->block block->release PREVENTS caption Mechanism of Neuraminidase Action and Inhibition G start Start virus_prep Virus Preparation & Dilution start->virus_prep inhibitor_prep Inhibitor Serial Dilution start->inhibitor_prep incubation Incubate Virus with Inhibitor virus_prep->incubation inhibitor_prep->incubation substrate_add Add MUNANA Substrate incubation->substrate_add reaction Incubate at 37°C substrate_add->reaction stop_reaction Add Stop Solution reaction->stop_reaction read_fluorescence Measure Fluorescence (4-MU product) stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 Value read_fluorescence->calculate_ic50 end End calculate_ic50->end caption Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay

References

Methodological & Application

The Total Synthesis of Oseltamivir from Shikimic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its mechanism of action relies on the potent and selective inhibition of the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells. The commercial synthesis of this compound, pioneered by Gilead Sciences and refined by Hoffmann-La Roche, famously utilizes (-)-shikimic acid as a chiral starting material. This natural product, extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation, provides a stereochemically rich scaffold, significantly simplifying the synthesis of this complex molecule. This application note provides a detailed, in-depth guide to the total synthesis of this compound from shikimic acid, intended for researchers, scientists, and drug development professionals. We will delve into the established Roche synthesis, including both the classic azide-based route and a safer, azide-free alternative. Each step is presented with a detailed protocol, a discussion of the underlying chemical principles, and the rationale for the chosen experimental conditions, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of Shikimic Acid

The selection of (-)-shikimic acid as the starting material for the industrial-scale synthesis of this compound is a prime example of the strategic use of a chiral pool starting material in complex molecule synthesis. This compound possesses three stereocenters, meaning that a de novo synthesis would need to navigate the formation of eight possible stereoisomers, with only one being the active pharmaceutical ingredient. (-)-Shikimic acid, a naturally occurring and enantiomerically pure compound, already contains the correct stereochemistry at two of these centers and a cyclohexene ring, which serves as the core of the final drug molecule. This pre-existing stereochemistry dramatically reduces the number of synthetic steps required to control the final stereochemical outcome, making the synthesis more efficient and economically viable.

The journey from shikimic acid to this compound involves a series of carefully orchestrated chemical transformations designed to introduce the remaining stereocenter and the necessary functional groups: a C5-amino group, a C4-acetamido group, and a 3-pentyloxy side chain. This guide will provide a comprehensive overview of this elegant synthetic pathway.

Overall Synthetic Workflow

The synthesis of this compound from shikimic acid can be broadly divided into two main phases: the construction of a key epoxide intermediate and the subsequent nucleophilic opening and functionalization to yield the final product. Two primary routes for the second phase will be discussed: the traditional azide-based route and a more contemporary azide-free route.

G cluster_0 Phase 1: Epoxide Formation cluster_1 Phase 2: Azide-Based Route cluster_2 Phase 2: Azide-Free Route Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Ketal Pentylidene Ketal Ethyl_Shikimate->Ketal Ketalization Mesylate Mesylated Ketal Ketal->Mesylate Mesylation Hydroxy_Ether Hydroxy Ether Mesylate->Hydroxy_Ether Reductive Opening Epoxide Key Epoxide Intermediate Hydroxy_Ether->Epoxide Epoxidation Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol Epoxide Opening (NaN3) Allyl_Amino_Alcohol Allyl Amino Alcohol Epoxide->Allyl_Amino_Alcohol Epoxide Opening (Allylamine) Aziridine Intermediate Aziridine Azido_Alcohol->Aziridine Aziridination Azido_Amine Azido Amine Aziridine->Azido_Amine Aziridine Opening (NaN3) Azido_Acetamide Azido Acetamide Azido_Amine->Azido_Acetamide Acetylation Oseltamivir_Free_Base_A This compound (Free Base) Azido_Acetamide->Oseltamivir_Free_Base_A Azide Reduction (H2, Pd/C) Oseltamivir_Phosphate This compound Phosphate Oseltamivir_Free_Base_A->Oseltamivir_Phosphate Salt Formation (H3PO4) Amino_Alcohol Amino Alcohol Allyl_Amino_Alcohol->Amino_Alcohol Deallylation Intermediate_Imine Intermediate Imine Amino_Alcohol->Intermediate_Imine Domino Reaction Allyl_Diamine Allyl Diamine Intermediate_Imine->Allyl_Diamine Acetylated_Diamine Acetylated Diamine Allyl_Diamine->Acetylated_Diamine Selective Acetylation Oseltamivir_Free_Base_B This compound (Free Base) Acetylated_Diamine->Oseltamivir_Free_Base_B Deallylation Oseltamivir_Free_Base_B->Oseltamivir_Phosphate Salt Formation (H3PO4)

Application Notes and Protocols for the Synthesis of Oseltamivir Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Oseltamivir Analog Synthesis in Antiviral Research

This compound (marketed as Tamiflu®) is a cornerstone in the management of influenza A and B virus infections.[1][2] Its mechanism of action relies on the inhibition of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[2] The active form of the drug, this compound carboxylate, is a transition-state analog of sialic acid, the natural substrate for neuraminidase. By binding to the enzyme's active site, it prevents viral propagation.[2]

The emergence of drug-resistant influenza strains necessitates a continuous effort in the development of novel antiviral agents. The synthesis of this compound analogs is a key strategy in this endeavor. By systematically modifying the this compound scaffold, researchers can probe the structure-activity relationships (SAR) of neuraminidase inhibitors, potentially leading to compounds with improved potency, a broader spectrum of activity, or efficacy against resistant strains. A particularly promising area of exploration is the modification of the C-5 amino group, which is oriented towards the 150-cavity of the neuraminidase active site, a region that can be exploited for additional binding interactions.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for synthesizing this compound and its analogs. We will delve into established and novel synthetic routes, providing detailed, step-by-step protocols for key transformations. Furthermore, we will cover the essential techniques for the purification and characterization of these compounds, ensuring the scientific integrity of your research.

I. Strategic Approaches to the Synthesis of the this compound Core Structure

The synthesis of this compound is a notable challenge in organic chemistry due to the presence of three contiguous stereocenters on a cyclohexene ring.[1] Over the years, numerous synthetic strategies have been developed, broadly categorized into those starting from the natural product (-)-shikimic acid and those employing de novo approaches.

The Shikimic Acid-Based Approach: The Industrial Standard

The original and commercially practiced synthesis of this compound begins with (-)-shikimic acid, a chiral building block readily available from Chinese star anise or through fermentation.[1][5] This approach leverages the pre-existing stereochemistry of the starting material to establish the correct stereoisomer of the final product.

A pivotal intermediate in this route is the so-called "Roche epoxide." The synthesis of this epoxide and its subsequent conversion to this compound can be achieved through both azide-dependent and azide-free pathways.

a) Azide-Dependent Pathway:

This traditional route involves the use of potentially hazardous azide reagents to introduce the C-4 and C-5 amino functionalities.[1] While effective, the use of azides on a large scale requires stringent safety precautions.[5]

Protocol 1: Synthesis of this compound from (-)-Shikimic Acid (Azide-Dependent)

This protocol is a generalized representation of the key transformations.

Step 1: Esterification, Ketalization, and Mesylation of (-)-Shikimic Acid This multi-step process protects the hydroxyl groups and activates the C-3 hydroxyl for subsequent reactions. The synthesis commences with the esterification of shikimic acid with ethanol and thionyl chloride, followed by ketalization with 3-pentanone and p-toluenesulfonic acid, and finally mesylation with methanesulfonyl chloride and triethylamine.[1]

Step 2: Formation of the Roche Epoxide The protected and mesylated shikimic acid derivative undergoes reductive opening of the ketal, which leads to a mixture of isomeric mesylates. This mixture is then treated with a base, such as potassium bicarbonate, to form the corresponding epoxide.[1]

Step 3: Regioselective Opening of the Epoxide with Azide This is a critical step where the C-5 amino group is introduced as an azide.

  • Materials:

    • Roche epoxide intermediate

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the epoxide intermediate in ethanol.[6]

    • In a separate flask, prepare an aqueous solution of sodium azide and ammonium chloride.[6]

    • Add the aqueous azide solution to the ethanolic solution of the epoxide.[6]

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).[6]

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[6]

    • Extract the aqueous residue with ethyl acetate (3x).[6]

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude azido alcohol.[6]

    • Purify by flash column chromatography if necessary.

Step 4: Introduction of the Second Amino Group and Final Steps The resulting azido alcohol is then converted to an aziridine, which is subsequently opened with 3-pentanol. The azide is then reduced to the amine, followed by acetylation to install the acetamido group. Finally, deprotection and salt formation with phosphoric acid yields this compound phosphate.

b) Azide-Free Pathway:

To mitigate the safety risks associated with azides, several azide-free routes have been developed. These methods often involve the opening of the Roche epoxide with alternative nitrogen nucleophiles.

Protocol 2: Azide-Free Epoxide Opening and Diamine Formation

This protocol highlights a key transformation in an azide-free synthesis.

  • Materials:

    • Roche epoxide intermediate

    • Allylamine

    • Magnesium bromide diethyl etherate (MgBr₂·OEt₂) (catalyst)

    • Palladium on carbon (Pd/C)

    • Ethanolamine

    • Solvents (e.g., methyl tert-butyl ether, acetonitrile)

  • Procedure:

    • The epoxide is opened with allylamine using the inexpensive Lewis acid, magnesium bromide diethyl etherate, as a catalyst to yield the 1,2-amino alcohol.[7]

    • A subsequent palladium-catalyzed deallylation, promoted by ethanolamine, affords the free amino alcohol.[7]

    • The second amino group is introduced through a domino sequence, and selective acetylation followed by a final deallylation and salt formation yields this compound phosphate.[7] This route has been reported to have a higher overall yield than the azide-based process and avoids chromatographic purification.[7]

De Novo Syntheses: Bypassing Shikimic Acid

The reliance on a natural starting material for this compound production has prompted the development of numerous de novo synthetic routes. These approaches offer greater flexibility and are not susceptible to fluctuations in the supply of shikimic acid.

A powerful strategy for the construction of the cyclohexene core of this compound is the Diels-Alder reaction.[8] This [4+2] cycloaddition allows for the efficient formation of the six-membered ring with good stereocontrol. Several research groups, including Corey, Shibasaki, and Fukuyama, have successfully employed this strategy.[1][8][9]

Protocol 3: Asymmetric Diels-Alder Reaction for this compound Precursor Synthesis (Corey's Approach)

This protocol provides a general outline of the key cycloaddition step.

  • Materials:

    • Butadiene

    • Acrylic acid 2,2,2-trifluoroethyl ester (dienophile)

    • CBS catalyst (chiral oxazaborolidine)

    • Aprotic solvent (e.g., dichloromethane)

  • Procedure:

    • Butadiene is reacted with the trifluoroethyl ester of acrylic acid in an asymmetric Diels-Alder reaction.[1]

    • The reaction is catalyzed by a chiral CBS catalyst to control the stereochemistry of the resulting cyclohexene ester.[1]

    • The ester is then converted to an amide, which undergoes an iodolactamization to form a bicyclic intermediate.[1]

    • Further transformations, including the introduction of the second amino group and the pentyl ether side chain, lead to this compound.[1]

Other innovative azide-free approaches have been developed, such as a synthesis starting from diethyl d-tartrate, which features an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons reaction to construct the cyclohexene ring.[3]

II. Synthesis of this compound Analogs: Probing Structure-Activity Relationships

The synthesis of this compound analogs is a critical step in the discovery of new anti-influenza agents. The C-5 amino group is a common site for modification, as it is situated near the 150-cavity of the neuraminidase active site, offering an opportunity for additional interactions.[3][4]

Protocol 4: General Procedure for the Synthesis of C-5-NH₂-Acyl this compound Analogs

This protocol describes a general method for the acylation of the C-5 amino group of this compound.

  • Materials:

    • This compound phosphate

    • Substituted carboxylic acid (e.g., pyrazole-4-carboxylic acid derivatives)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (coupling agent)

    • DIPEA (N,N-Diisopropylethylamine) (base)

    • DCM (Dichloromethane) (solvent)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Amide Coupling:

      • The desired substituted carboxylic acid is condensed with this compound phosphate using HATU as a coupling agent and DIPEA as a base in DCM at room temperature.[3]

    • Ester Hydrolysis:

      • The resulting ethyl ester is dissolved in methanol.[3]

      • A 1 M aqueous solution of NaOH is added, and the mixture is stirred at 50 °C overnight.[3]

      • The solvent is removed under reduced pressure. The residue is diluted with water and washed with DCM.[3]

      • The aqueous phase is then acidified with 1 M HCl to precipitate the final C-5-NH₂-acyl this compound analog, which is collected by filtration and dried.[3]

III. Purification and Characterization of this compound Analogs

Rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the synthesized compounds.

Purification Techniques
  • Flash Column Chromatography: This is a standard technique for purifying crude reaction mixtures. The choice of solvent system (mobile phase) and stationary phase (e.g., silica gel) is crucial for achieving good separation.

  • Recrystallization: For crystalline compounds, recrystallization is an effective method for obtaining high-purity materials. A patent for the purification of this compound phosphate describes recrystallization from water, alcohol, or an aqueous alcohol solution to achieve a purity of over 99.0%.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative-scale purification. Reverse-phase HPLC with a C18 column is commonly used for the analysis of this compound and its impurities.[11][12]

Characterization Methods

A combination of spectroscopic techniques is used to confirm the structure of the synthesized this compound analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework. Representative ¹H NMR spectral data for this compound and its active carboxylate form are available in public databases.[13][14] The supporting information of many research articles also provides detailed NMR spectra for novel analogs.[3][10][15]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of this compound and its analogs. Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information from the fragmentation patterns.[16][17][18][19][20]

Table 1: Key Analytical Data for this compound and its Carboxylate

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals (indicative)Key MS/MS Fragments (m/z)
This compoundC₁₆H₂₈N₂O₄312.4 g/mol Signals for ethyl ester, pentyl ether, acetamido group, and cyclohexene protons.[13]313.1 → 166.2[18][19]
This compound CarboxylateC₁₄H₂₄N₂O₄284.35 g/mol Absence of ethyl ester signals, other signals similar to this compound.[14]285.1 → 138.1[18][19]

IV. Troubleshooting Common Synthetic Challenges

The synthesis of complex molecules like this compound can present several challenges. Here are some common issues and potential solutions:

  • Low Yields in Azide Substitution: This can be due to side reactions, such as elimination. Careful control of the reaction temperature and choice of solvent are critical. A mixture of acetone and water is often used, but the temperature should be kept low to minimize byproduct formation.[6]

  • Poor Selectivity in Azide Reduction: The reduction of the azide to a primary amine can sometimes lead to the reduction of other functional groups. Catalytic hydrogenation (H₂/Pd/C) is a clean method, but the catalyst can be poisoned. The Staudinger reaction (PPh₃, then H₂O) is a milder and highly selective alternative.[6]

  • Low Diastereoselectivity in Aza-Henry Reactions: The stereochemical outcome of this reaction is highly dependent on the chiral auxiliary or catalyst used, as well as the base and solvent. Optimization of these parameters is crucial for achieving high diastereoselectivity.[6]

  • Difficulties in Aziridination: The installation of the second amino group via aziridination can be challenging. The choice of catalyst and reaction conditions, such as temperature and the use of microwave irradiation, can significantly impact the yield and selectivity.[21]

V. Safety Considerations

  • Azide Chemistry: Sodium azide and other azide compounds are potentially explosive and highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Avoid contact with acids, which can generate highly toxic hydrazoic acid. Metal azides can be shock-sensitive.[5][22]

  • General Chemical Safety: All other reagents and solvents should be handled in accordance with standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.

VI. Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of two key synthetic strategies for this compound.

oseltamivir_synthesis cluster_0 Shikimic Acid Route (Azide-Dependent) cluster_1 Diels-Alder Route (Corey Approach) SA (-)-Shikimic Acid PI Protected Intermediate SA->PI Esterification, Ketalization, Mesylation RE Roche Epoxide PI->RE Ketal Opening, Epoxidation AA Azido Alcohol RE->AA NaN₃, NH₄Cl AZ Aziridine AA->AZ Mesylation, Base OA This compound AZ->OA 1. 3-Pentanol, Lewis Acid 2. Reduction & Acetylation 3. Deprotection & Salt Formation BD Butadiene DA Diels-Alder Adduct BD->DA AC Acrylate Dienophile AC->DA Asymmetric Diels-Alder (CBS Catalyst) IL Iodolactam DA->IL Amidation, Iodolactamization Osel This compound IL->Osel Multiple Steps

Figure 1: Comparative workflows of the Shikimic Acid and Diels-Alder routes to this compound.

analog_synthesis OP This compound Phosphate AC Amide Coupling (HATU, DIPEA) OP->AC CA Substituted Carboxylic Acid CA->AC EE C-5-NH-Acyl Ethyl Ester AC->EE EH Ester Hydrolysis (NaOH, then HCl) EE->EH FA Final C-5 Analog EH->FA

Figure 2: General workflow for the synthesis of C-5-NH-acyl this compound analogs.

VII. Conclusion

The synthesis of this compound and its analogs is a vibrant and evolving field of research. While the shikimic acid-based route remains the industrial mainstay, the development of novel, more efficient, and safer synthetic strategies is of paramount importance. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to embark on the synthesis of these valuable compounds. By combining established methodologies with innovative approaches, the scientific community can continue to develop the next generation of antiviral therapeutics to combat the ever-present threat of influenza.

VIII. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: this compound Synthesis. BenchChem.

  • Wikipedia. (n.d.). This compound total synthesis. Retrieved from --INVALID-LINK--

  • Yin, X., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl this compound Analogues as Potent Neuraminidase Inhibitors. Pharmaceuticals, 14(4), 371.

  • Van Bocxlaer, J., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Journal of Mass Spectrometry, 55(8), e4521.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Large-Scale Synthesis of this compound. BenchChem.

  • Azide-Free Synthesis of this compound from l-Methionine. (n.d.). Scilit.

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Chemistry, 17(13), 3630-43.

  • Shi, X., et al. (2013). A novel azide-free asymmetric synthesis of this compound phosphate (Tamiflu) starting from Roche's epoxide. Chemistry, 19(39), 13195-201.

  • Chen, S. H. (2017). Synthesis of this compound using Diels-Alder reaction of 1, 3-butadiene bearing 2-carboxy and 4-alkoxy substituents. 6th World Congress on Medicinal Chemistry and Drug Design.

  • Sleno, L., & Volmer, D. A. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. European Journal of Organic Chemistry, 2020(38), 6061-6076.

  • WO2020183281A1 - Flow synthesis process for the production of this compound - Google Patents. (n.d.).

  • CN103833570B - Synthesis method of this compound - Google Patents. (n.d.).

  • Fukuyama, T., et al. (2007). A Practical Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734-5736.

  • Van Bocxlaer, J., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Journal of Mass Spectrometry, 55(8), e4521.

  • Shah, J., et al. (2012). Simultaneous quantification of prodrug this compound and its metabolite this compound carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 70, 559-567.

  • Zhu, S., et al. (2014). Enantioselective Synthesis of this compound Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society, 136(14), 5489-5492.

  • El-Sayed, M. A., et al. (2024). Design, molecular docking, synthesis and in vitro evaluation of anti-influenza activity of this compound carboxamides. F1000Research, 13, 33.

  • Hughes, D. L., et al. (2004). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor this compound Phosphate (Tamiflu). The Journal of Organic Chemistry, 69(15), 5182-5185.

  • Yin, X., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl this compound Analogues as Potent Neuraminidase Inhibitors. Pharmaceuticals, 14(4), 371.

  • This compound(196618-13-0) 1H NMR spectrum. (n.d.). ChemicalBook.

  • This compound ACID(187227-45-8) 1H NMR spectrum. (n.d.). ChemicalBook.

  • CN101343241A - Purification process for this compound Phosphate - Google Patents. (n.d.).

  • Hajzer, V., et al. (2017). Stereoisomers of this compound – synthesis, in silico prediction and biological evaluation. RSC Advances, 7(57), 35833-35845.

  • Reddy, G. S., et al. (2012). Synthesis, Isolation and Characterization of Process- Related Impurities in this compound Phosphate. Journal of the Korean Chemical Society, 56(6), 721-726.

  • Shah, J., et al. (2012). Simultaneous quantification of prodrug this compound and its metabolite this compound carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 70, 559-567.

  • Hughes, D. L., et al. (2004). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor this compound Phosphate (Tamiflu). The Journal of Organic Chemistry, 69(15), 5182-5185.

  • Lin, C. C., et al. (2012). Chemical Analysis and Transplacental Transfer of this compound and this compound Carboxylic Acid in Pregnant Rats. PLOS ONE, 7(10), e46062.

  • Johnson, D. M., et al. (2007). Determination of this compound Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases, 13(1), 128-131.

  • Suneetha, A., & Rao, A. L. (2014). Development of RP-HPLC method for the estimation of this compound in pharmaceutical dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 2(5), 1362.

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of this compound (Neuraminidase Inhibitor).

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Chemistry, 17(13), 3630-43.

  • Li, Y., et al. (2018). Preparation and Evaluation of this compound Molecularly Imprinted Polymer Silica Gel as Liquid Chromatography Stationary Phase. Molecules, 23(8), 1863.

  • Arsova-Sarafinovska, Z., et al. (2012). A simple isocratic RP-HPLC method for quality control of this compound capsules. Macedonian pharmaceutical bulletin, 58(1-2), 47-54.

References

Application Notes and Protocols for the Detection of Oseltamivir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Oseltamivir Resistance Surveillance

This compound, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza infections.[1][2] As a neuraminidase (NA) inhibitor, it functions by blocking the enzymatic activity of the viral NA protein, which is crucial for the release of progeny virions from infected host cells.[1][2] By inhibiting this process, this compound effectively curtails the spread of the virus within the respiratory tract. However, the inherent genetic plasticity of influenza viruses allows for the emergence of strains with reduced susceptibility or complete resistance to this compound.[1] This resistance primarily arises from amino acid substitutions in the NA protein that hinder the binding of the drug to its active site.[1][3]

The most well-documented mutation conferring high-level this compound resistance in influenza A(H1N1) viruses is the H275Y substitution—a change from histidine to tyrosine at position 275 of the NA protein.[1][3] Other significant mutations associated with resistance include R292K and E119V in influenza A(H3N2) viruses, and R294K in avian H7N9 viruses.[3][4][5] The emergence and spread of such resistant strains pose a significant threat to public health, potentially rendering a key antiviral agent ineffective.[3] Consequently, robust and timely surveillance of this compound resistance is paramount for effective clinical management of influenza, guiding treatment decisions, and informing public health strategies.[6][7]

This document provides a comprehensive guide to the principal methodologies for detecting this compound-resistant influenza strains, tailored for researchers, scientists, and drug development professionals. We will delve into the technical intricacies of both genotypic and phenotypic assays, offering detailed protocols and insights into their application.

I. Methodologies for this compound Resistance Detection: A Comparative Overview

The detection of this compound resistance can be broadly categorized into two approaches: genotypic and phenotypic assays.[8]

  • Genotypic Assays: These methods identify specific genetic mutations (single nucleotide polymorphisms or SNPs) in the influenza virus genome that are known to confer resistance.[8][9] They are generally rapid and highly sensitive, capable of detecting minority resistant variants within a mixed viral population.[9][10]

  • Phenotypic Assays: These assays directly measure the susceptibility of the virus to the antiviral drug by assessing the inhibition of the neuraminidase enzyme's activity in the presence of varying concentrations of the drug.[8][11] They provide a functional measure of resistance and can detect resistance conferred by novel or uncharacterized mutations.[11][12]

The choice of method often depends on the specific research or clinical question, available resources, and the need for rapid turnaround.

Table 1: Comparison of Genotypic and Phenotypic Resistance Detection Methods
FeatureGenotypic Assays (e.g., Pyrosequencing, RT-PCR)Phenotypic Assays (e.g., Neuraminidase Inhibition Assay)
Principle Detection of specific resistance-conferring mutations in the viral genome.[8]Measurement of the inhibitory effect of the drug on viral neuraminidase activity.[8]
Speed Rapid (hours).[5]Slower (days), often requires virus isolation and culture.[11]
Sensitivity High; can detect minority variants (as low as 5%).[10]Lower; may not detect low-frequency resistant variants.[10]
Information Provided Identifies the presence of known resistance mutations.[9]Provides a quantitative measure of drug susceptibility (IC50 value).[13]
Detection of Novel Resistance Cannot detect resistance due to unknown mutations.[12]Can detect resistance regardless of the underlying genetic mechanism.[12]
Primary Application Rapid screening, surveillance of known mutations, patient management.[4][6]Confirmatory testing, characterization of novel resistant strains, research.[14]

II. Genotypic Detection Methods: Probing the Viral Genome

Genotypic assays offer a rapid and sensitive means of screening for the most common this compound resistance mutations.

A. Pyrosequencing

Pyrosequencing is a real-time DNA sequencing technology that allows for the rapid and accurate analysis of short DNA sequences. It is particularly well-suited for detecting and quantifying known single nucleotide polymorphisms (SNPs) associated with this compound resistance.[4][5][10] The method can detect resistant variants that constitute as little as 5% of the viral population in a sample.[10]

cluster_0 Sample Preparation cluster_1 Pyrosequencing cluster_2 Data Analysis RNA_Extraction Viral RNA Extraction from clinical specimen RT_PCR Reverse Transcription PCR (RT-PCR) to amplify NA gene fragment RNA_Extraction->RT_PCR Biotin_Capture Capture of biotinylated PCR product on streptavidin-coated beads RT_PCR->Biotin_Capture Denaturation Denaturation to single-stranded DNA Biotin_Capture->Denaturation Sequencing_Primer Annealing of sequencing primer Denaturation->Sequencing_Primer Pyrosequencing_Reaction Sequential addition of nucleotides and detection of light signals Sequencing_Primer->Pyrosequencing_Reaction Pyrogram_Analysis Pyrogram analysis to determine nucleotide sequence Pyrosequencing_Reaction->Pyrogram_Analysis Mutation_Detection Identification of resistance mutations (e.g., H275Y) Pyrogram_Analysis->Mutation_Detection cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Data Acquisition & Analysis Virus_Dilution Virus sample dilution Incubation Incubation of virus with drug dilutions Virus_Dilution->Incubation Drug_Dilution Serial dilution of this compound Carboxylate Drug_Dilution->Incubation Substrate_Addition Addition of MUNANA substrate Incubation->Substrate_Addition Reaction_Incubation Incubation at 37°C Substrate_Addition->Reaction_Incubation Stop_Reaction Addition of stop solution Reaction_Incubation->Stop_Reaction Fluorescence_Reading Measurement of fluorescence Stop_Reaction->Fluorescence_Reading IC50_Calculation Calculation of IC50 value Fluorescence_Reading->IC50_Calculation Resistance_Determination Determination of resistance level IC50_Calculation->Resistance_Determination

References

Application Notes & Protocols: Oseltamivir as a Core Research Tool in Unraveling Influenza Pathogenesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Beyond Antiviral Therapy

Influenza viruses pose a persistent global health threat, driven by their capacity for rapid evolution and unpredictable epidemiology. Understanding the fundamental mechanisms of how these viruses replicate, cause disease, and transmit is paramount for developing next-generation therapeutics and vaccines. The influenza neuraminidase (NA), a critical surface glycoprotein, facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drugs.[1][2]

Oseltamivir, administered as the prodrug this compound phosphate, is converted by hepatic esterases into its active form, this compound carboxylate.[3][4] This active metabolite is a highly selective competitive inhibitor of the NA enzyme of both influenza A and B viruses.[5][6] While its clinical efficacy in reducing the duration of symptoms is well-documented, its true value in a research context lies in its ability to specifically block a key step in the viral lifecycle.[1][7] This allows researchers to ask targeted questions about the consequences of inhibiting viral egress, the fitness costs of resistance, and the nature of the host response to a contained infection.

Core Mechanism of Action: A Molecular Clamp on Viral Egress

The influenza virus lifecycle culminates in the budding of new virions from the host cell membrane. These nascent particles would remain tethered to the cell surface via the interaction between viral hemagglutinin (HA) and sialic acid receptors were it not for the enzymatic activity of NA.[1][3] Neuraminidase cleaves these sialic acid residues, liberating the new virions and enabling their spread to adjacent cells.[1]

This compound carboxylate acts as a transition-state analogue of sialic acid, fitting snugly into the highly conserved active site of the NA enzyme.[4] This binding competitively inhibits the enzyme's function, effectively preventing the release of new viral particles.[3][4] The result is a microscopic traffic jam: virions are produced but aggregate on the cell surface, unable to propagate the infection.[3] This precise mechanism of action is what makes this compound an invaluable tool for pathogenesis studies.

Oseltamivir_Mechanism cluster_0 Normal Viral Egress cluster_1 This compound Inhibition Replication 1. Viral Replication & Assembly Budding 2. Virion Budding Replication->Budding NA_Action 3. NA cleaves Sialic Acid Budding->NA_Action Release 4. Progeny Virions Released NA_Action->Release Successful Spread This compound This compound Carboxylate NA_Blocked 3. NA Active Site Blocked This compound->NA_Blocked Aggregation 4. Virions Aggregate on Cell Surface NA_Blocked->Aggregation Spread Prevented Budding_Inhib 2. Virion Budding Budding_Inhib->NA_Blocked

Caption: Mechanism of this compound action on influenza virus release.

Core Applications in Pathogenesis Research

This compound enables researchers to manipulate a specific stage of the viral lifecycle, creating a controlled system to study various aspects of influenza pathogenesis.

A. Delineating the Role of Neuraminidase in Viral Fitness and Resistance

The primary application of this compound in research is to probe the function and importance of the NA enzyme. By selectively inhibiting NA, researchers can quantify the impact of reduced NA function on viral replication and spread. This is the foundation for phenotypic resistance testing.

  • Viral Fitness Studies: When resistance mutations arise, they often come at a biological cost. For example, the common H275Y mutation in N1 neuraminidase confers high-level this compound resistance but was initially thought to reduce viral fitness.[8] However, subsequent seasonal H1N1 strains acquired compensatory mutations that restored the fitness of these resistant viruses, allowing them to dominate globally.[9][10] this compound is essential for these studies, serving as the selective pressure in competitive mixture experiments to evaluate the relative fitness of wild-type versus mutant viruses both in vitro and in vivo.[9][11]

  • Investigating Resistance Pathways: Serial passage of influenza viruses in the presence of escalating, sub-lethal concentrations of this compound in cell culture or animal models is a classic method for selecting and identifying novel resistance mutations.[12][13] This approach helps predict potential resistance pathways that may emerge in clinical settings and provides a panel of resistant viruses for further pathogenic characterization.[12]

NA SubtypeCommon Resistance MutationEffect on this compound SusceptibilityNotes
A(H1N1)H275Y (H274Y in N2 numbering)High-level resistance (~400-fold increase in IC50)Fitness can be restored by compensatory mutations.[14][15]
A(H3N2)R292KHigh-level resistance to this compound; reduced susceptibility to zanamivirOften impairs viral fitness.[16]
A(H3N2)E119VReduced susceptibility to this compound
A(H5N1)I222M/VIn combination with H275Y, can further increase resistanceHighlights the role of secondary mutations.[16]
B. In Vivo Models: Dissecting Pathogenesis and Transmission

Animal models are critical for understanding influenza pathogenesis in a whole-organism context. This compound is widely used in these models to study disease progression, transmission, and the efficacy of antiviral interventions under controlled conditions.

  • The Ferret Model: Ferrets are considered the "gold standard" for influenza research because they exhibit human-like clinical symptoms and efficiently transmit the virus.[17] Studies in ferrets have been instrumental in demonstrating that early this compound administration can reduce morbidity, mortality, and viral shedding, even with highly pathogenic avian influenza (HPAI) H5N1 viruses.[18][19][20] Prophylactic or therapeutic administration of this compound in ferret models allows researchers to:

    • Determine the therapeutic window for effective treatment.[18][19]

    • Assess the impact of antiviral pressure on viral transmission to naive contacts.[21]

    • Evaluate the efficacy of different dosing regimens against various influenza strains.[18][20]

  • The Mouse Model: Mouse models are valuable for studying the host immune response and for initial high-throughput screening of antiviral efficacy due to the availability of genetic tools. This compound treatment in mice has been shown to reduce the inflammatory response, including levels of pro-inflammatory cytokines and chemokines in the lungs.[22] This anti-inflammatory effect may contribute significantly to its clinical benefit beyond simple viral load reduction.[22] However, some studies suggest that by reducing viral replication and inflammation, this compound treatment might also lead to a reduction in the magnitude of the subsequent adaptive immune response, including effector and memory CD8+ T cells.[2][23]

Animal ModelTypical this compound DoseCommon Treatment ScheduleKey Research Applications
Ferret 5 - 25 mg/kg/dayTwice daily for 5-7 days, initiated pre- or post-infectionStudying transmission, morbidity, mortality, and viral shedding with human-like clinical signs.[18][19][21]
Mouse 1 - 10 mg/kg/dayTwice daily for 5 daysInvestigating host immune response, inflammation, viral clearance in the lungs, and initial efficacy screening.[13][22][24]
C. Probing the Host Immune Response

By limiting the extent and duration of viral replication, this compound provides a unique tool to study how the host immune system responds to a controlled viral challenge. Research using this compound has shown that the drug's benefits may be twofold: it directly inhibits the virus and also dampens the potentially harmful immunopathology associated with severe influenza.

Studies have demonstrated that this compound treatment in mice can markedly reduce the infiltration of innate immune cells into the lungs and decrease the magnitude of the effector CD8+ T cell response.[2] Interestingly, while the primary response is smaller, functional memory T cells are still generated, capable of mounting a robust recall response upon secondary challenge.[2] This suggests that prophylactic this compound can limit the disease severity of an initial infection without compromising the development of long-term T cell memory.

Detailed Experimental Protocols

The following protocols are foundational for utilizing this compound as a research tool. They are designed to be self-validating by including appropriate controls.

Protocol 1: Phenotypic Assessment of this compound Susceptibility using a Neuraminidase Inhibition (NI) Assay

This fluorometric assay is the gold standard for determining the 50% inhibitory concentration (IC50) of this compound against a given influenza virus isolate.

Principle: The enzymatic activity of NA is measured using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by NA releases the fluorescent product 4-methylumbelliferone (4-MU). The assay quantifies the concentration of this compound carboxylate required to inhibit this reaction by 50%.[25]

NI_Assay_Workflow cluster_workflow NI Assay Workflow Prep_Drug 1. Prepare serial dilutions of this compound Carboxylate Mix 3. Mix drug and virus in 96-well plate Prep_Drug->Mix Prep_Virus 2. Dilute virus to standardized NA activity level Prep_Virus->Mix Incubate1 4. Incubate (37°C, 45 min) Mix->Incubate1 Add_Substrate 5. Add MUNANA substrate Incubate1->Add_Substrate Incubate2 6. Incubate (37°C, 60 min) Add_Substrate->Incubate2 Stop 7. Add Stop Solution (High pH) Incubate2->Stop Read 8. Read fluorescence (Ex: 360nm, Em: 450nm) Stop->Read Calculate 9. Calculate IC50 value Read->Calculate

Caption: Standard workflow for a fluorescence-based NI assay.

Materials:

  • This compound carboxylate (active form, not the phosphate prodrug)[25]

  • Influenza virus isolates (wild-type and test strains)

  • MUNANA substrate[16][26]

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5[26]

  • Stop Solution: 0.14 M NaOH in 83% Ethanol[26]

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound carboxylate. Perform 10-fold serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.03 nM to 1000 nM final concentration).[27]

  • Virus Titration: Before the main experiment, perform a titration of each virus stock to determine the dilution required to yield a linear, robust fluorescent signal over the 60-minute incubation period. This standardization is crucial for comparing IC50 values between strains.

  • Assay Plate Setup:

    • Add 25 µL of diluted virus to each well.

    • Add 25 µL of the corresponding this compound dilution to the test wells.

    • Include "Virus Control" wells (25 µL virus + 25 µL assay buffer) and "Blank Control" wells (50 µL assay buffer).

  • Pre-incubation: Incubate the plate at 37°C for 45 minutes. This allows the inhibitor to bind to the NA enzyme.[27]

  • Substrate Addition: Add 50 µL of MUNANA substrate (final concentration typically 100-200 µM) to all wells.[27]

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well. The high pH denatures the enzyme and maximizes the fluorescence of the 4-MU product.[26]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm).[26]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of NA inhibition for each this compound concentration relative to the virus control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: In Vivo Assessment of this compound Efficacy in a Ferret Model

This protocol outlines a standard therapeutic efficacy study to determine if this compound treatment reduces viral shedding and morbidity in influenza-infected ferrets.

Principle: Ferrets are infected with a standardized dose of influenza virus. Treatment with this compound or a placebo is initiated at a clinically relevant time point (e.g., 24 hours post-infection). The effects on viral titers in nasal washes, body temperature, and weight loss are monitored over time.

Ferret_Study_Workflow cluster_workflow In Vivo Ferret Efficacy Study Acclimate 1. Acclimatize Ferrets (7 days) Baseline 2. Collect Baseline Data (Weight, Temp) Acclimate->Baseline Inoculate 3. Intranasal Inoculation with Influenza Virus Baseline->Inoculate Treatment 4. Initiate Treatment (24h p.i.) - this compound (e.g., 5 mg/kg) - Placebo (Vehicle) Inoculate->Treatment Monitor 5. Daily Monitoring - Clinical Signs - Weight & Temp Treatment->Monitor Sample 6. Collect Nasal Washes (Days 1, 3, 5, 7 p.i.) Monitor->Sample Analyze 7. Quantify Viral Titer (TCID50 or Plaque Assay) Sample->Analyze Endpoint 8. Analyze Data & Compare Groups Analyze->Endpoint

Caption: Workflow for an this compound efficacy study in the ferret model.

Materials:

  • Pathogen-free male ferrets (4-6 months old)

  • Influenza virus stock of known titer

  • This compound phosphate formulated for oral administration (e.g., mixed with syrup)[18]

  • Placebo/vehicle control (e.g., sterile water or syrup)[18]

  • Anesthesia (e.g., isoflurane)

  • Equipment for nasal wash collection, temperature, and weight measurement

Step-by-Step Methodology:

  • Acclimatization and Baseline: House ferrets individually in a BSL-2 (or higher) facility for at least 7 days. Record baseline weight and body temperature for 3 days prior to infection.

  • Infection: Lightly anesthetize the ferrets and inoculate them intranasally with a standardized dose of influenza virus (e.g., 10^6 PFU) in a small volume (e.g., 0.5 mL).

  • Treatment Groups: Randomly assign ferrets to two groups:

    • Treatment Group: Receives this compound phosphate orally (e.g., 5 mg/kg/day, split into two doses) for 5 days.[18][19]

    • Control Group: Receives the vehicle on the same schedule.

  • Treatment Administration: Begin treatment 24 hours post-infection (p.i.). Administer the drug or placebo twice daily (e.g., every 12 hours).

  • Monitoring: Monitor the animals at least once daily for clinical signs of illness (e.g., lethargy, sneezing), body weight, and temperature.

  • Sample Collection: On specified days (e.g., 1, 3, 5, and 7 p.i.), anesthetize the ferrets and collect nasal washes by instilling sterile PBS into the nostrils and collecting the runoff.

  • Viral Titer Quantification: Clarify the nasal wash samples by centrifugation. Determine the viral titer in the supernatant using a standard plaque assay or TCID50 assay on MDCK cells.

  • Data Analysis: Compare the two groups based on:

    • Mean viral titers at each time point.

    • Percentage of weight loss relative to baseline.

    • Changes in body temperature.

    • Statistical significance should be determined using appropriate tests (e.g., Student's t-test or ANOVA). A significant reduction in viral load and morbidity in the treated group indicates in vivo efficacy.

Conclusion

This compound is an indispensable molecular probe in the influenza researcher's toolkit. Its specific mechanism of action allows for the precise dissection of the role of neuraminidase in the viral lifecycle. Through its application in in vitro and in vivo systems, scientists can effectively study the dynamics of viral fitness, predict and analyze resistance pathways, and unravel the complex host-pathogen interactions that define influenza pathogenesis. The robust protocols detailed herein provide a foundation for leveraging this compound to continue advancing our fundamental understanding of this ever-evolving virus.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Oseltamivir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oseltamivir (Tamiflu®) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low-yield steps encountered during the synthesis of this critical antiviral agent. The stereochemically complex nature of this compound presents significant synthetic hurdles, and this guide provides field-proven insights to navigate them effectively.[1][2]

Frequently Asked Questions (FAQs)

Q1: My overall yield starting from shikimic acid is consistently below 15%. Is this normal, and where are the most likely points of yield loss?

A1: An overall yield of 17-22% from shikimic acid is considered standard for the established industrial synthesis, so a yield below 15% indicates significant issues.[1] The most common yield-loss stages in the classic route are:

  • The Azide Introduction: The SN2 displacement of a mesylate or the opening of an epoxide/aziridine with an azide nucleophile is notoriously problematic.[3][4][5] This step is highly sensitive to steric hindrance and competing elimination reactions.

  • Azide Reduction: The conversion of the azide to the primary amine can lead to side products, especially if catalytic hydrogenation is used, which risks over-reduction of the cyclohexene double bond.[3]

  • Purification Steps: this compound intermediates can be challenging to purify without significant material loss, especially if chromatography is required at multiple stages.[6]

Q2: I am concerned about using azide reagents due to their explosive potential. Are there viable, high-yielding azide-free alternatives?

A2: Yes, significant research has been dedicated to developing azide-free syntheses precisely because of the hazards associated with azide chemistry.[7][8] Notable azide-free strategies include:

  • Diels-Alder Approaches: Several routes build the cyclohexene core using a Diels-Alder reaction, which avoids the need for azides entirely.[1][9][10] For example, the Corey synthesis starts from butadiene and acrylic acid.[1]

  • Epoxide Opening with Other Amines: An efficient route involves opening the key epoxide intermediate with allylamine, catalyzed by a Lewis acid like MgBr2·OEt2.[6][7] This process has a reported overall yield of 35-38%, which is superior to many azide-based methods.[6][7]

  • Catalytic Desymmetrization: The Shibasaki synthesis utilizes an asymmetric desymmetrization of a meso-aziridine to install the first amino group, bypassing the traditional shikimic acid pathway and its associated azide steps.[1][2]

Q3: My Diels-Alder reaction to form the cyclohexene precursor is low-yielding and produces a mixture of endo/exo isomers. How can I improve this?

A3: Low yield and poor stereoselectivity in the Diels-Alder cycloaddition are common hurdles. Optimization requires careful control of several factors:

  • Catalyst Choice: Asymmetric Diels-Alder reactions often rely on chiral Lewis acid catalysts. For instance, the Fukuyama synthesis employs a McMillan catalyst, while the Corey synthesis uses a CBS catalyst to control the stereochemistry.[1] The choice and purity of the catalyst are paramount.

  • Dienophile Activation: The reactivity of the dienophile (e.g., acrolein, ethyl acrylate) is critical.[1][10] Ensuring high purity and, in some cases, using more activated derivatives can improve conversion.

  • Temperature Control: These reactions are often run at low temperatures to maximize stereocontrol and minimize side reactions, including diene dimerization.[3]

Troubleshooting Guides by Synthesis Stage

This section provides in-depth troubleshooting for specific, high-impact reactions known for yield issues.

Problem Area 1: Low Yield in Azide Nucleophilic Substitution/Opening

The introduction of the C4-amino precursor via an azide is a critical and often low-yielding step. Whether proceeding via SN2 on a mesylate or opening of an epoxide, the challenges are similar.

dot

G cluster_start Diagnosis start Low Yield in Azide Substitution/Opening Step TLC Analyze Reaction by TLC/LCMS: Significant Starting Material (SM)? Multiple Side Products? start->TLC Start Analysis LG_Check Verify Leaving Group (LG) Quality: Incomplete Mesylation? (Check ¹H NMR) TLC->LG_Check SM_Solution Solution: Incomplete Reaction - Increase reaction time/temperature - Use fresh, high-purity NaN₃ - Improve solvent system (e.g., EtOH/H₂O) TLC->SM_Solution Yes, SM remains Side_Product_Solution Solution: Side Reactions (Elimination) - Lower reaction temperature - Use a less basic azide source if possible - Buffer the reaction (e.g., with NH₄Cl) TLC->Side_Product_Solution Yes, side products observed LG_Check->SM_Solution LG is good LG_Solution Solution: Poor Leaving Group - Re-run mesylation, ensure complete conversion - Consider converting to a better LG (e.g., triflate) LG_Check->LG_Solution LG formation incomplete

Caption: Troubleshooting workflow for the azide introduction step.

Causality and Optimization Strategies:
  • Poor Leaving Group Quality: If your precursor is a mesylate, incomplete mesylation of the alcohol is a common cause of low yields.

    • Validation: Before the azide displacement, verify the completion of the mesylation by TLC or ¹H NMR. The appearance of the mesyl proton signal and the disappearance of the alcohol proton are key indicators.

    • Solution: Ensure anhydrous conditions and a slight excess of methanesulfonyl chloride and base (e.g., triethylamine) during the mesylation step.[1]

  • Steric Hindrance & Competing Elimination: The cyclohexene ring's conformation can sterically hinder the backside attack required for the SN2 reaction.[3] This often leads to a competing E2 elimination reaction, forming an undesired alkene byproduct.

    • Validation: Characterize your major byproduct. An alkene signal in the ¹H NMR spectrum is a tell-tale sign of elimination.

    • Solution: Carefully control the reaction temperature. While higher temperatures increase the rate, they disproportionately favor elimination.[3] Using a buffered system (e.g., NaN₃ with NH₄Cl) can help maintain a pH that disfavors elimination.[11]

  • Reagent Purity and Solubility: Sodium azide is hygroscopic and its potency can decrease over time. Furthermore, achieving solubility for both the organic substrate and the inorganic azide salt can be difficult.

    • Solution: Use freshly opened, high-purity sodium azide. A mixed solvent system, such as ethanol/water or acetone/water, is often employed to solubilize all reactants effectively.[3]

Problem Area 2: Azide Reduction and Over-Reduction of Alkene

Converting the azide to the 5-amino group is the final key transformation. The primary challenge is the chemoselective reduction of the azide without affecting the C1-C2 double bond or the C1-ester.

dot

G cluster_methods Reduction Method Selection cluster_outcomes Potential Issues & Solutions start Azide Reduction Required H2_PdC Catalytic Hydrogenation (H₂/Pd/C) start->H2_PdC Common, but risky Staudinger Staudinger Reaction (PPh₃, then H₂O) start->Staudinger Mild & Selective Zn_NH4Cl Metal Reduction (Zn / NH₄Cl) start->Zn_NH4Cl Alternative H2_Outcome Risk: Alkene Over-reduction Solution: - Use catalyst poison (e.g., Lindlar's) - Monitor reaction carefully by TLC/LCMS - Lower H₂ pressure H2_PdC->H2_Outcome Staudinger_Outcome Advantage: Highly Selective Risk: Stoichiometric phosphine oxide byproduct Solution: - Chromatographic purification required - Ensure complete hydrolysis of iminophosphorane Staudinger->Staudinger_Outcome Zn_Outcome Advantage: Good Selectivity Risk: Potentially harsh, acidic workup Solution: - Control temperature during reaction - Careful neutralization during workup Zn_NH4Cl->Zn_Outcome

Caption: Decision diagram for azide reduction methods.

Method Comparison and Troubleshooting:
MethodAdvantagesCommon Issues & Troubleshooting
Catalytic Hydrogenation (H₂/Pd/C) Clean (byproduct is N₂), effective, good for scale-up.Over-reduction of alkene: Monitor the reaction progress diligently by TLC or LC-MS and stop it immediately upon consumption of the starting material. Using a poisoned catalyst (like Lindlar's catalyst) or lower hydrogen pressure can improve selectivity.[3]
Staudinger Reaction (PPh₃, H₂O) Extremely mild and highly chemoselective for the azide; will not reduce the alkene or ester.[3]Purification: Generates a stoichiometric amount of triphenylphosphine oxide, which must be removed, usually by chromatography. Ensure complete hydrolysis of the intermediate aza-ylide by adding sufficient water and allowing adequate reaction time.
Metal Reduction (e.g., Zn/NH₄Cl) An effective and selective method that avoids catalytic hydrogenation.[11]Reaction Control: The reaction can be exothermic. Maintain temperature control with an ice bath during the addition of reagents. The workup requires careful pH adjustment to ensure the amine product is in its free base form for extraction.

Experimental Protocols

Protocol 1: Optimized Azide Opening of Shikimic Acid-Derived Epoxide

This protocol describes a robust method for the regioselective ring-opening of the key epoxide intermediate using a buffered azide system to minimize side reactions.[3][5][11]

Materials:

  • Shikimic acid-derived epoxide intermediate

  • Sodium azide (NaN₃), high purity

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH), reagent grade

  • Deionized Water

  • Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium chloride (Brine)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the epoxide intermediate (1.0 equiv.) in ethanol (approx. 10 mL per gram of epoxide).

  • Reagent Preparation: In a separate flask, dissolve sodium azide (1.5 equiv.) and ammonium chloride (1.2 equiv.) in deionized water (approx. 5 mL per gram of NaN₃).

  • Reaction: Add the aqueous azide/NH₄Cl solution to the ethanolic epoxide solution. Heat the reaction mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting epoxide spot is fully consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic extracts once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude azido-alcohol, which can often be used in the next step without further purification.

Quantitative Data Summary

The following table summarizes reported overall yields for prominent this compound synthesis strategies, highlighting the advantages of newer, azide-free routes.

Synthesis StrategyStarting Material(s)Key Step(s)Overall Yield (%)Utilizes Azides?
Roche Industrial Route [1](-)-Shikimic AcidEpoxide opening with azide17–22%Yes
Corey Synthesis [1]Butadiene, Acrylic AcidAsymmetric Diels-Alder, Iodolactamization~30%No
Shibasaki Synthesis [1][2]meso-AziridineCatalytic DesymmetrizationNot specified, but avoids shikimic acidYes (TMSN₃)
Azide-Free Epoxide Opening [6][7]Shikimic Acid-derived EpoxideMgBr₂-catalyzed opening with allylamine35–38%No
Hayashi Synthesis [12]Acetaldehyde derivativeOrganocatalytic Michael additionHigh-yielding (not specified)Yes (Curtius)

Note: Yields are highly dependent on the specific reported synthesis and scale of the reaction.

References

Technical Support Center: Navigating the Challenges of Scaling Up Oseltamivir Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the multifaceted challenges of scaling up Oseltamivir (Tamiflu®) production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and manufacturing of this critical antiviral agent. As a senior application scientist, my objective is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your processes with confidence.

The synthesis of this compound is a notable challenge in process chemistry, primarily due to its stereochemical complexity, the historical reliance on a supply-chain-sensitive starting material, and the use of hazardous reagents in traditional routes.[1][2] This resource is structured to provide practical, in-depth solutions to the common and complex issues encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that often arise when planning and executing the scale-up of this compound synthesis.

Q1: What are the primary hurdles in scaling up this compound synthesis from a starting material perspective?

A1: The most significant challenge has historically been the reliance on (-)-shikimic acid, which is primarily extracted from the seeds of the Chinese star anise (Illicium verum).[2] The supply of shikimic acid can be volatile due to factors like weather-dependent crop yields, leading to price fluctuations and potential shortages, which is a major supply chain risk, especially during a pandemic.[2][3] To mitigate this, two main strategies have been developed:

  • Fermentation-based production of shikimic acid: Genetically engineered strains of Escherichia coli can be used to produce shikimic acid from renewable resources, offering a more stable and scalable supply chain.[2]

  • Shikimic acid-independent synthetic routes: Several routes have been developed that start from readily available and inexpensive materials like quinic acid, or through chemical strategies such as Diels-Alder reactions.[4][5] These routes, however, may present their own set of challenges, including a greater number of synthetic steps or the need for extensive process optimization to be economically viable on a large scale.[1]

Q2: Our team is evaluating the use of the traditional azide-based Roche synthesis versus an azide-free route. What are the key trade-offs?

A2: This is a critical decision with significant implications for safety, process robustness, and cost.

  • Azide-Based Synthesis (e.g., Roche Industrial Process):

    • Pros: It is a well-established and highly optimized process.[5] The use of azides for nucleophilic ring-opening of an epoxide intermediate is generally efficient.[4]

    • Cons: The primary drawback is the use of sodium azide, which is highly toxic and potentially explosive, especially at an industrial scale.[1] This necessitates specialized handling procedures and engineering controls, increasing operational costs and safety risks. The synthesis can also be prone to side reactions, such as the formation of aromatic byproducts at elevated temperatures, which can impact yield.[1]

  • Azide-Free Syntheses (e.g., Shibasaki, Trost, Shi routes):

    • Pros: The most significant advantage is the elimination of hazardous azide reagents, leading to a safer manufacturing process.[6] Some azide-free routes have demonstrated high overall yields, comparable to the industrial Roche process.[1][6]

    • Cons: These routes may involve more complex catalytic systems (e.g., palladium-catalyzed asymmetric allylic alkylation in the Trost synthesis) or require significant process optimization to be cost-competitive.[6][7] The scalability of some of the reagents and catalysts used in these newer routes may also need careful evaluation.

Q3: How critical is stereochemical control during the scale-up of this compound synthesis, and what are the key steps to monitor?

A3: Stereochemical control is paramount. This compound has three stereocenters, meaning there are eight possible stereoisomers, of which only one is the active pharmaceutical ingredient.[4] Maintaining the correct stereochemistry throughout a multi-step synthesis is a significant challenge. Key transformations where stereochemistry is established and must be controlled include:

  • Asymmetric Diels-Alder reactions: In routes that utilize this strategy, the facial selectivity of the cycloaddition is critical for setting the initial stereochemistry of the cyclohexene ring.[8]

  • Nucleophilic substitution and ring-opening reactions: The introduction of the amino and acetamido groups, often via epoxide or aziridine ring-opening, must proceed with high stereospecificity to yield the desired isomer.[9]

  • Enzymatic desymmetrization: Some innovative routes employ enzymes to selectively react with one enantiomer of a racemic intermediate, establishing the required chirality.[10]

Each of these steps requires rigorous process control and in-process analytical monitoring to ensure the desired stereochemical outcome.

Troubleshooting Guides

This section provides a question-and-answer-style guide to troubleshoot specific experimental issues you may encounter.

Starting Material and Reagent Sourcing

Q: We are experiencing variability in the quality of our shikimic acid starting material. How can this impact our synthesis, and what should we do?

A: Inconsistent quality in your starting material can have cascading effects on your entire synthesis. Impurities in shikimic acid can interfere with downstream reactions, poison catalysts, and complicate purification.

Troubleshooting Steps:

  • Implement a Robust Quality Control Protocol for Incoming Material:

    • Use High-Performance Liquid Chromatography (HPLC) to quantify the purity of each batch of shikimic acid.[11]

    • Employ spectroscopic techniques like NMR and Mass Spectrometry (LC-MS) to identify and characterize any impurities.[11]

    • Establish strict acceptance criteria for your starting material.

  • Develop a Purification Protocol for Sub-standard Batches:

    • If you must use a batch with lower purity, consider developing a recrystallization or chromatographic purification step for the shikimic acid before it enters the synthetic workflow.

  • Source from a GMP-Certified Supplier:

    • Working with a supplier that provides Good Manufacturing Practices (GMP) certified shikimic acid can ensure high purity and batch-to-batch consistency, which is crucial for pharmaceutical production.[12]

Chemical Synthesis and Process Control

Q: Our team is struggling with low yields during the azide substitution on a mesylated shikimic acid derivative. What are the likely causes and how can we optimize this step?

A: This is a common bottleneck in the traditional synthesis. Low yields are often due to side reactions or incomplete conversion.

Potential Causes & Optimization Strategies:

Potential Cause Explanation Optimization Strategy
Side Product Formation At elevated temperatures, elimination reactions can compete with the desired substitution, or rearrangement can lead to aromatic byproducts.[1]Carefully control the reaction temperature, often cooling to 0°C before and during the addition of sodium azide.[1]
Poor Solubility of Reagents Sodium azide has poor solubility in many organic solvents, while the organic substrate may not be soluble in water. This can lead to a slow, inefficient reaction.Use a mixed solvent system, such as acetone/water or ethanol/water, to solubilize both reactants.[13] Experiment with the solvent ratio to find the optimal balance.
Incomplete Mesylation If the preceding mesylation step is incomplete, the unreacted starting alcohol will not undergo azide substitution, leading to a lower yield.Verify the completion of the mesylation step using an in-process control like Thin Layer Chromatography (TLC) or HPLC before proceeding to the azidation step.[13]

Experimental Protocol: Regioselective Azide Substitution on a Mesylated Shikimate Derivative

Objective: To achieve high regioselectivity and yield in the nucleophilic substitution of a mesyl group with an azide.

Materials:

  • Mesylated shikimic acid derivative

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the mesylated shikimic acid derivative in a mixture of acetone and water (e.g., a 4:1 ratio).[13]

  • Cool the reaction mixture to a controlled temperature, typically 0 °C, in an ice bath to minimize side reactions.[1]

  • Slowly add sodium azide to the cooled solution while stirring vigorously.

  • Maintain the reaction at the controlled temperature and monitor its progress using TLC or HPLC.

  • Upon completion (disappearance of starting material), quench the reaction by adding a sufficient amount of water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azido product for further purification.

Q: We are observing poor regioselectivity in the ring-opening of our epoxide intermediate. What factors influence this, and how can we improve it?

A: The regioselectivity of epoxide ring-opening is crucial for establishing the correct connectivity of the substituents on the cyclohexene ring. It is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Troubleshooting Workflow:

G start Poor Regioselectivity in Epoxide Ring-Opening nucleophile Evaluate Nucleophile (e.g., Azide vs. Amine) start->nucleophile solvent Assess Solvent System (Polar vs. Non-polar) start->solvent catalyst Consider Catalysis (Lewis Acid vs. Brønsted Acid) start->catalyst conditions Optimize Reaction Conditions (Temperature, Concentration) start->conditions protecting_group Review Protecting Group Strategy start->protecting_group analysis Analyze Product Mixture (NMR, HPLC) nucleophile->analysis solvent->analysis catalyst->analysis conditions->analysis protecting_group->analysis solution Implement Optimized Protocol analysis->solution G identify Identify Critical Process Parameters (CPPs) & Quality Attributes (CQAs) select Select Appropriate PAT Tools (e.g., NIR, Raman) identify->select integrate Integrate Sensors In-line or On-line select->integrate model Develop Chemometric Models to Correlate Spectral Data with Physical Properties integrate->model monitor Real-Time Monitoring and Process Control model->monitor release Real-Time Release Testing (RTRT) monitor->release

References

Technical Support Center: Oseltamivir Resistance in Influenza Isolates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting oseltamivir resistance in influenza isolates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in influenza antiviral susceptibility testing. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the assessment of this compound resistance.

Q1: My neuraminidase (NA) inhibition assay shows a high IC50 value for a clinical isolate, but sequencing doesn't reveal any known resistance mutations. What could be the cause?

A1: This is a common and important observation. While specific mutations are known to confer resistance, a high IC50 value in the absence of these markers can be attributed to several factors:

  • Novel or Uncommon Mutations: The isolate may harbor a novel amino acid substitution in the neuraminidase enzyme that reduces this compound binding but has not yet been characterized.[1] It is also possible that a combination of mutations is responsible for the observed resistance.[2]

  • Mutations Outside the Active Site: Changes in amino acids outside the immediate active site can still influence the enzyme's conformational flexibility, indirectly affecting drug binding.[3]

  • Hemagglutinin (HA) Mutations: Mutations in the HA protein, particularly near the receptor-binding site, can alter the virus's dependence on NA for release from host cells.[4] This can lead to an apparent increase in the IC50 value in cell-based assays, even with a susceptible NA.

  • Mixed Viral Populations: The sample may contain a mixture of susceptible and resistant viruses (quasispecies).[5] Standard Sanger sequencing might not detect a resistant subpopulation if it constitutes a minor fraction of the total viral population. More sensitive techniques like pyrosequencing or next-generation sequencing (NGS) may be required to identify these minor variants.[5][6]

  • Assay Artifacts: Ensure that the high IC50 is not due to experimental error. Refer to the troubleshooting guide for the NA inhibition assay in Section 2 for potential sources of error.

Q2: I'm seeing significant well-to-well variability in my fluorescence-based NA inhibition assay. What are the likely causes and how can I minimize this?

A2: High variability can compromise the reliability of your IC50 determination. Common causes include:

  • Pipetting Inaccuracy: Small volumes are often used in these assays, making them sensitive to pipetting errors. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Inconsistent Incubation Times: The enzymatic reaction is time-sensitive. Ensure consistent timing for all wells, especially during the addition of substrate and stop solution.[7]

  • Plate Edge Effects: The outer wells of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells or filling them with PBS to maintain humidity.

  • Insufficient Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reactions. Gently tap the plate after adding each reagent.

  • Virus Dilution Issues: Improperly diluted virus can lead to inconsistent NA activity across the plate. Ensure the virus stock is thoroughly mixed before dilution.[7]

Q3: My pyrosequencing results for the H275Y mutation are ambiguous or show a mixed population. How should I interpret this?

A3: Ambiguous or mixed results from pyrosequencing indicate the presence of both wild-type (susceptible) and mutant (resistant) viral populations in your sample.[5][8]

  • Interpretation: The presence of a resistant subpopulation, even at low levels, can be clinically significant, especially in immunocompromised patients where prolonged viral replication can select for resistant variants.[3][9]

  • Confirmation: It is advisable to confirm the presence of the mixture with a secondary method if possible, or by re-testing the sample.

  • Virus Isolation Considerations: Be aware that isolating the virus in cell culture before sequencing can sometimes lead to the selection of one variant over another, potentially not reflecting the true composition in the original clinical specimen.[5][10] Therefore, performing molecular testing directly on clinical samples is often preferred.[5][10]

Q4: What are the expected IC50 fold-change values that define this compound resistance?

A4: The interpretation of IC50 values is based on the fold-change compared to a reference susceptible virus. The World Health Organization (WHO) provides guidelines for classifying susceptibility.[11][12]

Influenza Virus TypeSusceptibilityIC50 Fold-Increase
Influenza A Normal Inhibition< 10-fold
Reduced Inhibition10 to 100-fold
Highly Reduced Inhibition> 100-fold
Influenza B Normal Inhibition< 5-fold
Reduced Inhibition5 to 50-fold
Highly Reduced Inhibition> 50-fold

Source: Adapted from WHO guidelines.[12]

It is crucial to include appropriate reference strains with known susceptibility profiles in each assay for accurate fold-change calculation.[11]

Section 2: In-depth Troubleshooting Guides

This section provides detailed protocols and troubleshooting for key experimental workflows.

Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

This assay is the gold standard for phenotypically assessing the susceptibility of influenza viruses to NA inhibitors.[12] It measures the ability of a drug to inhibit the enzymatic activity of the viral neuraminidase.

Mechanism of Action & Inhibition

This compound is a competitive inhibitor of the influenza neuraminidase enzyme.[9] The enzyme's function is to cleave sialic acid from host cell receptors, allowing the release of newly formed virus particles.[9] this compound, an analog of sialic acid, binds to the active site of neuraminidase, preventing this cleavage and halting the spread of the virus.[9] Resistance mutations, such as H275Y in N1 subtypes, alter the active site, reducing the binding affinity of this compound.[3][13]

G cluster_0 Susceptible Virus cluster_1 Resistant Virus Virus New Virus Particle NA_S Neuraminidase (NA) Virus->NA_S attached via HA HostCell Infected Host Cell (Sialic Acid Receptors) NA_S->HostCell cleaves sialic acid for release This compound This compound This compound->NA_S binds & inhibits Virus_R New Virus Particle NA_R Mutated NA (e.g., H275Y) Virus_R->NA_R attached via HA HostCell_R Infected Host Cell (Sialic Acid Receptors) NA_R->HostCell_R cleaves sialic acid for release Oseltamivir_R This compound Oseltamivir_R->NA_R binding reduced

Mechanism of this compound Action and Resistance.

Experimental Protocol

This protocol is based on a standard fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • Influenza virus isolate (propagated in MDCK cells or embryonated eggs)[14][15]

  • This compound carboxylate (the active form of the drug)

  • MUNANA substrate

  • Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)[4]

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)[4]

  • Black 96-well plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

  • Reference susceptible and resistant influenza strains[11]

Procedure:

  • Virus Titration:

    • Perform a serial dilution of the virus stock to determine the optimal concentration that yields a robust signal within the linear range of the assay.

  • Drug Dilution:

    • Prepare a serial dilution of this compound carboxylate in assay buffer. Concentrations should span a range that will capture the IC50 of both susceptible and potentially resistant viruses (e.g., 0.01 nM to 10,000 nM).

  • Assay Setup:

    • In a black 96-well plate, add equal volumes of the diluted drug and the appropriately diluted virus to triplicate wells.

    • Include controls:

      • Virus only (no drug) for 100% activity.

      • Blank (no virus, no drug) for background fluorescence.

    • Incubate the plate for 30 minutes at 37°C.[4]

  • Enzymatic Reaction:

    • Add the MUNANA substrate to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.[4]

  • Stopping the Reaction & Reading:

    • Add the stop solution to all wells.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average background fluorescence from all readings.

    • Calculate the percent inhibition for each drug concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_test_well / Fluorescence_virus_only_control))

    • Plot the percent inhibition against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Troubleshooting Guide: NA Inhibition Assay
IssuePotential Cause(s)Recommended Solution(s)
No or Very Low Signal in "Virus Only" Wells Inactive virus.Use a fresh, properly stored virus stock.
Incorrect virus dilution.Re-titrate the virus to find the optimal concentration.[7]
Degraded MUNANA substrate.Use a fresh, properly stored aliquot of MUNANA.
High Background in Blank Wells Contamination of reagents.Use fresh, sterile reagents.
Autofluorescence of the assay plate.Ensure you are using high-quality, low-fluorescence black plates.
IC50 Value is Unusually High for a "Susceptible" Control Incorrect drug concentration.Verify the stock concentration and dilution scheme of this compound carboxylate.
Cross-contamination from a high concentration drug well.Be careful during pipetting to avoid cross-contamination.[7]
Presence of non-specific inhibitors in the sample.For serum samples, heat inactivation (56°C for 45 min) may be necessary.[16]
Poor Curve Fit (Low R² value) High well-to-well variability.Review pipetting technique, ensure proper mixing, and check for plate edge effects.
Inappropriate drug concentration range.Adjust the drug dilution series to better bracket the expected IC50.
Genotypic Analysis via Pyrosequencing

Pyrosequencing is a rapid and reliable method for detecting specific single nucleotide polymorphisms (SNPs) associated with antiviral resistance, such as the H275Y mutation in the NA gene of H1N1 viruses.[8][17]

Experimental Workflow

G start Clinical Sample or Viral Isolate rna_extraction RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification (NA Gene Target) rna_extraction->rt_pcr pyro_rxn Pyrosequencing Reaction rt_pcr->pyro_rxn pyrogram Pyrogram Generation pyro_rxn->pyrogram analysis Sequence Analysis (Detect H275Y, etc.) pyrogram->analysis result Resistance Profile analysis->result

Workflow for Pyrosequencing-based Resistance Testing.

Protocol Outline
  • RNA Extraction: Extract viral RNA from the clinical specimen or cultured virus using a commercial kit.

  • RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the NA gene containing the mutation of interest.[17] Use biotinylated primers for one of the strands to allow for subsequent purification.

  • Template Preparation: The biotinylated PCR product is captured on streptavidin-coated beads, and the non-biotinylated strand is washed away, leaving a single-stranded DNA template.

  • Pyrosequencing: The sequencing primer is annealed to the template, and the reaction is initiated. The pyrosequencer dispenses one dNTP at a time. Incorporation of a nucleotide by DNA polymerase releases pyrophosphate (PPi), which is converted to ATP and then to light. The light is detected and recorded in a pyrogram.

  • Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence. The software can quantify the percentage of each base at a specific position, allowing for the detection of mixed viral populations.[6][17]

Troubleshooting Guide: Pyrosequencing
IssuePotential Cause(s)Recommended Solution(s)
Failed or Weak PCR Amplification Low viral titer in the sample.Consider a nested PCR approach or re-extract RNA from a larger sample volume.
Presence of PCR inhibitors.Ensure the RNA extraction method effectively removes inhibitors.
Primer/probe degradation.Use fresh primer and probe aliquots.
No or Low Signal in Pyrosequencing Inefficient biotinylated primer incorporation.Optimize PCR conditions; verify primer quality.
Insufficient PCR product.Verify PCR product on a gel before proceeding to pyrosequencing.
Ambiguous or "Noisy" Pyrogram Poor quality PCR product (e.g., primer-dimers).Optimize PCR to generate a clean, specific amplicon.
Incorrect primer concentrations.Titrate sequencing primer concentration.
Discrepancy Between Genotype and Phenotype Presence of novel resistance mutations not targeted by the assay.Perform full gene sequencing (Sanger or NGS) to identify other potential mutations.
Assay is detecting a non-viable minority variant.Correlate with phenotypic data from the NA inhibition assay.
Virus evolution during culture.Whenever possible, perform pyrosequencing directly on the clinical specimen.[10]

Section 3: Concluding Remarks

The monitoring of influenza antiviral susceptibility is a critical component of public health surveillance and clinical management.[1][11] A comprehensive approach that combines both phenotypic (e.g., NA inhibition assay) and genotypic (e.g., pyrosequencing, NGS) methods provides the most complete picture of an isolate's resistance profile.[11][18] Discrepancies between these methods are not necessarily indicative of error but can provide valuable insights into novel resistance mechanisms or the presence of complex viral populations. This guide serves as a starting point for troubleshooting; always consult the latest recommendations from public health organizations like the CDC and WHO for the most current information and testing protocols.[1][11]

References

Oseltamivir Synthesis Efficiency & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oseltamivir (Tamiflu®) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the synthesis of this critical antiviral agent. We will explore the nuances of key synthetic transformations, from the classic Roche process to modern, more efficient routes, providing actionable solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in this compound synthesis that necessitate troubleshooting?

A1: The main challenges historically have been the reliance on (-)-shikimic acid, a starting material with potentially variable supply, and the use of hazardous reagents like sodium azide.[1] Key operational challenges that researchers face include managing side reactions, optimizing yields, ensuring correct stereochemistry, and developing scalable, safe, and cost-effective purification methods.[2][3]

Q2: Are there viable, scalable, azide-free alternatives to the traditional Roche synthesis?

A2: Yes, significant research has yielded several azide-free synthetic routes to mitigate the safety and handling concerns associated with potentially explosive azide reagents.[4][5] Notable examples include the Shi and Trost syntheses, which employ alternative nitrogen nucleophiles like tert-butylamine or proceed through palladium-catalyzed asymmetric allylic alkylation, respectively.[1][6] These routes offer improved safety profiles and, in some cases, higher efficiency.[1][5]

Q3: My team is considering a synthesis route that avoids shikimic acid. What are the main pros and cons?

A3: Bypassing shikimic acid is a major strategic goal to diversify the starting material supply chain.[6] Routes employing Diels-Alder reactions (e.g., from furan and ethyl acrylate or butadiene) or enzymatic desymmetrization of meso compounds start from inexpensive, abundant materials.[1][4][7] The primary advantage is supply chain security. However, these routes can introduce their own complexities, such as requiring more steps, significant process optimization to be economically viable, or the use of specialized catalysts.[2][8]

Troubleshooting Guide: Key Synthetic Steps

This guide addresses specific problems that may arise during critical transformations in common this compound syntheses.

Issue 1: Low Yields in the Azide Substitution Step (Shikimic Acid Route)

Problem: "My team is experiencing lower-than-expected yields during the SN2 reaction to introduce the azide group onto the mesylated shikimic acid derivative. What are the common causes and optimization strategies?"

Root Cause Analysis & Solution: Low yields in this crucial step are a frequent issue.[9] The reaction involves the nucleophilic displacement of a mesylate group by sodium azide (NaN₃). Several factors can undermine its efficiency:

  • Side Reactions (Aromatization): A significant side reaction, especially at elevated temperatures, is the formation of an aromatic byproduct, ethyl 3-azidobenzoate.[2] This occurs via an elimination-aromatization pathway.

    • Solution: Carefully control the reaction temperature. Avoid overheating the reaction mixture. Run small-scale experiments to establish the optimal temperature that balances reaction rate with minimal byproduct formation.[2] Flow chemistry has also been shown to provide excellent temperature control, minimizing side products.[10]

  • Leaving Group Quality: The reaction's success hinges on the efficient departure of the mesylate leaving group. Incomplete mesylation of the precursor alcohol will result in unreacted starting material, directly lowering the yield of the azide substitution.

    • Solution: Before starting the azidation, confirm the completion of the mesylation step. Use TLC or ¹H NMR to ensure the absence of the starting alcohol.[9]

  • Solvent Choice & Product Isolation: Solvents like DMSO, while effective for the reaction, can complicate the workup and product isolation, leading to apparent yield loss.[2]

    • Solution: If using high-boiling point polar aprotic solvents, ensure your extraction protocol is robust. Alternatively, explore other solvent systems. A well-documented procedure involves an aqueous solution of sodium azide and ammonium chloride added to the epoxide intermediate in ethanol, which simplifies workup after removal of the ethanol.[9]

Experimental Protocol: Optimized Azide Substitution on Epoxide Intermediate (Based on established laboratory procedures[9])

  • Preparation: Dissolve the epoxide intermediate (1 equivalent) in ethanol. In a separate flask, prepare a solution of sodium azide (1.1-1.5 equivalents) and ammonium chloride (1.1-1.5 equivalents) in water.

  • Reaction: Add the aqueous azide solution to the ethanolic epoxide solution. Heat the mixture to reflux (approx. 78-80°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is fully consumed.

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude azido-alcohol intermediate.

Issue 2: Poor Selectivity in the Azide Reduction Step

Problem: "During the reduction of the azide group to the primary amine using catalytic hydrogenation, we are observing significant side product formation and/or incomplete conversion."

Root Cause Analysis & Solution: The reduction of the azide to the crucial 5-amino group is another step that requires careful control to avoid unwanted reactions.[]

  • Catalyst Poisoning: Palladium on carbon (Pd/C) catalysts are commonly used for this transformation (H₂/Pd/C). However, they are susceptible to poisoning by sulfur-containing compounds or other impurities carried over from previous steps. A poisoned catalyst will show low or no activity.

    • Solution: Ensure the azide intermediate is sufficiently pure before the reduction step. If catalyst poisoning is suspected, try filtering the substrate solution through a plug of silica gel or activated carbon before adding the catalyst. Use a fresh, high-quality catalyst for each reaction.[12]

  • Over-reduction: In addition to reducing the azide, catalytic hydrogenation can potentially reduce the double bond in the cyclohexene ring if the conditions are too harsh (high pressure or temperature) or if the reaction is run for too long.

    • Solution: Use a moderate hydrogen pressure (e.g., 1-4 atm) and maintain room temperature. Carefully monitor the reaction by TLC or LC-MS to stop it as soon as the azide starting material is consumed.

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, other methods can be employed.

    • Solution: The use of sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride (CoCl₂) catalyst is an effective alternative for reducing azides, often with high selectivity.[13] Another common method is the Staudinger reaction using triphenylphosphine (PPh₃) followed by hydrolysis, although this is less atom-economical for large-scale synthesis.

Workflow for Troubleshooting Azide Reduction

Caption: Troubleshooting flowchart for the azide reduction step.

Issue 3: Difficulties in Final Product Purification

Problem: "Our final crude this compound phosphate has failed to meet purity specifications (>99.0%) due to persistent impurities. How can we improve its final purity?"

Root Cause Analysis & Solution: Achieving high purity for an active pharmaceutical ingredient (API) is critical. Impurities can arise from side reactions, unreacted intermediates, or reagents from any of the preceding steps.[]

  • Isomeric Impurities: Side reactions can lead to the formation of isomers of this compound that are difficult to separate due to similar physical properties.[14]

  • Residual Reagents/Solvents: Reagents from the final steps (e.g., tributylphosphine oxide from azide reduction) or solvents can be carried into the final product.[]

Solution: Recrystallization Recrystallization is a powerful and scalable technique for purifying crystalline solids like this compound phosphate. The principle is to dissolve the crude product in a suitable hot solvent (or solvent system) and allow it to cool slowly, causing the desired compound to crystallize out in a pure form while impurities remain in the mother liquor.

Experimental Protocol: Recrystallization of this compound Phosphate (Adapted from purification procedures[15][16])

  • Solvent Selection: Anhydrous methanol or ethanol are effective solvents for this purification.[15][16]

  • Dissolution: Place the crude this compound phosphate into a clean reaction vessel. Add the chosen solvent (e.g., anhydrous methanol, ~6-8 mL per gram of crude product).

  • Heating: Heat the mixture to 50-60°C with stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 0.08 g per gram of crude product), and maintain the temperature with stirring for 30-45 minutes to adsorb colored impurities.

  • Filtration: Perform a hot filtration to remove the activated carbon (if used) or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in a refrigerator or ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of cold acetone, followed by n-heptane, to remove residual solvent and soluble impurities. Dry the crystals under vacuum to obtain the final, high-purity this compound phosphate.[15]

Comparative Data on Synthetic Routes

The choice of synthetic route has a significant impact on the overall efficiency, safety, and scalability of this compound production. The following table summarizes key metrics for several prominent synthetic strategies.

Synthetic RouteStarting Material(s)Key Step(s)No. of StepsOverall YieldAdvantages & Key ConsiderationsReference(s)
Roche Industrial (-)-Shikimic AcidEpoxide formation, Azide substitution~8-1017-22%Well-established, scalable. Uses hazardous azides.[4]
Shi's Azide-Free Shikimic Acid DerivativeAzide-free epoxide ring opening661-69%High yield, avoids hazardous azides.[1]
Diels-Alder (Generic) Butadiene & Acrylate DerivativesAsymmetric Diels-Alder reaction5-11~27-40%Bypasses shikimic acid, uses inexpensive reagents.[1][4]
Trost Synthesis Commercially available lactonePd-catalyzed asymmetric allylic alkylation8~30%Azide-free, high stereocontrol.[1][6][17]
Hayashi Synthesis Alkoxyaldehyde & NitroalkeneOrganocatalyzed Michael addition (One-pot)3 one-pot ops~57%High yielding, minimizes purifications, azide-free.[4][18]

Key Reaction Pathway: Azide-Free Epoxide Opening

Many modern, safer syntheses of this compound hinge on avoiding sodium azide. A key strategy is the direct ring-opening of the shikimic acid-derived epoxide with an alternative nitrogen nucleophile. This avoids the generation of hazardous intermediates and the need for a separate reduction step.

Azide_Free_Opening cluster_process Process Epoxide Shikimic Acid-Derived Epoxide Reaction Nucleophilic Ring Opening Epoxide->Reaction Nucleophile Nitrogen Nucleophile (e.g., Allylamine, t-Butylamine) Nucleophile->Reaction Catalyst Lewis Acid Catalyst (e.g., MgBr2·OEt2) Catalyst->Reaction Product Amino Alcohol Intermediate Reaction->Product

Caption: Generalized workflow for azide-free epoxide ring opening.

References

Technical Support Center: Refinement of Analytical Methods for Oseltamivir Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oseltamivir analysis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantification of this compound and its active metabolite, this compound Carboxylate. As your virtual application scientist, I've structured this guide to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.

Part 1: Core Analytical Techniques & Method Selection

The quantification of this compound, a prodrug, and its active metabolite, this compound Carboxylate (OC), is critical for pharmacokinetic, bioequivalence, and quality control studies.[1] The two most prevalent analytical techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Question (FAQ): How do I choose between HPLC-UV and LC-MS/MS?

  • Answer: Your choice depends on the required sensitivity and the complexity of the sample matrix.

    • HPLC-UV is suitable for analyzing bulk drug substances or pharmaceutical dosage forms where this compound concentrations are high (µg/mL range) and the matrix is clean.[2][3] It is a robust and cost-effective method for quality control.

    • LC-MS/MS is the gold standard for bioanalysis (e.g., plasma, urine, saliva) where concentrations are much lower (ng/mL to pg/mL range).[4][5][6] Its superior sensitivity and selectivity are necessary to quantify the analytes amidst complex biological interferences.[7][8] Most pharmacokinetic studies rely exclusively on LC-MS/MS for this reason.[9]

Table 1: Typical Starting Parameters for this compound Analysis
ParameterHPLC-UV (for Bulk Drug)LC-MS/MS (for Plasma)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 or HILIC (e.g., 50-100 mm x 2.1-4.6 mm, <5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., bicarbonate or phosphate) at a suitable pH.[2][3][10]Acetonitrile/Methanol and an aqueous phase with an additive like formic acid or ammonium formate.[5][6]
Detection UV at ~215-220 nm.[2][3]Tandem Mass Spectrometer (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode.[4][6][11]
Ionization Mode N/APositive Electrospray Ionization (ESI+).[5][11]
Internal Standard Not always necessary, but an analog can be used.Stable isotope-labeled (deuterated) this compound and this compound Carboxylate are strongly recommended.[5][6]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during method development and routine analysis.

Chromatography & Peak Shape Issues

Question: My this compound peak is tailing or showing poor symmetry. What's causing this and how do I fix it?

  • Answer: Peak tailing for a basic compound like this compound (pKa ≈ 7.75) on a C18 column is often due to secondary interactions with acidic silanol groups on the silica support.[2]

    • Causality: At a mobile phase pH below the pKa, this compound is protonated (positively charged) and can interact ionically with deprotonated, negatively charged silanols, causing the peak to tail.

    • Solutions:

      • Adjust Mobile Phase pH: For a reverse-phase method, increasing the mobile phase pH to be ~2 units above the analyte's pKa can neutralize the analyte, improving peak shape. However, ensure your column is stable at higher pH.[2]

      • Use an End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize the number of free silanol groups available for secondary interactions.

      • Add a Competing Base: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[3]

      • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative separation mode, particularly for the polar this compound Carboxylate, and may offer better peak shapes.[7]

Question: My retention times are shifting between injections. What should I check?

  • Answer: Retention time instability points to a lack of equilibrium or a change in the analytical system.

    • Causality & Solutions:

      • Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between gradient runs.

      • Mobile Phase Instability: If your mobile phase is a mixture of organic and aqueous solutions, ensure it is well-mixed and degassed. Volatilization of the organic component can change the mobile phase composition over time, affecting retention.

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.

      • Pump Performance: Check for leaks in the pump, seals, or fittings. Inconsistent flow rates due to pump issues will directly impact retention times.

Sensitivity & Detection Issues (LC-MS/MS)

Question: I'm experiencing low sensitivity or a high baseline for this compound/OC in plasma samples. How can I improve my signal-to-noise ratio?

  • Answer: This is a classic challenge in bioanalysis, often stemming from matrix effects or suboptimal sample preparation.

    • Causality: The "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., salts, phospholipids).[8] This usually results in ion suppression, reducing the analyte signal.

    • Solutions:

      • Improve Sample Preparation: A simple protein precipitation (PPT) might not be clean enough.[6] Consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components like phospholipids.[4][6][9][12]

      • Optimize Chromatography: Ensure this compound and its metabolite elute in a region of the chromatogram free from major matrix interference. Adjusting the gradient can shift the analyte peak away from the "suppression zone."

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Deuterated analogs of this compound (e.g., this compound-d5) are the ideal internal standards.[6] They co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction and reliable quantification.[5][13]

      • Evaluate Matrix Effects: A formal matrix effect assessment should be performed during method validation by comparing the analyte response in a clean solution versus a post-extraction spiked blank matrix sample.[14]

Sample Preparation & Stability Issues

Question: My recovery of this compound is low and inconsistent after sample extraction. What could be the problem?

  • Answer: Low and variable recovery points to issues with the extraction procedure itself or analyte stability. This compound, as an ester prodrug, is susceptible to hydrolysis.

    • Causality & Solutions:

      • In-vitro Hydrolysis: this compound can be hydrolyzed to this compound Carboxylate by esterases present in blood/plasma samples.[1] To prevent this, collect blood samples in tubes containing an esterase inhibitor like sodium fluoride.[15]

      • pH-Dependent Degradation: this compound phosphate is less stable under acidic conditions.[10] During sample processing, avoid prolonged exposure to harsh acidic or basic conditions unless part of a validated derivatization step.[16]

      • SPE Optimization: If using Solid-Phase Extraction (SPE), ensure the wash steps are not eluting the analyte. The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Perform a recovery experiment by analyzing the waste from each step.

      • Analyte Stability: The stability of this compound in solution can be a concern. One study noted that adding benzoic acid to aqueous acetonitrile solutions prevented oxidative degradation.[9][17][18] Always perform and document stability assessments (e.g., freeze-thaw, bench-top stability) as part of your validation.[8]

Part 3: Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a representative workflow. Specific sorbents, volumes, and solutions must be optimized during method development.

  • Pre-treat Plasma: To 200 µL of human plasma (collected with sodium fluoride), add 50 µL of an internal standard working solution (containing deuterated this compound and this compound Carboxylate). Vortex briefly.

  • Condition SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or DVB-LP) with 1 mL of methanol followed by 1 mL of water.[6] Do not allow the sorbent bed to dry.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute the analytes with 1 mL of methanol or an appropriate organic solvent mixture into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Visualization

A well-defined workflow is critical for reproducibility. The following diagram illustrates the key decision points in troubleshooting chromatographic issues.

Troubleshooting_Workflow start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase pH optimized for the analyte? check_column->check_mobile_phase No solution_column Solution: - Use a new, end-capped C18 column - Consider an alternative phase (HILIC) check_column->solution_column Yes check_system Are there system issues (leaks, dead volume)? check_mobile_phase->check_system No solution_ph Solution: - Adjust pH to 2 units away from pKa - Add a competing base (e.g., TEA) check_mobile_phase->solution_ph Yes check_system->start No, re-evaluate problem solution_system Solution: - Check fittings for leaks - Use smaller ID tubing check_system->solution_system Yes

Caption: Troubleshooting decision tree for poor peak shape.

Part 4: Method Validation - Core Requirements

All analytical methods for this compound quantification must be validated to ensure they are fit for purpose. Validation parameters are outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[19][20][21][22][23]

FAQ: What are the essential validation parameters I must assess?

  • Answer: According to ICH Q2(R1), the core parameters for a quantitative impurity test or assay like this include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[23] This is often demonstrated by analyzing blank and spiked matrix samples and through forced degradation studies.[3][10]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations should be used, and the correlation coefficient (r²) should typically be ≥0.99.[6]

    • Accuracy: The closeness of the test results to the true value. It's assessed by analyzing samples with known concentrations (spiked matrix) and is expressed as percent recovery.

    • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:

      • Repeatability (Intra-assay precision): Precision over a short interval with the same operator and equipment.

      • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

      • Reproducibility: Precision between different laboratories (an inter-laboratory trial).

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][15]

    • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., minor changes in mobile phase pH or composition, column temperature).[16]

    • Stability: As discussed, the stability of the analyte in the matrix and in prepared samples must be thoroughly evaluated under expected storage and handling conditions.[8]

Sample Preparation & Analysis Workflow

The following diagram outlines the general process from sample receipt to final data analysis for a bioanalytical project.

Sample_Analysis_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_receipt Sample Receipt (Plasma w/ NaF) storage Store at -80°C sample_receipt->storage thaw Thaw & Spike IS storage->thaw extract Solid-Phase Extraction (SPE) thaw->extract reconstitute Evaporate & Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integration Peak Integration lcms->integration quant Quantification (Calibration Curve) integration->quant report Report Generation quant->report

Caption: General bioanalytical workflow for this compound.

References

Addressing solubility issues of Oseltamivir in experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Oseltamivir Phosphate. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of this compound Phosphate in common experimental buffers. Here, we provide in-depth, evidence-based answers to frequently asked questions, detailed troubleshooting protocols, and the scientific reasoning behind our recommendations.

Section 1: Understanding this compound Phosphate

Before addressing solubility issues, it's crucial to understand the physicochemical properties of the compound you're working with. This compound is a prodrug, meaning it is converted in vivo to its active form, this compound carboxylate.[1][2] The commercially available form is this compound Phosphate, a phosphate salt designed to improve aqueous solubility.[3]

Table 1: Physicochemical Properties of this compound & this compound Phosphate
PropertyThis compound (Base)This compound PhosphateSource(s)
Molecular Formula C₁₆H₂₈N₂O₄C₁₆H₂₈N₂O₄ • H₃PO₄[4][5]
Molecular Weight 312.40 g/mol 410.40 g/mol [5][6]
pKa (Primary Amine) 7.7 (at 25°C)7.7 (at 25°C)[5][6]
Appearance Pale solidWhite crystalline solid[4][5]
Water Solubility Slightly solubleFreely soluble / Highly soluble[2][7][8][9]

The key takeaway is that this compound Phosphate is significantly more water-soluble than its base form. However, "highly soluble" doesn't mean it's without challenges in complex buffer systems. The pKa of 7.7 is particularly important; it indicates that the molecule's charge, and thus its interaction with the solvent, is highly dependent on the pH of the buffer.[5][6] At a pH below its pKa, the primary amine group will be protonated (cationic), which generally favors solubility in aqueous media.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common questions and issues encountered in the lab.

Q1: I'm trying to dissolve this compound Phosphate directly into PBS (pH 7.4) for my cell culture experiment, but it's not dissolving completely, or a precipitate forms over time. What's happening?

A1: Root Cause Analysis

This is a very common issue. While this compound Phosphate is water-soluble, several factors related to Phosphate-Buffered Saline (PBS) can lead to precipitation:

  • The Common Ion Effect : PBS is saturated with phosphate ions. This compound Phosphate is a phosphate salt. Adding it to a phosphate-rich solution can exceed the solubility product of less soluble phosphate salts (e.g., calcium or magnesium phosphates if your PBS contains Ca²⁺/Mg²⁺), or even the drug salt itself, causing it to precipitate.[10]

  • pH and pKa Relationship : At pH 7.4, which is very close to the pKa of 7.7, a significant portion of the this compound molecules will be in the neutral (less soluble) form.[5][6] This equilibrium shift can reduce its overall solubility compared to a more acidic environment.

  • Buffer Components : If you are using a PBS formulation that includes divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), these can form insoluble phosphate salts, leading to a white precipitate.[10] This is a common problem in cell culture applications when moving from a stock solution to complete media.

Troubleshooting Workflow

Here is a systematic approach to solve this problem.

cluster_prep Step 1: Stock Solution Preparation cluster_check Step 2: Verification cluster_dilution Step 3: Dilution into Final Buffer prep Weigh this compound Phosphate (OP) powder dissolve Dissolve in Purified Water or 0.1% Citric Acid Solution (e.g., to 10-30 mg/mL) prep->dissolve check_sol Is the solution clear? gentle_heat Apply gentle heat (37°C) or sonicate briefly check_sol->gentle_heat No dilute Make serial dilutions of the stock into your final buffer (e.g., PBS) check_sol->dilute Yes gentle_heat->check_sol Re-check observe Observe for precipitation immediately and over time dilute->observe success Clear solution at final working concentration. Proceed with experiment. observe->success

Caption: Workflow for preparing this compound Phosphate solutions.

Q2: What is the maximum soluble concentration of this compound Phosphate in common buffers?

A2: Solubility Limits

The solubility is highly dependent on the solvent and its pH. Commercial suppliers provide some guidance, which we've consolidated and expanded upon below.

Table 2: this compound Phosphate Solubility in Various Solvents
SolventApproximate SolubilityRecommendations & RemarksSource(s)
Water ≥ 30 mg/mLThis is the recommended primary solvent for stock solutions. Freely soluble.[2][11]
PBS (pH 7.2) ~10 mg/mLUse Ca²⁺/Mg²⁺-free PBS. Prepare fresh and do not store aqueous solutions for more than a day.[4]
DMSO ~10 mg/mLIf an organic stock is necessary. Be mindful of DMSO's effects in biological assays. Use fresh, anhydrous DMSO.[4][12]
Dimethylformamide (DMF) ~0.5 mg/mLLower solubility than DMSO.[4]
Aqueous solution with 0.1% Citric Acid Enhanced stabilityAdding a small amount of citric acid lowers the pH, which protonates the amine group and can improve both solubility and stability by preventing pH-driven precipitation.[10]

Expert Insight : Always start by making a concentrated stock solution in purified water. It is much easier to dissolve the compound in pure water and then dilute it into a complex buffer than to dissolve it directly in the buffer. This avoids the common ion effect and other confounding factors from the start.

Q3: My protocol requires a high concentration of this compound in cell culture media (e.g., DMEM), but it crashes out. Are there any alternative strategies?

A3: Advanced Solubilization Strategies

When working with complex media like DMEM, which contains amino acids, salts, and bicarbonate, solubility can be even more challenging.

Protocol 1: pH-Adjusted Dissolution
  • Prepare a stock solution of this compound Phosphate in nuclease-free water at a concentration 10-20x higher than your final desired concentration (e.g., 10 mg/mL).

  • Check the pH of this stock solution. It will likely be slightly acidic.

  • If solubility is an issue , you can adjust the pH of the water downwards slightly (e.g., to pH 4-5 with dilute HCl) before adding the this compound Phosphate powder. This ensures the compound is in its fully protonated, more soluble form. Do not do this if your experiment is pH-sensitive.

  • Add the concentrated aqueous stock dropwise to your pre-warmed (37°C) cell culture medium while gently swirling. This gradual addition helps prevent localized high concentrations that can trigger precipitation.

  • Final pH Check : Ensure the final pH of your medium is within the acceptable range for your cells after adding the drug stock.

Protocol 2: Use of a Co-Solvent (for in vitro assays only)

For some non-cell-based assays, a co-solvent might be acceptable.

  • Prepare a high-concentration stock in fresh, anhydrous DMSO (e.g., 10 mg/mL).[4][13] Warming to 37°C can aid dissolution.[13]

  • Perform serial dilutions of the DMSO stock into your aqueous buffer.

  • Critical Control : Ensure the final concentration of DMSO in your assay is low (typically <0.5%, ideally <0.1%) and that you run a vehicle control (buffer with the same final DMSO concentration but no drug) to account for any solvent effects.[4]

Caption: Decision tree for solubilizing this compound Phosphate.

Q4: How should I store my this compound Phosphate solutions? Are they stable?

A4: Storage and Stability

This is a critical aspect of experimental reproducibility.

  • Solid Form : this compound Phosphate powder is stable for years when stored at -20°C.[4]

  • Aqueous Stock Solutions : Do not store for more than one day. [4] Degradation is accelerated at alkaline pH and higher temperatures.[14] It is strongly recommended to prepare fresh aqueous solutions for each experiment.

  • DMSO Stock Solutions : Can be stored at -20°C for several months.[13] Ensure the vial is tightly capped to prevent moisture contamination, as water can reduce the solubility of compounds in DMSO over time.[12]

Trustworthiness Principle : The best practice is always to prepare your final working solution fresh from a solid or a recently prepared concentrated stock on the day of the experiment. This eliminates solution instability as a potential variable in your results.

References

Troubleshooting inconsistent results in Oseltamivir antiviral assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting inconsistent results in Oseltamivir antiviral assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during in vitro evaluation of this compound and related neuraminidase inhibitors.

As a Senior Application Scientist, I understand that achieving reproducible and accurate data is paramount. This resource synthesizes technical protocols with field-proven insights to help you diagnose and remedy inconsistencies in your assays.

Frequently Asked Questions (FAQs)

Q1: My 50% inhibitory concentration (IC50) values for this compound are highly variable between experiments. What are the primary causes?

A1: IC50 value variability is a frequent challenge and often stems from inconsistencies in assay methodology.[1] Key factors include variations in virus titer, substrate concentration, and kinetic parameters of the neuraminidase (NA) enzyme.[2][3] Standardization of the neuraminidase inhibition assay is crucial for obtaining consistent and comparable results across different laboratories.[1][2]

Q2: I'm observing high background fluorescence in my MUNANA-based neuraminidase inhibition assay. What could be the issue?

A2: High background fluorescence can be attributed to several factors. The MUNANA substrate is light-sensitive and can degrade over time, leading to increased background.[4] Additionally, the MUNANA substrate itself can exhibit fluorescence at the excitation and emission wavelengths used for the product, 4-methylumbelliferone (4-MU), causing interference.[5][6] Ensure proper storage of the substrate, protected from light, and consider running controls to measure substrate auto-fluorescence.[7][8]

Q3: My plaque reduction assay is not showing clear, countable plaques. What should I troubleshoot?

A3: Indistinct or absent plaques can result from several issues. The health and confluency of the cell monolayer are critical for proper plaque formation.[9] Ensure that the cells are healthy and form a complete monolayer before infection. Additionally, the concentration of the virus may be too low, or the overlay medium may be inhibiting plaque development.[9] It is also important to optimize the incubation time, as plaques may take 2-4 days to become visible.[9]

Q4: How can I differentiate between the antiviral activity of this compound and general cytotoxicity to the host cells?

A4: It is essential to distinguish true antiviral effects from non-specific cytotoxicity.[9] A common practice is to run a parallel cytotoxicity assay without the virus.[9] This helps determine the concentration of this compound that is toxic to the cells (the 50% cytotoxic concentration, or CC50). The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50) from your antiviral assay, provides a measure of the therapeutic window. An SI value of 10 or greater is generally considered indicative of specific antiviral activity.[9]

Q5: What is the importance of standardizing virus stocks for antiviral assays?

A5: Inconsistent virus titers can significantly impact the reproducibility of antiviral assays.[9] Repeated freeze-thaw cycles of virus stocks should be avoided as they can lead to a decrease in viral infectivity.[9] It is recommended to aliquot virus stocks after preparation and use a fresh aliquot for each experiment to ensure consistency.[9]

Troubleshooting Guides

Issue 1: Inconsistent Results in Neuraminidase (NA) Inhibition Assays

The fluorescence-based neuraminidase inhibition assay is a widely used method for assessing the susceptibility of influenza viruses to NA inhibitors like this compound.[7] However, inconsistencies can arise from various sources.

Potential Causes and Solutions

Observation Potential Cause Recommended Action
High Variability in IC50 Values Differences in testing methodologies between labs.[1][2]Standardize the assay protocol, including reagents and virus panels, as demonstrated by the CDC's efforts to normalize IC50 data.[1][2][10]
Sub-optimal substrate or buffer conditions.[9]Optimize the concentration of the MUNANA substrate and the pH of the assay buffer.[7]
Impure virus preparation.[9]Use purified virus preparations to avoid interference from contaminating proteins.[9]
Assay not in the linear range of enzyme kinetics.[9]Determine the optimal virus dilution and ensure the reaction is in the linear range by performing a virus titration.[6]
Low Signal or No NA Activity Inactive or degraded MUNANA substrate.[4]Use a fresh aliquot of MUNANA substrate and store it properly, protected from light.[7][8]
Low virus yield or inactive virus.[7]Propagate the virus in suitable cell lines (e.g., MDCK) or embryonated chicken eggs to obtain a higher virus titer.[7]
Incorrect assay setup.Verify that all reagents, including the virus, were added correctly and that the incubation times and temperatures were followed.[7]
Unusually High IC50 Values High concentration of virus used in the assay.[7]Perform a virus titration to determine the optimal concentration that gives a robust signal without being excessive.[6][7]
Presence of resistant virus variants.[11]Sequence the neuraminidase gene of the virus to check for known resistance mutations (e.g., H275Y).[11][12]

Workflow for Troubleshooting NA Inhibition Assays

Caption: Troubleshooting workflow for inconsistent neuraminidase inhibition assay results.

Issue 2: Problems with Cell-Based Antiviral Assays

Cell-based assays, such as plaque reduction and cytopathic effect (CPE) inhibition assays, are crucial for evaluating the efficacy of antiviral compounds in a more biologically relevant system.[9][13]

Potential Causes and Solutions

Observation Potential Cause Recommended Action
High Cytotoxicity The compound is toxic to the host cells at the tested concentrations.[9]Perform a parallel cytotoxicity assay (e.g., MTT or MTS) to determine the CC50. Calculate the Selectivity Index (SI = CC50/EC50) to ensure antiviral activity is not due to cell death.[9]
Variable Virus Titer Inconsistent cell health, repeated freeze-thaw cycles of the virus, or variable incubation conditions.[9]Standardize cell seeding and growth protocols, use fresh aliquots of virus stock for each experiment, and maintain consistent incubation parameters.[9]
Indistinct Plaques in Plaque Reduction Assay Sub-optimal cell monolayer, incorrect overlay composition, or inappropriate virus concentration.[9]Ensure a confluent and healthy cell monolayer, optimize the composition and temperature of the overlay, and perform a virus titration to determine the optimal PFU/well.[9]
High Background in ELISA-based Readouts Insufficient washing, improper blocking, or reagent contamination.[9]Increase the number and volume of wash steps, optimize the concentration and incubation time of the blocking buffer, and use sterile techniques with fresh reagents.[9]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This protocol outlines a standard method for determining the concentration of an antiviral compound that reduces the number of plaques by 50% (PRNT50).

  • Cell Preparation: Seed a 6-well plate with a suitable cell line (e.g., MDCK) to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium.

  • Virus Preparation: Dilute the influenza virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Neutralization: Mix equal volumes of each compound dilution with the diluted virus and incubate for 1 hour at 37°C.[9]

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C.[9]

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C for 2-4 days until plaques are visible.[9]

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.[9]

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the PRNT50 value by plotting the percentage of plaque reduction against the compound concentration.[9]

Workflow for Troubleshooting Cell-Based Assays

Caption: Decision-making flowchart for troubleshooting cell-based antiviral assays.

References

Validation & Comparative

A Comparative Guide to Oseltamivir and Zanamivir for Influenza Treatment: Efficacy, Resistance, and Methodological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

The global landscape of influenza surveillance and antiviral development is in constant evolution. For researchers and drug development professionals, a nuanced understanding of the existing therapeutic options is paramount. This guide provides a deep comparative analysis of two cornerstone neuraminidase inhibitors (NAIs), oseltamivir and zanamivir. Moving beyond a surface-level overview, we will dissect their efficacy profiles, delve into the molecular basis of resistance, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for the scientific community.

Mechanistic Underpinnings: A Shared Target, Divergent Interactions

This compound and zanamivir share a common therapeutic target: the influenza neuraminidase (NA) enzyme. This viral surface glycoprotein is critical for the release of progeny virions from infected host cells. By cleaving terminal sialic acid residues from cellular and viral glycoconjugates, NA prevents viral aggregation and facilitates spread.[1] Both drugs are designed as transition-state analogues of sialic acid, competitively inhibiting the NA active site.[2]

This compound is administered as an orally bioavailable prodrug, this compound phosphate, which is converted by hepatic esterases to its active form, this compound carboxylate.[3] Zanamivir is administered as an active drug directly to the respiratory tract via oral inhalation.[2] These different routes of administration lead to distinct pharmacokinetic and pharmacodynamic profiles, which are central to their comparative efficacy.

G cluster_this compound This compound Pathway cluster_zanamivir Zanamivir Pathway Oral Admin (O) Oral Administration (this compound Phosphate) GI Tract Gastrointestinal Tract Oral Admin (O)->GI Tract Liver Liver (Hepatic Esterases) GI Tract->Liver Systemic Circulation (O) Systemic Circulation (this compound Carboxylate) Liver->Systemic Circulation (O) Respiratory Tract (O) Respiratory Tract (Site of Action) Systemic Circulation (O)->Respiratory Tract (O) Inhaled Admin (Z) Oral Inhalation (Zanamivir) Respiratory Tract (Z) Respiratory Tract (Direct Deposition & Action) Inhaled Admin (Z)->Respiratory Tract (Z) Systemic Circulation (Z) Minimal Systemic Absorption Respiratory Tract (Z)->Systemic Circulation (Z)

Caption: Pharmacokinetic pathways of this compound versus zanamivir.

A Head-to-Head Analysis of Clinical Efficacy

Extensive clinical data have established the efficacy of both this compound and zanamivir in reducing the duration of influenza symptoms and the risk of complications. However, their relative performance can be influenced by the patient population, the circulating influenza strain, and the route of administration.

Uncomplicated Influenza

In the general adult population with uncomplicated influenza, both drugs demonstrate comparable efficacy when initiated within 48 hours of symptom onset. Multiple studies and meta-analyses have shown that both this compound and zanamivir can reduce the duration of symptoms by approximately one day.[4] A study conducted during the 2009 H1N1 pandemic found similar efficacy in terms of symptom relief and time to resumption of work, although temperature normalization was faster with zanamivir.[4]

Severe Influenza and High-Risk Populations

The choice of antiviral can be more critical in patients with severe disease or those at high risk for complications.

  • Hospitalized Patients: For hospitalized patients with severe influenza, this compound is often the preferred agent due to its systemic availability.[5][6] However, a phase 3 clinical trial comparing intravenous (IV) zanamivir to oral this compound in hospitalized patients found that 600mg IV zanamivir was not superior to 75mg oral this compound.[7]

  • Pregnant Women: Pregnant women are at an increased risk of severe complications from influenza. This compound is the recommended first-line treatment due to more extensive safety data.[8][9][10] Observational studies have not shown an increased risk of adverse pregnancy outcomes with either this compound or zanamivir.[8][10]

  • Immunocompromised Patients: This population is at high risk for prolonged viral shedding and the development of antiviral resistance.[11][12] While this compound is frequently used, the emergence of resistance during therapy is a concern.[11] In such cases, zanamivir may be an alternative, and combination therapy has been explored.[11]

  • Patients with COPD: In patients with Chronic Obstructive Pulmonary Disease (COPD), both drugs are effective in reducing body temperature. However, one randomized controlled trial found that this compound led to a significantly better clinical improvement in influenza-like symptoms compared to inhaled zanamivir in this population.

Pharmacodynamic Considerations at the Site of Infection

A critical differentiator between the two drugs is their concentration in the respiratory tract's epithelial lining fluid (ELF).

  • Zanamivir: Direct inhalation delivers high concentrations of zanamivir to the ELF. Following a standard inhaled dose, median zanamivir concentrations in ELF can be over 800 ng/ml, which is many hundred-fold higher than the IC50 for wild-type influenza viruses.[13]

  • This compound: Being systemically absorbed, this compound carboxylate must distribute from the plasma to the ELF. While it does reach therapeutic concentrations, these are generally lower than what is achieved with inhaled zanamivir. However, nebulization of this compound carboxylate in animal models has been shown to result in a significantly higher ELF to plasma concentration ratio compared to intravenous administration.[14]

This difference in local drug concentration may have implications for efficacy, particularly against viruses with reduced susceptibility.

ParameterThis compoundZanamivir
Administration Oral (prodrug)Inhaled (active drug)
Bioavailability ~80% (as carboxylate)[15][16]<5% systemic[2][16]
Primary Site of Action SystemicRespiratory Tract
Efficacy in Uncomplicated Flu Reduces symptom duration by ~1 dayReduces symptom duration by ~1 day[4]
Use in Severe/Hospitalized Flu Preferred due to systemic action[5][6]IV formulation studied, not superior to oral this compound[7]
Use in Pregnancy Preferred first-line agent[9][10]Alternative, less safety data[13]

Table 1: Comparative Profile of this compound and Zanamivir.

The Landscape of Antiviral Resistance

The emergence of drug-resistant influenza strains is a persistent threat. Resistance to NAIs is primarily conferred by amino acid substitutions within the NA active site.

  • H275Y Mutation (N1 subtype): This is the most well-known resistance mutation for this compound, conferring a high level of resistance (often >300-fold increase in IC50).[17] Crucially, viruses with the H275Y mutation generally remain susceptible to zanamivir.[9][17][18]

  • E119G/D/A and R292K Mutations (N2 subtype): These mutations can confer resistance to zanamivir and, in the case of R292K, cross-resistance to this compound.[19]

The differential impact of these mutations underscores the importance of zanamivir as a therapeutic option for this compound-resistant infections.

Mutation (Subtype)Effect on this compound SusceptibilityFold-Change in IC50 (this compound)Effect on Zanamivir SusceptibilityFold-Change in IC50 (Zanamivir)
H275Y (N1) High-level resistance~300-880 fold increase[17][20]Minimal to no effect~2-fold increase[20]
E119G (N2) Susceptible-High-level resistance-
R292K (N2) High-level resistance>9,000 fold increase[19]Moderate resistance~27-fold increase[19]

Table 2: Impact of Key Neuraminidase Mutations on Inhibitor Susceptibility.

Experimental Methodologies for Efficacy Assessment

Robust and reproducible assays are the bedrock of antiviral drug development and surveillance. The two primary methods for assessing NAI efficacy are the neuraminidase inhibition assay and the plaque reduction assay.

Neuraminidase Inhibition (NI) Assay

This is a functional, enzyme-based assay that directly measures the ability of a compound to inhibit NA activity. It is the standard for determining the 50% inhibitory concentration (IC50).

Experimental Protocol: Fluorescence-Based NI Assay

  • Virus Titration: Initially, determine the neuraminidase activity of the viral stock to establish the appropriate dilution for the assay.

  • Inhibitor Preparation: Prepare serial dilutions of the NAI (this compound carboxylate or zanamivir) in a suitable assay buffer.

  • Incubation: In a 96-well plate, combine the diluted virus with the serially diluted inhibitors and incubate to allow for binding.

  • Substrate Addition: Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Signal Detection: After a set incubation period, stop the reaction and measure the fluorescent signal, which is proportional to the uninhibited NA activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.

Plaque Reduction Assay

This is a cell-based assay that measures the ability of an antiviral to inhibit viral replication and spread in a cell culture system.

Experimental Protocol: Plaque Reduction Assay

  • Cell Culture: Grow a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a standardized amount of influenza virus.

  • Antiviral Treatment: After allowing the virus to adsorb, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the antiviral drug.

  • Plaque Development: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death due to viral replication).

  • Visualization and Counting: Fix and stain the cells to visualize the plaques. Count the number of plaques at each drug concentration.

  • Data Analysis: Determine the 50% effective concentration (EC50) – the drug concentration that reduces the number of plaques by 50% compared to a no-drug control.

Comparison of Assays:

FeatureNeuraminidase Inhibition (NI) AssayPlaque Reduction Assay
Principle Measures direct enzyme inhibitionMeasures inhibition of viral replication
Endpoint IC50EC50
Throughput HighLow to medium
Complexity Relatively simple, biochemicalMore complex, cell-based
Information Provided Direct effect on NA enzymeOverall antiviral effect in a biological system
Variability Generally lower inter-assay variabilityCan have higher variability due to biological factors[21]

The Broader Context: Newer NAIs and Combination Therapy

The field of influenza antivirals continues to advance. Newer NAIs, such as the intravenously administered peramivir and the long-acting inhaled laninamivir , offer additional therapeutic options.[14] Meta-analyses suggest that peramivir may be superior to other NAIs in reducing the time to alleviation of symptoms.[20] Laninamivir, approved in Japan, has the advantage of single-dose administration.[18]

The concept of combination therapy with this compound and zanamivir has been explored with the rationale of potentially increasing efficacy and preventing resistance. However, clinical trial results have been mixed. One study found the combination to be less effective than this compound monotherapy.[17] In vitro and in vivo studies have shown potential for both additive and antagonistic effects, suggesting that the utility of this combination may be context-dependent. However, in a hollow fiber infection model, the combination was effective at preventing the emergence of drug-resistant viruses.

Conclusion and Future Perspectives

This compound and zanamivir remain indispensable tools in the fight against influenza. This compound's oral administration and systemic action make it a versatile first-line agent, particularly in severe and hospitalized cases. Zanamivir's direct delivery to the respiratory tract and its robust activity against this compound-resistant strains solidify its critical role in the therapeutic arsenal.

For the research and drug development community, the key takeaways are:

  • The choice of antiviral can and should be tailored based on patient-specific factors and local resistance patterns.

  • Pharmacodynamic properties, particularly drug concentrations at the site of infection, are as crucial as systemic pharmacokinetics.

  • A multi-assay approach, combining functional enzyme assays with cell-based replication assays, provides the most comprehensive assessment of antiviral efficacy.

The ongoing development of new antivirals with novel mechanisms of action is essential. However, a continued, deep understanding of our existing NAIs is fundamental to both optimizing their current use and informing the design of the next generation of influenza therapeutics.

References

A Comparative Analysis of Oseltamivir and Other Neuraminidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Oseltamivir and other key neuraminidase inhibitors (NAIs)—Zanamivir, Peramivir, and Laninamivir. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a technical guide grounded in experimental data and scientific causality. Here, we dissect the mechanisms, compare efficacy against wild-type and resistant influenza strains, and provide detailed protocols for the assays that form the foundation of neuraminidase inhibitor evaluation.

Introduction: The Enduring Role of Neuraminidase Inhibitors in Influenza Management

Influenza viruses remain a significant global health threat, necessitating a robust arsenal of antiviral therapies. Neuraminidase inhibitors (NAIs) are a cornerstone of this defense, targeting a critical stage of the viral life cycle.[1] Unlike M2 ion channel inhibitors, which are only effective against influenza A, NAIs are active against both influenza A and B viruses. The four principal NAIs in clinical use—this compound, Zanamivir, Peramivir, and Laninamivir—share a common mechanism but exhibit distinct chemical structures, pharmacokinetic profiles, and clinical efficacies. Understanding these differences is paramount for the strategic development of next-generation antivirals and for optimizing current treatment paradigms.

Mechanism of Action: A Shared Target, Divergent Interactions

The influenza neuraminidase (NA) is a viral surface glycoprotein essential for the release of progeny virions from infected host cells. It cleaves terminal sialic acid residues from host cell receptors, to which the viral hemagglutinin (HA) protein binds. This action prevents the aggregation of newly formed viral particles at the cell surface and facilitates their spread to uninfected cells.

All four NAIs are analogues of sialic acid and function as competitive inhibitors of the neuraminidase enzyme. By binding to the active site of NA, they prevent the cleavage of sialic acid, leading to the aggregation of virions on the host cell surface and a reduction in viral propagation.

Neuraminidase_Inhibitor_Mechanism cluster_0 Viral Replication Cycle cluster_1 Viral Release (No Inhibitor) cluster_2 Viral Release (With Neuraminidase Inhibitor) Virus Virus Host_Cell Host_Cell Virus->Host_Cell Entry & Replication Progeny_Virions Progeny_Virions Host_Cell->Progeny_Virions Assembly Neuraminidase Neuraminidase Sialic_Acid Sialic_Acid Neuraminidase->Sialic_Acid cleaves Released_Virions Released Virions Sialic_Acid->Released_Virions allows release of Progeny_Virions_Attached Progeny Virions (Attached) Progeny_Virions_Attached->Neuraminidase binds to Neuraminidase_Inhibited Neuraminidase Progeny_Virions_Aggregated Aggregated Virions Neuraminidase_Inhibited->Progeny_Virions_Aggregated prevents release NAI Neuraminidase Inhibitor NAI->Neuraminidase_Inhibited binds & inhibits

Caption: Mechanism of Neuraminidase Inhibitors.

While the fundamental mechanism is conserved, subtle differences in the chemical structures of the inhibitors influence their binding affinity and interaction with the NA active site.

InhibitorChemical Structure
This compound
alt text
Zanamivir
alt text
Peramivir
alt text
Laninamivir
alt text

Comparative In Vitro Efficacy

The in vitro efficacy of NAIs is typically quantified by the 50% inhibitory concentration (IC50) in a neuraminidase inhibition assay or the 50% effective concentration (EC50) in a cell-based assay. These values can vary depending on the influenza virus type, subtype, and the presence of resistance mutations.

Table 1: Comparative In Vitro Activity (IC50, nM) of Neuraminidase Inhibitors Against Representative Influenza Viruses

Virus StrainThis compoundZanamivirPeramivirLaninamivirReference
A/H1N1pdm09 (Wild-Type) 0.5 - 1.50.3 - 1.00.1 - 0.51.0 - 5.0[2]
A/H3N2 (Wild-Type) 0.2 - 0.80.5 - 2.00.1 - 0.42.0 - 8.0[2]
B (Victoria lineage, Wild-Type) 10 - 301.0 - 4.00.5 - 2.05.0 - 20.0[2]
B (Yamagata lineage, Wild-Type) 5 - 150.5 - 2.50.2 - 1.03.0 - 15.0[2]
A/H1N1 (H275Y mutant) >1000.5 - 1.5>501.5 - 6.0[1][3]
A/H3N2 (R292K mutant) >2005 - 15>10010 - 40[3]

Note: IC50 values are approximate ranges compiled from multiple studies and can vary based on assay conditions.

Resistance Profiles and Cross-Resistance

The emergence of drug-resistant influenza strains is a significant clinical challenge. Resistance to NAIs is primarily conferred by amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of the inhibitor.

Key Resistance Mutations:

  • H275Y (in N1 subtypes): This is the most common mutation conferring high-level resistance to this compound and peramivir.[1][4] Viruses with this mutation generally remain susceptible to zanamivir and laninamivir.[1][3]

  • R292K (in N2 subtypes): This mutation confers high-level resistance to this compound and peramivir, and reduced susceptibility to zanamivir and laninamivir.[3]

  • E119V (in N1 and N2 subtypes): In the N1 subtype, this mutation can confer cross-resistance to this compound, zanamivir, and peramivir.[3] In the N2 subtype, its effect is primarily against this compound.[3]

  • I223V (in N1 subtypes): This mutation can lead to decreased susceptibility to both this compound and zanamivir.[5]

Table 2: Cross-Resistance Profiles of Common Neuraminidase Mutations

Mutation (Subtype)This compoundZanamivirPeramivirLaninamivir
H275Y (N1) High ResistanceSusceptibleHigh ResistanceSusceptible
R292K (N2) High ResistanceReduced SusceptibilityHigh ResistanceReduced Susceptibility
E119V (N1) Cross-ResistanceCross-ResistanceCross-ResistanceReduced Susceptibility
I223V (N1) Reduced SusceptibilityReduced SusceptibilitySusceptibleSusceptible

Pharmacokinetic and Pharmacodynamic Comparison

The route of administration and pharmacokinetic properties of each NAI significantly influence its clinical utility.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compoundZanamivirPeramivirLaninamivir
Administration Oral (prodrug)InhalationIntravenousInhalation (prodrug)
Bioavailability ~80% (as active metabolite)4-17% (inhaled)100%N/A (local action)
Half-life 6-10 hours (active metabolite)2.5-5.1 hours20 hoursLong-acting in lungs
Metabolism Hepatic conversion to active formNot metabolizedNot metabolizedHydrolyzed to active form in lungs
Excretion RenalRenalRenalPrimarily unabsorbed
  • This compound , an orally administered prodrug, is converted to its active form, this compound carboxylate, in the liver. Its systemic availability makes it suitable for treating systemic complications of influenza.

  • Zanamivir is administered via inhalation, delivering the drug directly to the respiratory tract. This localized delivery minimizes systemic side effects but may be challenging for patients with respiratory conditions.

  • Peramivir is the only intravenously administered NAI, making it a valuable option for hospitalized patients who cannot tolerate oral or inhaled medications.[6] It has a long half-life, allowing for single-dose administration.

  • Laninamivir is a long-acting inhaled NAI, administered as a single dose. It is a prodrug that is hydrolyzed to its active form in the lungs, where it persists at high concentrations.

Clinical Efficacy: A Meta-Analysis Perspective

Numerous clinical trials and meta-analyses have compared the effectiveness of these NAIs.

A network meta-analysis of 58 studies found that peramivir, zanamivir, and this compound were the top-ranking drugs for reducing the time to alleviation of influenza symptoms.[7] Another meta-analysis focusing on peramivir concluded that it may be superior to other NAIs in reducing the time to symptom alleviation.[6] In a study comparing all four NAIs in outpatients, peramivir was found to alleviate fever significantly sooner than zanamivir and this compound.[8]

It is crucial to note that the clinical benefit of all NAIs is greatest when initiated within 48 hours of symptom onset.

Experimental Protocols: The Foundation of NAI Evaluation

To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used in the evaluation of neuraminidase inhibitors.

Neuraminidase Inhibition (NI) Assay: A Fluorescence-Based Protocol

This assay quantifies the in vitro inhibitory activity of a compound against the neuraminidase enzyme. The most common method utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

NI_Assay_Workflow Start Start Virus_Prep Prepare Virus Dilutions Start->Virus_Prep Inhibitor_Prep Prepare Serial Dilutions of NAI Start->Inhibitor_Prep Incubation_1 Incubate Virus with NAI (45 min, RT) Virus_Prep->Incubation_1 Inhibitor_Prep->Incubation_1 Substrate_Add Add MUNANA Substrate Incubation_1->Substrate_Add Incubation_2 Incubate (1 hour, 37°C) Substrate_Add->Incubation_2 Stop_Reaction Add Stop Solution (Ethanol/NaOH) Incubation_2->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) Stop_Reaction->Read_Fluorescence Data_Analysis Calculate IC50 Values Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Neuraminidase Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Virus Preparation: Culture influenza virus in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a high-titer stock.

  • Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitors in assay buffer.

  • Assay Plate Setup: In a 96-well black microplate, add the diluted inhibitors.

  • Virus Addition: Add a standardized amount of influenza virus to each well containing the inhibitors and to control wells (virus only, no inhibitor).

  • Pre-incubation: Incubate the plate at room temperature for 30-45 minutes to allow the inhibitors to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Stopping the Reaction: Add a stop solution (e.g., a high pH buffer or ethanol) to terminate the enzymatic reaction.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Plot the percentage of neuraminidase inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The pre-incubation step is critical to allow the inhibitor to reach equilibrium with the enzyme before the substrate is introduced. The use of a standardized amount of virus ensures that the results are comparable across experiments.

Cell-Based Antiviral Assay: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit influenza virus replication in a cell culture system, providing a more biologically relevant measure of antiviral activity (EC50).

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Infect the confluent cell monolayers with the virus dilutions and allow for adsorption for 1 hour at 37°C.

  • Inhibitor Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the neuraminidase inhibitor.

  • Incubation: Incubate the plates at 37°C for 2-3 days until plaques (zones of cell death) are visible.

  • Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques at each inhibitor concentration. The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated control.

Self-Validating System: The inclusion of a no-drug control is essential to determine the baseline number of plaques, and a positive control (a known effective inhibitor) validates the assay's sensitivity.

Conclusion and Future Perspectives

This compound, zanamivir, peramivir, and laninamivir are all effective inhibitors of influenza neuraminidase, but they differ significantly in their pharmacokinetic properties, routes of administration, and activity against certain resistant strains. The choice of inhibitor for clinical use depends on the patient's age, underlying health conditions, the severity of illness, and local resistance patterns.

For researchers in drug development, a thorough understanding of the structure-activity relationships, resistance mechanisms, and cross-resistance profiles of these existing NAIs is crucial for the design of novel inhibitors that can overcome current limitations. The experimental protocols detailed in this guide provide a framework for the robust evaluation of such next-generation antiviral candidates. Continued surveillance of circulating influenza strains for reduced susceptibility to current NAIs is paramount to ensure our preparedness for seasonal epidemics and future pandemics.

References

A Senior Application Scientist's Guide to Validating the Antiviral Activity of Newly Synthesized Oseltamivir Batches

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Validation

Oseltamivir, marketed as Tamiflu, is a cornerstone in the management and prevention of influenza A and B virus infections.[1] It functions as a prodrug, which is metabolized in the liver to its active form, this compound carboxylate.[2][3] The efficacy of this antiviral agent hinges on its ability to act as a competitive inhibitor of the viral neuraminidase (NA) enzyme, a key glycoprotein essential for the release of newly formed virions from infected host cells.[4][5] By blocking this enzyme, this compound carboxylate effectively halts the spread of the virus within the respiratory tract.[2]

Given its critical role in public health, particularly in the context of seasonal epidemics and pandemic preparedness, the validation of newly synthesized batches of this compound is not merely a quality control step; it is a scientific necessity. Each new batch must be rigorously tested to ensure its potency and activity are equivalent to established reference standards. This guide provides a comprehensive, field-proven framework for this validation process, moving from direct enzymatic inhibition to complex cell-based assays. We will compare its performance not only to a reference standard but also to other key antiviral agents, providing the robust data required for confident downstream applications in research and development.

The Validation Workflow: A Multi-Tiered Approach

A robust validation strategy does not rely on a single assay. Instead, it employs a tiered approach that first confirms the specific biochemical activity and then verifies its efficacy in a more biologically relevant system. This ensures that the compound not only inhibits its intended target but also effectively prevents viral replication in host cells.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cell-Based Efficacy cluster_2 Phase 3: Comparative Analysis A New this compound Batches (Test Articles) C Neuraminidase Inhibition Assay (Fluorescence-based) A->C B Reference this compound & Alternative Antivirals (Controls) B->C D Calculate IC50 Values (Enzyme Inhibition) C->D E Plaque Reduction Neutralization Assay (Live Influenza Virus) D->E Confirm Target Engagement G Synthesize & Compare Data D->G F Calculate EC50 Values (Viral Replication Inhibition) E->F F->G Quantify Antiviral Effect H Validation Report: Potency & Comparative Efficacy G->H

Caption: A multi-phase workflow for this compound validation.

Phase 1: Biochemical Potency via Neuraminidase Inhibition Assay

The first and most direct test of this compound's activity is to measure its ability to inhibit the enzymatic function of its target, the influenza neuraminidase (NA). The fluorescence-based NA inhibition assay is a widely used and recommended method for this purpose.[6]

Mechanism of Action & Assay Principle

Influenza neuraminidase cleaves terminal sialic acid residues on the surface of host cells, a crucial step for releasing progeny virions.[7] this compound carboxylate, an analogue of sialic acid, competitively binds to the NA active site, preventing this cleavage.[1][4] This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by active NA, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. The presence of an effective inhibitor like this compound reduces the cleavage of MUNANA, resulting in a lower fluorescent signal. The concentration of the inhibitor required to reduce NA activity by 50% is determined as the IC50 value.[6]

G cluster_0 No Inhibitor cluster_1 With this compound NA Neuraminidase (Enzyme) MU 4-MU (Fluorescent Product) NA->MU Cleavage MUNANA MUNANA (Substrate) MUNANA->NA NA_i Neuraminidase (Enzyme) Blocked No Fluorescence NA_i->Blocked Osel This compound (Inhibitor) Osel->NA_i Binding MUNANA_i MUNANA (Substrate) MUNANA_i->NA_i Blocked

Caption: Mechanism of the Neuraminidase Inhibition Assay.

Experimental Protocol: Fluorescence-Based NA Inhibition Assay

This protocol is adapted from standard methodologies recommended for assessing influenza virus susceptibility to NA inhibitors.[6]

Materials:

  • Test Articles: Newly synthesized this compound batches, dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Controls: this compound reference standard, Zanamivir (Relenza), Baloxavir marboxil (Xofluza).

  • Enzyme: Recombinant influenza neuraminidase (e.g., from an A/H1N1 or A/H3N2 strain).

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: e.g., 33 mM MES buffer with 4 mM CaCl2, pH 6.5.

  • Stop Solution: e.g., 0.1 M Glycine in 25% ethanol, pH 10.7.

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the new this compound batches, reference this compound, and other control antivirals in Assay Buffer. A typical starting concentration might be 1000 nM, with 10-fold serial dilutions.

    • Rationale: A wide concentration range is essential to capture the full dose-response curve and accurately calculate the IC50.

  • Assay Plate Setup:

    • Add 25 µL of each compound dilution to triplicate wells of a 96-well plate.

    • Include "No Inhibitor" control wells containing 25 µL of Assay Buffer only (for 100% enzyme activity).

    • Include "Blank" control wells containing 50 µL of Assay Buffer (for background fluorescence).

  • Enzyme Addition:

    • Dilute the recombinant neuraminidase in Assay Buffer to a concentration that yields a robust signal within the linear range of the instrument (this must be predetermined in an enzyme titration experiment).

    • Add 25 µL of the diluted enzyme to all wells except the "Blank" controls.

    • Incubate the plate at 37°C for 30 minutes.

    • Rationale: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Substrate Addition & Reaction:

    • Prepare the MUNANA substrate solution in Assay Buffer (e.g., at 100 µM).

    • Add 50 µL of the MUNANA solution to all wells to start the reaction.

    • Incubate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction & Reading Fluorescence:

    • Add 100 µL of Stop Solution to all wells.

    • Rationale: The highly alkaline stop solution terminates the enzymatic reaction and maximizes the fluorescence of the 4-MU product.

    • Read the plate on a fluorescence reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average background fluorescence (Blank wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control wells.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results should be summarized in a clear, comparative table.

CompoundTargetMechanism of ActionBatch ID / Lot #Mean IC50 (nM) ± SDFold Difference vs. Reference
This compound (Reference) Neuraminidase Competitive Inhibition REF-001 1.1 ± 0.2 -
New this compound BatchNeuraminidaseCompetitive InhibitionBATCH-A011.3 ± 0.31.2x
New this compound BatchNeuraminidaseCompetitive InhibitionBATCH-A020.9 ± 0.10.8x
Zanamivir (Control)NeuraminidaseCompetitive InhibitionCTRL-Z010.8 ± 0.20.7x
Baloxavir (Control)PA EndonucleaseEndonuclease InhibitionCTRL-B01>10,000N/A

Data are hypothetical for illustrative purposes. Interpretation: The new this compound batches (A01, A02) show IC50 values that are highly comparable to the reference standard, indicating successful synthesis of a biochemically potent compound. As expected, Zanamivir, another NA inhibitor, shows high potency, while Baloxavir, which has a different mechanism of action, shows no activity in this target-specific assay.[8]

Phase 2: Cell-Based Efficacy via Plaque Reduction Assay

While the NA inhibition assay confirms target engagement, it does not guarantee antiviral activity in a biological context. A cell-based assay is essential to confirm that the compound can inhibit viral replication in host cells. The Plaque Reduction Neutralization Assay (PRNA) is a gold-standard method for quantifying the efficacy of an antiviral compound against live virus.[9][10]

Assay Principle

This assay measures the ability of a compound to inhibit the production of infectious virus particles. A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known amount of influenza virus in the presence of varying concentrations of the antiviral drug.[11] The cells are then covered with a semi-solid overlay (like Avicel or agarose) which prevents the spread of progeny virions through the liquid medium, forcing them to infect only adjacent cells. This localized infection creates a zone of cell death or cytopathic effect (CPE) known as a "plaque."[11] After a few days, the plaques are visualized (e.g., by staining with crystal violet) and counted. An effective antiviral will reduce the number and/or size of these plaques. The drug concentration that reduces the plaque count by 50% is the EC50 value.

Experimental Protocol: Plaque Reduction Neutralization Assay

Materials:

  • Cells: Madin-Darby Canine Kidney (MDCK) cells.

  • Virus: A laboratory-adapted influenza strain (e.g., A/Puerto Rico/8/34 (H1N1)) with a known titer in Plaque Forming Units (PFU)/mL.

  • Media: MEM with appropriate supplements and TPCK-treated trypsin.

  • Overlay: 2X MEM mixed with 1.6% Avicel.

  • Stain: Crystal Violet solution (e.g., 0.1% in 20% ethanol).

  • Fixative: 4% Formalin in PBS.

  • 6-well or 12-well tissue culture plates.

Procedure:

  • Cell Plating:

    • Seed MDCK cells in 12-well plates to form a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

    • Rationale: A uniform, confluent monolayer is critical for the consistent formation and visualization of plaques.

  • Virus & Compound Preparation:

    • On the day of the experiment, prepare serial dilutions of the test compounds (new batches, reference this compound, and controls) in serum-free MEM.

    • Dilute the influenza virus stock in serum-free MEM to a concentration calculated to produce ~50-100 plaques per well.

    • In separate tubes, mix equal volumes of each compound dilution with the diluted virus. Also, prepare a "Virus Control" by mixing virus with media containing no drug.

    • Incubate these mixtures for 1 hour at 37°C.

    • Rationale: This pre-incubation allows the drug to interact with the virus before it has a chance to infect the cells.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • Aspirate the PBS and add 200 µL of the virus/compound mixtures to the appropriate wells.

    • Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay Application:

    • Aspirate the inoculum from the cell monolayers.

    • Gently add 2 mL of the pre-warmed Avicel overlay medium to each well.

    • Rationale: The overlay is viscous and must be added carefully to avoid dislodging the cell monolayer. It is the key component that localizes viral spread.

    • Allow the overlay to solidify at room temperature, then incubate the plates at 37°C, 5% CO2 for 48-72 hours.

  • Fixation and Staining:

    • After the incubation period, carefully aspirate the overlay.

    • Add 1 mL of fixative (4% Formalin) to each well and incubate for at least 30 minutes at room temperature.

    • Remove the fixative and add 0.5 mL of Crystal Violet solution to each well. Incubate for 15-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of viable cells.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the "Virus Control" wells.

    • Plot the percent reduction versus the log of the drug concentration and use non-linear regression to determine the EC50 value.

Data Presentation: Comparative EC50 Values
CompoundTargetMechanism of ActionBatch ID / Lot #Mean EC50 (µM) ± SDSelectivity Index (SI) (CC50/EC50)
This compound (Reference) Neuraminidase Competitive Inhibition REF-001 0.35 ± 0.08 >285
New this compound BatchNeuraminidaseCompetitive InhibitionBATCH-A010.41 ± 0.10>243
New this compound BatchNeuraminidaseCompetitive InhibitionBATCH-A020.31 ± 0.06>322
Zanamivir (Control)NeuraminidaseCompetitive InhibitionCTRL-Z010.28 ± 0.05>357
Baloxavir (Control)PA EndonucleaseEndonuclease InhibitionCTRL-B010.005 ± 0.001>20,000

Data are hypothetical for illustrative purposes. CC50 (50% cytotoxic concentration) is assumed to be >100 µM for all compounds based on separate cytotoxicity assays. Interpretation: The EC50 values for the new this compound batches are in close agreement with the reference standard, confirming their efficacy in a cell-based infection model.[12] The Selectivity Index (SI), the ratio of cytotoxicity (CC50) to antiviral activity (EC50), is a critical measure of a drug's therapeutic window. High SI values for all batches indicate that their antiviral activity occurs at concentrations far below those that cause harm to the host cells. The potent EC50 of Baloxavir highlights its different and highly effective mechanism of action.[13]

Conclusion: A Framework for Confidence

The validation of new this compound batches requires a systematic, evidence-based approach. By integrating a target-specific biochemical assay (NA inhibition) with a biologically relevant cell-based assay (plaque reduction), researchers can build a comprehensive data package. The biochemical assay confirms that the synthesized molecule has the correct pharmacological activity, while the cell-based assay demonstrates its effectiveness in preventing viral propagation.

The data presented for hypothetical batches A01 and A02 show IC50 and EC50 values that are statistically indistinguishable from the this compound reference standard. This concordance provides high confidence in the chemical synthesis and biological activity of the new batches. Furthermore, comparison with alternative antivirals like Zanamivir and Baloxavir situates the compound's performance within the broader therapeutic landscape, confirming its expected activity profile. This rigorous, multi-faceted validation workflow ensures that only high-quality, potent this compound proceeds to further stages of drug development or research, upholding the standards of scientific integrity and trustworthiness.

References

A Researcher's Guide to Oseltamivir Cross-Resistance Studies: Methodologies and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of antiviral drug development, a comprehensive understanding of cross-resistance profiles is paramount for the effective management of influenza infections and the development of next-generation therapeutics. This guide provides an in-depth technical overview of the methodologies used to assess cross-resistance between the widely used neuraminidase inhibitor, oseltamivir, and other key antiviral agents. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and offer a comparative analysis of experimental data to illuminate the complex landscape of influenza antiviral resistance.

The Molecular Basis of Influenza Antiviral Action and Resistance

To comprehend cross-resistance, we must first understand the mechanisms of action of the antiviral drugs . Influenza viruses possess two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). HA facilitates viral entry into host cells, while NA is crucial for the release of newly formed virus particles from infected cells, enabling the spread of infection.

Neuraminidase Inhibitors (NAIs): this compound, Zanamivir, and Peramivir

This compound (the active form being this compound carboxylate), zanamivir, and peramivir all function by inhibiting the enzymatic activity of the viral neuraminidase.[1] By blocking the NA active site, these drugs prevent the cleavage of sialic acid residues on the host cell surface, tethering the newly budded virions and preventing their release.

Resistance to NAIs typically arises from amino acid substitutions in the NA protein that either directly or indirectly affect the binding of the inhibitor.[2] A pivotal and frequently observed mutation in influenza A(H1N1) viruses is the histidine-to-tyrosine substitution at position 275 (H275Y).[3] This single change can dramatically reduce the efficacy of this compound.

Cap-Dependent Endonuclease Inhibitor: Baloxavir Marboxil

Baloxavir marboxil represents a different class of antiviral with a distinct mechanism of action.[4] Its active form, baloxavir acid, targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein. This enzyme is essential for "cap-snatching," a process where the virus cleaves the 5' caps of host messenger RNAs (mRNAs) to prime its own mRNA synthesis. By inhibiting this process, baloxavir effectively halts viral gene transcription and replication.[5] Resistance to baloxavir is primarily associated with substitutions in the PA protein, with the isoleucine-to-threonine change at position 38 (I38T) being a key mutation.[6]

Due to their different targets, cross-resistance between this compound and baloxavir is not expected and has not been observed.[5] Viruses resistant to this compound due to NA mutations remain susceptible to baloxavir, and vice versa.[4]

Assessing Antiviral Cross-Resistance: A Methodological Framework

The evaluation of antiviral cross-resistance relies on a combination of phenotypic and genotypic assays. Phenotypic assays directly measure the susceptibility of the virus to a drug, while genotypic assays identify specific genetic mutations known to confer resistance.

Phenotypic Assays: Measuring Viral Susceptibility

1. Neuraminidase (NA) Inhibition Assay

This is the most common method for determining the susceptibility of influenza viruses to NAIs.[7] The assay measures the ability of an inhibitor to block the enzymatic activity of the viral neuraminidase.

  • Causality of Experimental Choices: The choice of a fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is critical as its cleavage by NA produces a quantifiable fluorescent signal, providing a sensitive measure of enzyme activity.[1] The 50% inhibitory concentration (IC50), the drug concentration required to inhibit 50% of the NA activity, is the key metric derived from this assay. A significant increase in the IC50 value for a mutant virus compared to a wild-type virus indicates resistance.

Detailed Protocol: Fluorescence-Based Neuraminidase Inhibition Assay [1][8]

  • Virus Preparation: Culture influenza viruses to sufficient titers in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.

  • Reagent Preparation:

    • Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).

    • Prepare stock solutions of NA inhibitors (this compound carboxylate, zanamivir, peramivir) at a high concentration (e.g., 300 µM) in the 2x assay buffer.

    • Prepare a working solution of the fluorescent substrate MUNANA (e.g., 300 µM).

  • Assay Procedure:

    • In a 96-well plate, perform serial dilutions of the NA inhibitors to achieve a range of concentrations.

    • Add a standardized amount of the test virus to each well containing the diluted inhibitors.

    • Incubate the plate at room temperature for 45 minutes to allow the inhibitors to bind to the neuraminidase.

    • Add the MUNANA substrate to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding a stop solution (e.g., ethanol/NaOH mixture).

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

    • Determine the fold-change in IC50 for the test virus relative to a susceptible wild-type control virus.

Neuraminidase_Inhibition_Assay Virus Virus Culture Incubate1 Incubate Virus + Inhibitor (45 min) Virus->Incubate1 Inhibitors NAI Dilutions Inhibitors->Incubate1 Substrate MUNANA Substrate AddSubstrate Add MUNANA Incubate1->AddSubstrate Incubate2 Incubate at 37°C (1 hour) AddSubstrate->Incubate2 Stop Stop Reaction Incubate2->Stop Read Read Fluorescence Stop->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.

2. Virus Yield Reduction Assay (VYRA)

This assay provides a more biologically relevant measure of antiviral efficacy by quantifying the inhibition of infectious virus production in cell culture.[9][10]

  • Causality of Experimental Choices: The VYRA assesses the entire viral replication cycle, not just the function of a single enzyme. This makes it a powerful tool for confirming resistance observed in NA inhibition assays and for evaluating compounds with different mechanisms of action, such as baloxavir. The endpoint is the reduction in the titer of infectious progeny virus, typically measured by a 50% tissue culture infectious dose (TCID50) or plaque assay.

Detailed Protocol: Virus Yield Reduction Assay [9][10]

  • Cell Culture: Seed a 96-well plate with a suitable cell line (e.g., MDCK) to form a confluent monolayer.

  • Antiviral Dilution: Prepare serial dilutions of the antiviral drugs in infection medium.

  • Infection:

    • Infect the cell monolayers with the test influenza virus at a low multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add the diluted antiviral compounds.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvesting: Collect the supernatant from each well, which contains the progeny virus.

  • Titration: Determine the virus titer in each supernatant sample using a TCID50 or plaque assay on fresh cell monolayers.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50), which is the drug concentration that reduces the virus yield by 50%.

    • Determine the fold-change in EC50 for the test virus relative to a susceptible wild-type control.

Virus_Yield_Reduction_Assay Cells Seed Cells Infect Infect Cells Cells->Infect Antivirals Dilute Antivirals AddAntivirals Add Antivirals Antivirals->AddAntivirals Infect->AddAntivirals Incubate Incubate (48-72h) AddAntivirals->Incubate Harvest Harvest Supernatant Incubate->Harvest Titer Titer Virus (TCID50) Harvest->Titer Calculate Calculate EC50 Titer->Calculate

Caption: Workflow of the virus yield reduction assay.

Genotypic Assays: Identifying Resistance Mutations

Genotypic assays are crucial for the rapid detection of known resistance-associated mutations and for surveillance purposes.

1. Sanger Sequencing

Sanger sequencing of the NA and PA genes is the gold standard for identifying both known and novel mutations that may confer resistance.[11][12]

  • Causality of Experimental Choices: By sequencing the entire coding region of the target gene, this method provides a comprehensive view of all amino acid changes. However, it can be less sensitive for detecting minor viral populations within a sample.[11]

2. Pyrosequencing

Pyrosequencing is a real-time sequencing-by-synthesis method that is well-suited for the rapid and quantitative analysis of short, specific regions of the viral genome known to harbor resistance mutations, such as the codon for amino acid 275 in the NA gene.[2][13]

  • Causality of Experimental Choices: This technique is highly sensitive and can detect minor drug-resistant variants within a mixed viral population, making it valuable for monitoring the emergence of resistance during treatment.[2][13]

Detailed Protocol: Pyrosequencing for H275Y Detection [2][13]

  • RNA Extraction: Extract viral RNA from the clinical specimen or virus culture.

  • RT-PCR:

    • Perform a reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the NA gene spanning codon 275.

    • One of the PCR primers should be biotinylated to allow for subsequent purification.

  • Template Preparation:

    • Immobilize the biotinylated PCR product on streptavidin-coated beads.

    • Wash and denature the PCR product to obtain single-stranded DNA templates.

  • Pyrosequencing Reaction:

    • Anneal a sequencing primer to the single-stranded template.

    • Perform the pyrosequencing reaction according to the instrument manufacturer's protocol, with sequential addition of deoxynucleotide triphosphates (dNTPs).

  • Data Analysis:

    • The resulting pyrogram will show a peak of light emission upon the incorporation of a complementary dNTP.

    • Analyze the sequence of peaks to determine the nucleotide sequence at codon 275 and identify the presence of the H275Y mutation (CAC to TAC).

Comparative Analysis of Cross-Resistance

The following table summarizes experimental data on the cross-resistance profiles of common resistance mutations in influenza A viruses. The data is presented as the fold-change in IC50 or EC50 values for the mutant virus compared to the wild-type virus.

Virus/Mutation Antiviral Drug Fold-Change in IC50/EC50 Susceptibility References
A(H1N1) H275Y This compound>200Highly Reduced[14]
ZanamivirNo significant changeSusceptible[14]
Peramivir~50Reduced[14]
A(H7N9) R292K This compound>100Highly Reduced[15]
Zanamivir>30Reduced[15]
Peramivir>1,445Highly Reduced[16]
A(H1N1/H3N2) PA I38T Baloxavir44-100Reduced[4]
This compoundNo changeSusceptible[4]
ZanamivirNo changeSusceptible[4]
PeramivirNo changeSusceptible[4]

Interpretation of Data:

  • The H275Y mutation in A(H1N1) viruses confers high-level resistance to this compound and reduced susceptibility to peramivir, while retaining susceptibility to zanamivir.[14] This is because the bulky tyrosine residue at position 275 sterically hinders the binding of this compound and peramivir, which have larger hydrophobic side chains, but does not significantly impact the binding of zanamivir.

  • The R292K mutation , often seen in A(H3N2) and avian influenza viruses, results in broad cross-resistance to this compound, zanamivir, and peramivir.[15][16] The arginine at position 292 is a key residue in the NA active site that interacts with the carboxylate group of sialic acid and the NAIs. Its substitution with lysine disrupts these critical interactions for all three inhibitors.

  • The I38T mutation in the PA protein leads to reduced susceptibility to baloxavir but has no impact on the activity of any of the neuraminidase inhibitors, as they target a different viral protein.[4]

Conclusion: An Integrated Approach to Antiviral Resistance Surveillance

The study of this compound cross-resistance is a dynamic and critical area of influenza research. An integrated approach that combines robust phenotypic assays with rapid and sensitive genotypic methods is essential for effective surveillance and for guiding clinical treatment decisions. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to conduct their own cross-resistance studies and contribute to the global effort to combat influenza. As new antiviral agents are developed, the application of these fundamental principles and methodologies will be indispensable for understanding and overcoming the challenge of antiviral resistance.

References

A Senior Application Scientist's Guide to Oseltamivir Efficacy Across Influenza Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics for influenza, oseltamivir remains a cornerstone.[1] Sold under the brand name Tamiflu, this neuraminidase inhibitor is a first-line defense for the treatment and prophylaxis of infections caused by influenza A and B viruses.[1][2] However, the ever-evolving nature of the influenza virus, characterized by antigenic drift and shift, necessitates a continuous and rigorous evaluation of this compound's efficacy against a spectrum of viral subtypes.[3][4] This guide provides an in-depth comparison of this compound's performance against various influenza subtypes, supported by experimental data and methodologies, to inform research and development efforts.

The Mechanism of Action: A Molecular Blockade

This compound is a prodrug that is converted in the liver to its active form, this compound carboxylate.[2][5] Its antiviral activity stems from the competitive inhibition of the influenza neuraminidase (NA) enzyme.[1][6] This enzyme is crucial for the final stage of viral replication, where it cleaves sialic acid residues on the host cell surface, allowing the release of newly formed virions.[2][6] By blocking the NA active site, this compound carboxylate prevents the release of viral progeny, thereby halting the spread of infection within the respiratory tract.[2][3][7]

Oseltamivir_Mechanism cluster_host_cell Infected Host Cell cluster_virion Progeny Virion Virion Budding Virion Budding Sialic Acid Sialic Acid Virion Budding->Sialic Acid Attachment Neuraminidase (NA) Neuraminidase (NA) Sialic Acid->Neuraminidase (NA) NA Cleavage Released Virion Released Virion Neuraminidase (NA)->Released Virion Enables Release New Infection New Infection Released Virion->New Infection Infects New Cell This compound This compound This compound->Neuraminidase (NA) Inhibits

Caption: Mechanism of this compound Action.

Comparative Efficacy: A Subtype-by-Subtype Analysis

The effectiveness of this compound can vary significantly between different influenza A and B subtypes and even between strains within a subtype. This variability is primarily dictated by the genetic sequence of the neuraminidase enzyme.

Influenza A Subtypes

Seasonal H1N1 (A/H1N1pdm09): Historically, seasonal H1N1 strains have been largely susceptible to this compound.[1] However, the emergence of the H275Y mutation in the NA gene is a significant concern, as it is known to confer high-level resistance to this compound.[8][9] Surveillance data from 2010-2014 showed very low resistance in seasonal flu.[1] For instance, in the 2013-2014 season, only 1% of 2009 H1N1 viruses exhibited this compound resistance.[1] More recent studies have shown a decrease in this compound efficacy in some seasonal H1N1 strains, with some 2023 isolates showing a 100-fold higher EC50 compared to the 2009 H1N1 strain.[3]

Seasonal H3N2: Influenza A/H3N2 viruses have generally remained susceptible to this compound.[1] Resistance-conferring mutations, such as E119V and R292K in the N2 subtype, have been identified but have been less prevalent than the H275Y mutation in H1N1.[10]

Avian Influenza H5N1 ("Bird Flu"): this compound is a recommended antiviral for the treatment of H5N1 infections.[11] However, resistance has been documented. The H274Y and N294S mutations have been identified in some H5N1 isolates from patients treated with this compound.[1][10]

Avian Influenza H7N9: For the novel avian influenza A(H7N9) virus, neuraminidase inhibitors like this compound are a treatment option.[12] Some studies have explored combination therapies, though a retrospective study on H7N9 patients did not find this compound-peramivir combination therapy to be superior to this compound monotherapy.[12]

Influenza B Lineages

Influenza B viruses are divided into two main lineages: B/Yamagata and B/Victoria.[4] this compound is active against both lineages. However, some clinical studies have suggested a lower clinical effectiveness of this compound against influenza B compared to influenza A, particularly in children.[13] This was not attributed to decreased sensitivity of the virus (as measured by IC50 values) but may be related to host factors.[13] Both lineages have shown susceptibility to this compound, and resistance has been rare.[9]

Table 1: Summary of this compound Susceptibility in Influenza Subtypes

Influenza Subtype/LineageGeneral SusceptibilityCommon Resistance MutationsIC50 Range (this compound Carboxylate)
Influenza A
A/H1N1pdm09Generally SusceptibleH275Y0.1 - 0.8 nM (for susceptible strains)[3]
A/H3N2Generally SusceptibleE119V, R292K~0.96 nM[2]
A/H5N1Susceptible with resistanceH274Y, N294SVaries with strain
A/H7N9SusceptibleR292KVaries with strain
Influenza B
B/VictoriaGenerally SusceptibleRare~60 nM[2]
B/YamagataGenerally SusceptibleRare~60 nM[2]

IC50 values can vary significantly between individual strains and testing methodologies.

The Specter of Resistance: Genetic Determinants

Antiviral resistance in influenza is an ongoing challenge. For this compound, resistance is primarily associated with single amino acid substitutions in the neuraminidase enzyme that reduce the drug's binding affinity.[1][8] The global surveillance of antiviral susceptibility is crucial for monitoring the emergence and spread of resistant strains. The WHO's Global Influenza Surveillance and Response System (GISRS) and the CDC continuously monitor circulating influenza viruses for resistance.[14][15][16][17]

Experimental Protocols for Efficacy Determination

The assessment of antiviral efficacy relies on robust and standardized in vitro and in vivo methodologies.

In Vitro Assays

1. Plaque Reduction Assay

This classic virology technique quantifies the concentration of infectious virus and assesses the ability of an antiviral compound to inhibit plaque formation.[18][19]

  • Principle: The assay measures the reduction in the number and/or size of plaques (zones of cell death) formed in a cell monolayer infected with the virus in the presence of varying concentrations of the antiviral drug.[20]

  • Methodology:

    • Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

    • Prepare serial dilutions of the influenza virus stock.

    • Inoculate the cell monolayers with the virus (typically 25-60 plaque-forming units per well) and incubate for 1 hour to allow for viral adsorption.[20]

    • Remove the inoculum and overlay the cells with a medium containing agarose and serial dilutions of this compound.[20]

    • Incubate the plates at 34-37°C for 2-3 days until plaques are visible.

    • Fix the cells and stain with a dye like crystal violet to visualize the plaques.

    • Count the plaques and calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the plaque number by 50% compared to the untreated control.[20]

2. Microneutralization Assay

This high-throughput assay is used to measure the ability of antibodies or antiviral compounds to neutralize influenza virus infectivity.[21][22]

  • Principle: The assay determines the concentration of an antiviral required to inhibit the cytopathic effect (CPE) or viral antigen expression in infected cells.[21][23]

  • Methodology:

    • Prepare serial dilutions of this compound in a 96-well plate.

    • Add a standardized amount of influenza virus (e.g., 100 TCID50) to each well and incubate for 1 hour to allow the drug to neutralize the virus.[22]

    • Add a suspension of MDCK cells to each well.

    • Incubate the plates for 18-24 hours.

    • Assess viral replication by observing for CPE or by performing an ELISA to detect a viral protein like the nucleoprotein (NP).[21]

    • The IC50 is determined as the drug concentration that inhibits viral replication by 50%.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Virus Stock Virus Stock Plaque Reduction Assay Plaque Reduction Assay Virus Stock->Plaque Reduction Assay Infection Microneutralization Assay Microneutralization Assay Virus Stock->Microneutralization Assay Infection Cell Culture (MDCK) Cell Culture (MDCK) Cell Culture (MDCK)->Plaque Reduction Assay Cell Culture (MDCK)->Microneutralization Assay This compound Dilutions This compound Dilutions This compound Dilutions->Plaque Reduction Assay Treatment This compound Dilutions->Microneutralization Assay Treatment IC50 Calculation IC50 Calculation Plaque Reduction Assay->IC50 Calculation Plaque Count Microneutralization Assay->IC50 Calculation CPE/ELISA Animal Model Animal Model (Mouse/Ferret) Virus Challenge Virus Challenge Animal Model->Virus Challenge This compound Treatment This compound Treatment Virus Challenge->this compound Treatment Efficacy Endpoints Efficacy Endpoints This compound Treatment->Efficacy Endpoints Observation Data Analysis Data Analysis Efficacy Endpoints->Data Analysis Collect Data

Caption: In Vitro and In Vivo Efficacy Testing Workflow.

In Vivo Models

Animal models are indispensable for evaluating the preclinical efficacy of antiviral drugs.[24]

  • Mouse Model: Mice are a commonly used model due to their cost-effectiveness and the availability of immunological reagents.[24][25] However, human influenza viruses often require adaptation to replicate efficiently in mice.[25] Efficacy is typically assessed by monitoring weight loss, survival rates, and viral titers in the lungs.[25]

  • Ferret Model: Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit clinical symptoms similar to humans, such as fever and sneezing.[25][26] This model is particularly valuable for studying viral transmission.[26]

Conclusion and Future Directions

This compound remains a critical tool in the management of influenza. However, its efficacy is not uniform across all viral subtypes and is under constant threat from the emergence of resistant strains. Continuous global surveillance of antiviral susceptibility is paramount.[14][17] For drug development professionals, understanding the nuances of this compound's efficacy and the mechanisms of resistance is essential for the development of next-generation influenza antivirals that can overcome these challenges. The methodologies outlined in this guide provide a framework for the rigorous evaluation of novel therapeutic candidates.

References

The Chemist's Gauntlet: A Head-to-Head Comparison of Oseltamivir Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of a blockbuster pharmaceutical is more than an academic exercise; it is a complex puzzle of efficiency, scalability, safety, and economics. Oseltamivir (marketed as Tamiflu®), a neuraminidase inhibitor critical for the treatment of influenza A and B, represents a quintessential case study in modern synthetic strategy.[1] The global demand, particularly in the face of pandemic threats, has spurred a remarkable wave of innovation aimed at securing its supply chain, historically constrained by its reliance on a natural product precursor.

This guide provides an in-depth, head-to-head comparison of the most notable synthetic routes to this compound. We will move beyond a mere recitation of steps to dissect the underlying logic, the strategic advantages, and the inherent challenges of each approach. This analysis is grounded in experimental data from seminal publications, offering a clear-eyed view for those navigating the demanding landscape of pharmaceutical synthesis.

The Industrial Benchmark: The Roche Synthesis from Shikimic Acid

The commercial production of this compound, pioneered by Gilead Sciences and scaled by Hoffmann-La Roche, traditionally begins with (-)-shikimic acid.[1] This chiral pool approach is logical: shikimic acid, harvested from Chinese star anise (Illicium verum) or produced via fermentation, possesses the correct stereochemistry at one of the molecule's three crucial stereocenters, simplifying the synthetic challenge.[1][2]

The industrial process involves a sequence of transformations including esterification, ketalization, and mesylation to set the stage for the formation of a key epoxide intermediate.[1] A critical, and often debated, step is the regioselective opening of this epoxide with an azide nucleophile, which introduces the C5-amino group. Subsequent reduction of the azide and N-acetylation furnish the final product.

Causality in the Industrial Route: The choice of shikimic acid was a strategic decision to leverage a naturally occurring chiral starting material, thereby minimizing the complexities of asymmetric synthesis on an industrial scale. The use of azides, while presenting significant safety concerns due to their explosive potential, is a highly efficient and reliable method for introducing an amino group.[3]

Workflow of the Roche Industrial Synthesis (Azide-based)

Roche Synthesis Shikimic_Acid (-)-Shikimic Acid Epoxide Key Epoxide Intermediate Shikimic_Acid->Epoxide Multiple Steps Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol NaN₃, NH₄Cl Azido_Acetamide Azido Acetamide Azido_Alcohol->Azido_Acetamide Ac₂O This compound This compound Azido_Acetamide->this compound H₂, Pd/C

Caption: A simplified workflow of the Roche industrial synthesis of this compound.

While robust and proven at scale, this reliance on a natural supply chain and the use of hazardous reagents catalyzed the search for entirely synthetic and safer alternatives.

The Academic Offensive: Shikimic Acid-Independent Routes

The academic community responded to the challenge with a variety of elegant and innovative syntheses that circumvent the need for shikimic acid. These routes often employ powerful reactions from the modern organic chemist's toolkit to construct the carbocyclic core and install the required stereocenters de novo.

The Corey Synthesis: A Diels-Alder Approach

In 2006, E.J. Corey and colleagues developed a landmark synthesis starting from inexpensive and abundant materials: butadiene and an acrylate derivative.[1][4] The cornerstone of this route is an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidinium ion (CBS catalyst) to establish the initial stereochemistry of the cyclohexene ring.[1] Subsequent steps involve an iodolactamization, strategic manipulations of the double bond, and a regioselective aziridine opening to install the remaining functional groups.[1]

Expertise Embodied: The Corey synthesis is a masterclass in asymmetric catalysis. By using a catalyst to induce chirality, it liberates the synthesis from the constraints of a natural chiral starting material. The route was also notably designed to be "azide-free," a significant safety improvement.[4]

Corey Synthesis Butadiene Butadiene + Acrylate Diels_Alder Asymmetric Diels-Alder Adduct Butadiene->Diels_Alder CBS Catalyst Lactam Iodolactam Diels_Alder->Lactam Iodolactamization Aziridine Key Aziridine Intermediate Lactam->Aziridine Multiple Steps This compound This compound Aziridine->this compound Ring Opening & Deprotection

Caption: Key strategic transformations in the Corey synthesis of this compound.

The Shibasaki Synthesis: Catalytic Desymmetrization

The group of Masakatsu Shibasaki approached the problem from a different angle, employing a catalytic asymmetric desymmetrization of a meso-aziridine.[1] In their improved 2007 route, a chiral catalyst is used to selectively open the symmetric aziridine with trimethylsilyl azide, establishing a key stereocenter and introducing a nitrogen functionality in a single, elegant step.[5]

Strategic Insight: Desymmetrization is a powerful strategy for generating chirality. Starting with a non-chiral but pro-chiral substrate and using a chiral catalyst to differentiate between two identical functional groups provides an efficient entry into enantiomerically enriched products.

The Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation

Barry Trost's group developed one of the most concise routes to this compound, completed in just eight steps.[6] The key transformation is a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of a racemic bicyclic lactone.[6][7] This reaction desymmetrizes the starting material and sets two of the three required stereocenters in a single step with high enantioselectivity.

Pillar of Trustworthiness: The Trost synthesis exemplifies efficiency. The use of a powerful, catalyst-controlled reaction to rapidly build molecular complexity from a simple starting material is a hallmark of a robust and potentially scalable process.

Trost Synthesis Lactone Bicyclic Lactone (racemic) AAA_Product Pd-AAA Product Lactone->AAA_Product Pd-AAA, Chiral Ligand Aziridine Aziridine AAA_Product->Aziridine Multiple Steps This compound This compound Aziridine->this compound Ring Opening & Deprotections

Caption: The concise strategic approach of the Trost synthesis.

The Fukuyama and Hayashi Syntheses: Further Innovations

Other notable contributions include the Fukuyama synthesis, which starts from pyridine and also utilizes an asymmetric Diels-Alder reaction,[1][8] and the highly efficient Hayashi synthesis. The Hayashi route is particularly noteworthy for its use of organocatalysis and its execution in just three one-pot operations, achieving a remarkable overall yield of 57%.[1][9] This approach significantly reduces the number of purification steps, saving time, resources, and minimizing waste.[1]

Quantitative Head-to-Head Comparison

To provide an objective overview, the following table summarizes the key performance indicators for each of these landmark syntheses.

Synthetic RouteLead Scientist(s)Starting Material(s)Longest Linear StepsOverall Yield (%)Key Features & Notes
Industrial Route Roche / Gilead(-)-Shikimic Acid~10-1217-29%Original commercial route; relies on a natural product. Involves the use of potentially hazardous azide reagents.[1][2]
Corey Synthesis E.J. CoreyButadiene, Acrylate derivative12~30%Azide-free route from inexpensive materials. Employs an asymmetric Diels-Alder reaction to set stereochemistry.[4][10]
Shibasaki Synthesis M. Shibasakimeso-Aziridine derivative14Not reported as a single figureFeatures catalytic asymmetric desymmetrization of a meso compound.[5]
Trost Synthesis B.M. TrostBicyclic Lactone8-9~30%Highly concise. Key step is a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA).[6][7]
Fukuyama Synthesis T. FukuyamaPyridine, Acrolein14~22% (from a key intermediate)Starts from inexpensive pyridine; utilizes an organocatalytic asymmetric Diels-Alder reaction.[8]
Hayashi Synthesis Y. HayashiNitroalkene, α-alkoxyaldehyde9 (in 3 one-pot operations)57%Extremely efficient due to one-pot operations; employs organocatalysis.[1][9][11]

Experimental Protocols: A Closer Look at Key Transformations

To ground this comparison in practical detail, we provide step-by-step methodologies for two of the pivotal reactions discussed. These protocols are adapted from the primary literature and serve as self-validating systems for the described transformations.

Protocol 1: Trost's Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

This protocol describes the desymmetrization of the racemic lactone starting material, which is the cornerstone of the Trost synthesis.

  • Reaction: (1S,5S)-ethyl 5-(1,3-dioxoisoindolin-2-yl)cyclohex-3-enecarboxylate

  • Source: Trost, B. M., & Zhang, T. (2011). Development of a Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry – A European Journal, 17(13), 3630–3643.[6]

  • Methodology:

    • All glassware is flame-dried under high vacuum. All chemicals are flushed with N₂ by evacuating under high-vacuum then refilling with N₂ for 5 cycles prior to the reaction.

    • To a flame-dried flask is added [Pd(C₃H₅)Cl]₂ (catalyst) and the chiral ligand.

    • The flask is evacuated and refilled with N₂. Anhydrous, degassed THF is added, and the mixture is stirred at room temperature for 30 minutes.

    • The racemic lactone starting material and TMS-phthalimide are added sequentially.

    • The reaction mixture is heated to 40 °C and stirred for the specified time (e.g., 8.5 hours).

    • After cooling, p-toluenesulfonic acid and ethanol are added, and the mixture is refluxed for 10 hours.

    • The reaction is then cooled, concentrated under reduced pressure, and purified by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Corey's Asymmetric Diels-Alder Reaction

This protocol details the initial chirality-setting step of the Corey synthesis.

  • Reaction: Asymmetric [4+2] Cycloaddition

  • Source: Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor this compound from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310–6311.[4]

  • Methodology:

    • The chiral (S)-CBS-oxazaborolidine catalyst is placed in a flame-dried, round-bottom flask under an argon atmosphere.

    • Anhydrous dichloromethane is added, and the solution is cooled to the specified low temperature (e.g., -78 °C).

    • The dienophile (e.g., 2,2,2-trifluoroethyl acrylate) is added dropwise to the catalyst solution.

    • Liquefied butadiene is then added slowly to the reaction mixture.

    • The reaction is stirred at the low temperature for the required duration (e.g., 30 hours).

    • Upon completion, the reaction is quenched by the addition of a suitable agent (e.g., trifluoroacetic acid).

    • The mixture is warmed to room temperature, concentrated, and the residue is purified by chromatography to afford the enantiomerically enriched Diels-Alder adduct.

Conclusion: A Synthesis for Every Purpose

The diverse synthetic routes to this compound showcase the power and versatility of modern organic chemistry. There is no single "best" synthesis; rather, each route offers a unique set of advantages and disadvantages that make it suitable for different contexts.

  • The Roche industrial synthesis , despite its drawbacks, remains a testament to process optimization and scalability, reliably producing vast quantities of the drug. Its reliance on a chiral pool starting material is a classic, effective strategy for industrial-scale stereocontrol.

  • The Corey synthesis stands as a landmark academic achievement, demonstrating that a complex, chiral molecule can be constructed from simple, achiral starting materials using the power of asymmetric catalysis. It provided a crucial conceptual blueprint for shikimic acid-independence.

  • The Trost and Hayashi syntheses represent the cutting edge of efficiency. Trost's route, with its brevity and powerful Pd-AAA reaction, highlights the impact of developing novel catalytic methods. Hayashi's use of one-pot operations offers a compelling vision for future pharmaceutical manufacturing, where minimizing steps and purification leads to greener, more economical processes.

For the drug development professional, this comparative analysis underscores a critical lesson: the optimal synthetic route is a function of the specific goals at hand. For rapid, early-stage analogue synthesis, a flexible and convergent route might be preferred. For large-scale manufacturing, factors like starting material cost, safety, and atom economy become paramount. The ongoing evolution of this compound synthesis is a powerful reminder that even for an established drug, the quest for a more perfect, efficient, and sustainable synthesis is never truly over.

References

Navigating Preclinical Labyrinths: A Comparative Guide to Oseltamivir Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of antiviral drug development, understanding the pharmacokinetic (PK) profile of a compound across different biological systems is paramount. Oseltamivir (marketed as Tamiflu®), a cornerstone in the management of influenza A and B virus infections, serves as an exemplary case study. This guide, crafted for the discerning researcher, offers an in-depth comparative analysis of this compound's pharmacokinetics in key animal models, providing a crucial framework for interpreting preclinical data and enhancing its translational relevance to human clinical outcomes.

This compound is an orally administered ethyl ester prodrug, this compound phosphate (OP), which is rapidly converted by esterases to its active metabolite, this compound carboxylate (OC).[1][2] OC is a potent and selective inhibitor of the neuraminidase enzyme, essential for the release of progeny virions from infected cells.[2][3] The journey from a promising molecule to an effective therapeutic is paved with extensive preclinical evaluation, where the choice of animal model significantly influences the trajectory of development. This guide dissects the nuances of this compound's PK in mice, rats, ferrets, and non-human primates, juxtaposing these findings with human data to illuminate the strengths and limitations of each model.

The Central Role of Animal Models in this compound Development

The selection of an appropriate animal model is a critical decision in preclinical drug development. For influenza research, the ferret is considered an excellent model due to its natural susceptibility to infection and the manifestation of clinical symptoms similar to humans.[4][5] Rodent models, such as mice and rats, are also widely used for initial efficacy and toxicity screening due to their cost-effectiveness and availability. Non-human primates, like rhesus macaques, offer a closer physiological and metabolic resemblance to humans, making them invaluable for late-stage preclinical studies.[6][7]

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) in these models is essential for dose selection, toxicity assessment, and ultimately, predicting human PK parameters. The subsequent sections will delve into the specific pharmacokinetic profiles of this compound and its active metabolite, OC, in each of these key animal species.

Comparative Pharmacokinetic Profiles of this compound Carboxylate (OC)

The following table summarizes the key pharmacokinetic parameters of this compound carboxylate (OC) across different species after oral administration of this compound phosphate. These values are compiled from various studies and represent a harmonized overview. It is important to note that experimental conditions, such as dose and analytical methods, can influence these parameters.

Parameter Human Rat Ferret Mouse Rhesus Monkey
Bioavailability of OC (%) ~80[3][8]30-73[1]High (qualitative)[4]Not explicitly statedHigh (qualitative)[6]
Time to Peak Concentration (Tmax) (h) 3-4[8]~8 (at high dose)[9]Variable, affected by anesthesia[4]Not explicitly statedNot explicitly stated
Elimination Half-life (t½) (h) 6-10[3][8]~1.7[9]Variable, affected by anesthesia[4]1.87-2.75[10][11]Not explicitly stated
Primary Route of Elimination Renal excretion[8]Renal excretion[12]Renal excretion (presumed)Not explicitly statedRenal excretion (presumed)
Insights from the Comparative Data:
  • Bioavailability: Humans exhibit high oral bioavailability of this compound carboxylate, approaching 80%.[3][8] While rats show a wider range of bioavailability (30-73%), both ferrets and rhesus monkeys are considered to have good absorption and conversion of the prodrug, making them suitable models for studying systemic exposure.[1][4][6]

  • Metabolism: Across all species, this compound phosphate is extensively and rapidly hydrolyzed by esterases to the active this compound carboxylate.[1][13] This metabolic pathway is a key conserved feature, underpinning the translational relevance of these models. The primary site of this conversion is the liver, although plasma esterases also contribute.[1][13]

  • Distribution: this compound carboxylate is systemically distributed to sites of infection, including the lungs, trachea, and nasal mucosa in ferrets, and the middle ear and sinuses in humans.[1] Studies in rats have shown that the penetration of both this compound and its active metabolite into the central nervous system is low.[9][14]

  • Elimination: The primary route of elimination for this compound carboxylate in humans and rats is renal excretion.[8][12] This is an important consideration, as impaired renal function can significantly alter the drug's pharmacokinetic profile.

Deep Dive into Specific Animal Models

The Rat Model

The rat is a frequently used model in early pharmacokinetic and toxicological studies. Physiologically based pharmacokinetic (PBPK) models have been developed for this compound in rats and successfully scaled to predict human pharmacokinetics.[1][15] These models are powerful tools for understanding tissue distribution and predicting drug concentrations at the site of action. Studies in rats have been instrumental in characterizing the distribution of this compound and OC to the central nervous system, demonstrating low brain-to-plasma exposure ratios.[9][14]

The Ferret Model

The ferret stands out as a superior model for influenza research due to its susceptibility to human influenza viruses and the similarity of disease progression.[4][5][16] Population pharmacokinetic models have been developed for this compound in ferrets, allowing for optimized study designs and a better understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[4][5][16] Interestingly, studies have shown that anesthesia can impact the pharmacokinetics of this compound in ferrets, highlighting the importance of considering experimental procedures when interpreting data.[4][16] A 5 mg/kg twice-daily oral dose in ferrets is considered equivalent to the standard human adult dose of 75 mg twice daily.[7]

The Mouse Model

The mouse model is a valuable tool for initial efficacy screening of antiviral candidates. Recent studies in obese mice have revealed altered pharmacokinetics of this compound, with a significantly lower maximum concentration (Cmax) in both plasma and lung tissue compared to lean mice.[10][11] This finding has important implications for dosing strategies in obese populations, a known risk group for severe influenza.

The Non-Human Primate Model

Rhesus macaques, due to their close phylogenetic relationship to humans, offer a highly translational model for studying drug metabolism and disposition.[7] They have been used to evaluate the pharmacokinetics of this compound during pregnancy, demonstrating that pregnancy has only a modest effect on the drug's PK profile in this model.[6] Given the more similar lung physiology and drug metabolism to humans, macaques are also utilized to assess the in vivo efficacy of this compound against different influenza virus strains.[7][17]

Experimental Protocol: A Representative Pharmacokinetic Study in Rats

To provide a practical context, the following is a detailed, step-by-step methodology for a typical pharmacokinetic study of this compound in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound and this compound carboxylate following oral administration of this compound phosphate to rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound phosphate

  • Vehicle (e.g., sterile water or 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the study. Provide ad libitum access to standard chow and water.

  • Dose Preparation: Prepare a solution or suspension of this compound phosphate in the chosen vehicle at a concentration suitable for the desired dose volume (typically 5-10 mL/kg).

  • Dosing: Fast rats overnight (with access to water) before dosing. Administer a single oral dose of this compound phosphate via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer blood samples into anticoagulant-containing tubes. Centrifuge the samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and this compound carboxylate in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound and the experimental workflow of a pharmacokinetic study.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation & Liver cluster_2 Sites of Action / Elimination OP_oral This compound Phosphate (Oral) OP_systemic This compound Phosphate OP_oral->OP_systemic Absorption Esterases Hepatic & Plasma Esterases OP_systemic->Esterases OC_active This compound Carboxylate (Active Metabolite) Infection_Site Virus-Infected Cells OC_active->Infection_Site Distribution Kidney Renal Excretion OC_active->Kidney Elimination Esterases->OC_active Hydrolysis

Caption: Metabolic activation of this compound.

G start Start: Acclimatize Animals dose_prep Prepare this compound Phosphate Dose start->dose_prep dosing Oral Administration to Rats dose_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Store Plasma at -80°C processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End: Report Generation pk_analysis->end

Caption: Workflow of a typical pharmacokinetic study.

Conclusion: Synthesizing Preclinical Data for Clinical Success

The selection of an appropriate animal model is a cornerstone of successful preclinical drug development. For this compound, the collective data from mouse, rat, ferret, and non-human primate models have provided a comprehensive understanding of its pharmacokinetic profile, guiding dose selection and predicting its behavior in humans. While no single animal model perfectly recapitulates human physiology, a comparative approach, leveraging the unique strengths of each model, allows researchers to build a robust preclinical data package.

This guide underscores the importance of not just generating data, but also critically evaluating and synthesizing it within a comparative framework. By understanding the nuances of this compound's pharmacokinetics across different species, researchers can make more informed decisions, ultimately accelerating the development of novel and effective antiviral therapies.

References

A Comparative Guide to the Efficacy of Oseltamivir-Zanamivir Combination Therapy for Influenza

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the scientific evidence surrounding the use of oseltamivir and zanamivir in combination for the treatment of influenza. Synthesizing preclinical and clinical data, we explore the mechanistic rationale, evaluate the conflicting efficacy results, and highlight the combination's primary role in mitigating antiviral resistance.

The Neuraminidase Inhibitors: Two Drugs, One Target, Different Approaches

Influenza viruses rely on the neuraminidase (NA) enzyme to cleave sialic acid residues on the host cell surface, a critical step for the release of newly formed virus particles and the propagation of infection.[1][2] Both this compound and zanamivir are neuraminidase inhibitors (NAIs) that function as competitive inhibitors of this enzyme, preventing viral egress.[3][4] However, their pharmacological properties and binding mechanisms differ significantly, forming the basis for investigating their combined use.

This compound: An orally administered prodrug, this compound is converted by hepatic esterases into its active form, this compound carboxylate.[3] Its binding to the NA active site requires a conformational change in the enzyme.[5][6]

Zanamivir: Administered via inhalation, zanamivir is delivered directly to the primary site of infection in the respiratory tract.[4] It binds to the NA active site without requiring a significant conformational change.[6]

The distinct binding interactions are crucial; they suggest that resistance mutations affecting the efficacy of one drug may not confer cross-resistance to the other, a key hypothesis underpinning combination therapy.[5][7]

G cluster_0 Influenza Virus Life Cycle at Host Cell Surface cluster_1 Mechanism of Neuraminidase (NA) Action cluster_2 Mechanism of NAI Combination Therapy InfectedCell Infected Host Cell BuddingVirion New Virion Budding InfectedCell->BuddingVirion Assembly SialicAcid Sialic Acid Receptor BuddingVirion->SialicAcid Binds via Hemagglutinin Cleavage NA Cleaves Sialic Acid SialicAcid->Cleavage ReleasedVirion Released Virion (Progeny) Neuraminidase Viral Neuraminidase (NA) Neuraminidase->Cleavage Inhibition NA Active Site Blocked Neuraminidase->Inhibition Action Prevented Cleavage->ReleasedVirion This compound This compound This compound->Inhibition Zanamivir Zanamivir Zanamivir->Inhibition Inhibition->BuddingVirion Trapped on Cell Surface

Caption: Mechanism of Neuraminidase Inhibition by Combination Therapy.

The Rationale for Combination: A Strategy to Combat Resistance

The primary driver for exploring an this compound-zanamivir combination is not necessarily to achieve superior viral clearance in treatment-naive infections, but to address the significant public health threat of drug-resistant influenza.[5][8] The rationale is built on two core principles:

  • Different Resistance Profiles: Key mutations that confer high-level resistance to this compound (e.g., H275Y in N1 neuraminidase) often retain susceptibility to zanamivir.[7]

  • Higher Genetic Barrier: The simultaneous presence of two drugs targeting the same enzyme through different interactions makes it statistically less likely for a virus to acquire mutations that overcome both inhibitors at once.

Preclinical Evidence: A Clear Benefit in Suppressing Resistance

Preclinical studies have provided the strongest evidence in favor of the combination therapy, particularly in its ability to prevent the emergence of drug-resistant variants.

In Vitro and Ex Vivo Models: A pivotal study utilizing the hollow fiber infection model (HFIM) system provided compelling data.[5][6][8] In this model, which simulates human pharmacokinetics, the this compound-zanamivir combination was as effective as the most effective monotherapy at suppressing viral replication.[5] However, the combination therapy offered a distinct and significant advantage by preventing the emergence and spread of drug-resistant viruses that arose under monotherapy pressure.[6][8] This demonstrates that even without synergistic killing, the combination provides a critical benefit in preserving therapeutic options.[5]

In Vivo Animal Models: Studies in mice have yielded more ambiguous results regarding enhanced efficacy. One study found that for this compound-resistant A(H1N1)pdm09 H275Y virus, the combination therapy's efficacy was comparable to zanamivir monotherapy but significantly better than this compound monotherapy, which was expected.[9] For wild-type viruses, however, zanamivir monotherapy sometimes conferred better outcomes than the combination, suggesting no additive or synergistic benefit and hinting at potential antagonism.[9]

| Table 1: Summary of Key Preclinical Studies | | :--- | :--- | :--- | :--- | | Model System | Influenza Strain(s) | Key Finding(s) | Reference(s) | | Hollow Fiber Infection Model (HFIM) | H1N1 (this compound- and Zanamivir-resistant variants) | Combination was as effective as best monotherapy for viral suppression but uniquely prevented the emergence of drug-resistant viruses. |[5],[6],[8] | | Mouse Model | A(H3N2) and A(H1N1)pdm09 (wild-type) | Zanamivir monotherapy was superior to this compound; the combination showed intermediate benefits and was not superior to zanamivir alone. |[9] | | Mouse Model | this compound-resistant A(H1N1)pdm09 H275Y | Combination therapy was comparable to zanamivir monotherapy and significantly better than this compound monotherapy in improving survival and reducing viral titers. |[9] |

Clinical Trials: An Unexpected Lack of Superior Efficacy

While preclinical data on resistance suppression were promising, human clinical trials have not demonstrated a clear virological or clinical benefit for the combination in treating uncomplicated seasonal influenza.

A key randomized, placebo-controlled trial conducted during the 2008-2009 season (predominantly H3N2) yielded surprising results.[10][11] The this compound-zanamivir combination was found to be less effective than this compound monotherapy in reducing viral load and was not significantly different from zanamivir monotherapy in clinical outcomes.[10]

The investigators proposed a pharmacokinetic/pharmacodynamic hypothesis for this negative interaction: inhaled zanamivir acts directly and rapidly at the site of infection, occupying the neuraminidase active sites first.[11] this compound, which must be absorbed and metabolized, arrives later to find its target already occupied, rendering it less effective and reducing the combination's effect to that of zanamivir monotherapy.[11] Another small clinical trial also found no significant differences in viral burden or clinical outcome between the combination and this compound monotherapy for the 2009 pandemic H1N1 strain.[8]

| Table 2: Summary of Key Clinical Trial | | :--- | :--- | :--- | :--- | | Trial ID | Patient Population | Intervention Arms | Primary Endpoint | Key Outcome | Reference(s) | | NCT00830323 | Adults with seasonal influenza A (mainly H3N2) | 1. This compound + Zanamivir2. This compound + Placebo3. Zanamivir + Placebo | Viral load reduction | Combination therapy was significantly less effective than this compound monotherapy and not significantly more effective than zanamivir monotherapy. |[10],[11],[12] |

Experimental Methodologies for Assessing Combination Efficacy

Evaluating antiviral combinations requires specialized assays that can accurately measure drug interactions and pharmacodynamics.

Protocol: Neuraminidase Inhibition Assay

This assay is fundamental for determining the 50% inhibitory concentration (IC50) of each drug and assessing potential synergy or antagonism at the enzymatic level.

Objective: To quantify the inhibitory activity of this compound and zanamivir, alone and in combination, against influenza neuraminidase.

Methodology:

  • Virus Lysate Preparation: Prepare a lysate from influenza virus-infected cells (e.g., MDCK) to serve as the source of neuraminidase enzyme.

  • Drug Dilution: Prepare serial dilutions of this compound carboxylate and zanamivir individually. For combination analysis, create a checkerboard matrix of dilutions with varying concentrations of both drugs.

  • Enzyme Reaction: In a 96-well plate, combine the virus lysate with each drug dilution and incubate briefly to allow for inhibitor binding.

  • Substrate Addition: Add a chemiluminescent NA substrate (e.g., NA-Star® Influenza Neuraminidase Inhibitor Resistance Detection Kit).[6] The NA enzyme will cleave the substrate, producing a light signal.

  • Signal Quantification: Incubate for a specified time, then measure the chemiluminescent signal using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the drug(s).

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism). For combination data, use software like MacSynergy to calculate synergy scores and generate 3D interaction plots.[13]

Protocol: Hollow Fiber Infection Model (HFIM)

The HFIM is a dynamic, in vitro system that simulates human drug pharmacokinetics, allowing for the study of drug efficacy and resistance development over time.

Objective: To evaluate the pharmacodynamics of this compound-zanamivir combination therapy and its effect on the emergence of antiviral resistance.

Methodology:

  • System Setup: A hollow fiber cartridge, containing semi-permeable fibers, is inoculated with host cells (e.g., MDCK) and then infected with the influenza virus strain of interest.

  • Pharmacokinetic Simulation: The cartridge is connected to a central reservoir. Computer-controlled syringe pumps add and remove drug-containing medium from the reservoir to precisely simulate the concentration-time profiles (absorption, distribution, metabolism, and elimination) of oral this compound and inhaled zanamivir in humans.[5][8]

  • Treatment Regimen: The system is run for several days, simulating mono- or combination therapy regimens (e.g., this compound 75mg Q12h, zanamivir 600mg Q12h).[5]

  • Regular Sampling: Samples are collected daily from the cartridge's extracapillary space.

  • Pharmacodynamic Analysis:

    • Viral Titer: Quantify the total viral load in each sample using TCID50 (50% Tissue Culture Infectious Dose) assays.

    • Resistance Testing: Plate the viral samples onto cells in the presence of high concentrations of each drug to quantify the subpopulation of resistant viruses.

  • Data Interpretation: Plot viral load over time for each treatment arm. Compare the rate of viral decay and, critically, the time to emergence and final concentration of resistant virions between monotherapy and combination therapy arms.

G cluster_0 Setup Phase cluster_1 Experimental Phase (Dynamic Simulation) cluster_2 Analysis Phase Inoculation 1. Inoculate Host Cells & Infect with Influenza Virus Cartridge 2. Hollow Fiber Cartridge (Cells + Virus) Inoculation->Cartridge Reservoir 3. Central Reservoir (Drug-Containing Medium) Cartridge->Reservoir Returns Medium Sampling 5. Daily Sampling from Cartridge Port Cartridge->Sampling Reservoir->Cartridge Perfuses Cartridge Pump 4. Computer-Controlled Pump (Simulates Human PK) Pump->Reservoir Adds/Removes Drug PK_Analysis 6a. Pharmacokinetic Analysis (Drug Concentration) Sampling->PK_Analysis PD_Analysis 6b. Pharmacodynamic Analysis (Viral Titer & Resistance) Sampling->PD_Analysis Result 7. Final Data Interpretation PK_Analysis->Result PD_Analysis->Result

Caption: Workflow of the Hollow Fiber Infection Model (HFIM).

Conclusion and Future Directions

The evidence for this compound-zanamivir combination therapy presents a nuanced picture.

  • Lack of Clinical Superiority: For treating uncomplicated influenza, particularly seasonal H3N2, clinical data do not support the use of this combination over this compound monotherapy. Evidence suggests a potential for antagonistic interaction, diminishing the overall therapeutic effect.[10][11]

  • Potent Resistance Suppression: The combination's most significant and compelling advantage, demonstrated in preclinical models, is its ability to suppress the emergence of drug-resistant influenza strains.[5][8]

For drug development professionals and researchers, this dichotomy is critical. The this compound-zanamivir combination should not be viewed as a tool for enhancing viral clearance in the general population. Instead, its potential value lies in specific clinical contexts where the risk of resistance is high, such as in immunocompromised patients with prolonged viral shedding or during outbreaks of this compound-resistant strains.[14][15]

Future research should focus on:

  • Immunocompromised Populations: Clinical trials are needed in these high-risk patients to determine if the resistance-suppressing benefits outweigh the potential for reduced efficacy.

  • Alternative Dosing Schedules: Investigating staggered dosing regimens might mitigate the negative pharmacokinetic interaction observed in clinical trials.

  • Combination with Novel Agents: As new antivirals with different mechanisms of action (e.g., cap-dependent endonuclease inhibitors like baloxavir) become available, combination therapies with these agents may offer a more promising path to both enhanced efficacy and resistance suppression.[16][17]

Ultimately, the study of the this compound-zanamivir combination serves as a crucial case study: a mechanistically sound hypothesis for combination therapy must be rigorously tested in both preclinical and clinical settings, as unforeseen interactions can fundamentally alter the expected outcome.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to Oseltamivir Disposal for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. Oseltamivir, a cornerstone antiviral agent, demands a meticulous and informed approach to its end-of-life management to safeguard both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific integrity and regulatory compliance. Our aim is to empower you, our scientific colleagues, with the knowledge to manage this process with confidence and precision, reinforcing the bedrock of laboratory safety and environmental stewardship.

The ‘Why’ Behind the Waste: Understanding this compound's Environmental Profile

This compound and its active metabolite, this compound carboxylate, are not readily degraded in conventional wastewater treatment processes.[1][2] This persistence means that improper disposal, such as flushing down the drain, can lead to the introduction of the active pharmaceutical ingredient into aquatic ecosystems.[3][4] Studies have shown the presence of this compound in river water, which raises concerns about the potential for inducing resistance in influenza viruses circulating in natural reservoirs like wild birds.[1] The Safety Data Sheet (SDS) for this compound phosphate explicitly states that it is "Harmful to aquatic life with long lasting effects," underscoring the imperative for controlled and contained disposal.

Therefore, the core principle of this compound disposal is the prevention of its release into the environment. This is achieved by treating all this compound waste—whether pure compound, contaminated labware, or expired solutions—as a chemical waste stream destined for destruction by a licensed hazardous waste vendor.

A Dichotomy in Disposal: Differentiating Laboratory and Household Waste Streams

It is crucial to distinguish between the disposal protocols for a controlled laboratory setting and the recommendations for unused medication in a household context. While the U.S. Food and Drug Administration (FDA) provides guidelines for the public on disposing of unused medicines, these are not appropriate for the quantities and concentrations handled in a research environment.[5][6]

Waste StreamPrimary Disposal RouteKey Considerations
Laboratory Waste Licensed Hazardous Waste Vendor (Incineration)Segregation, proper labeling, adherence to institutional EHS protocols.
Household Waste Community Drug Take-Back ProgramsIf unavailable, mix with an undesirable substance and dispose of in trash.[5] this compound is not on the FDA's flush list.[7]

Standard Operating Procedure: this compound Disposal in a Laboratory Setting

This protocol provides a step-by-step methodology for the safe segregation, collection, and disposal of this compound waste. This process should always be conducted in alignment with your institution's Environmental Health and Safety (EHS) department guidelines.

Step 1: Waste Segregation and Collection

The foundation of proper disposal is meticulous segregation at the point of generation. Isolate all materials that have come into contact with this compound to prevent cross-contamination of other waste streams.

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and contaminated bench paper.

  • Liquid Waste: This encompasses prepared this compound solutions, supernatants from experiments, and solvent rinses of contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, and Pasteur pipettes must be placed in a designated, puncture-resistant sharps container for hazardous waste.

All this compound waste should be collected in clearly labeled, dedicated, and chemically compatible containers.

Step 2: Container Management and Labeling

Proper container management is a critical component of laboratory safety and regulatory compliance.

  • Container Selection: Use containers that are in good condition, compatible with the waste, and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations. The date of initial waste accumulation should also be clearly marked.

  • Satellite Accumulation Area (SAA): Store waste containers at or near the point of generation in a designated SAA. This area should be under the direct control of the laboratory personnel.[8] Keep containers closed at all times, except when adding waste.

Step 3: Arranging for Disposal

Once a waste container is full, or before the accumulation time limit set by your institution (often 90 days), it is time to arrange for its removal.

  • Contact EHS: Initiate a waste pickup request through your institution's EHS department.

  • Documentation: Complete all required waste disposal forms accurately and completely. This documentation is a legal record of the waste's journey from your lab to its final destruction.

  • Professional Transport: Never attempt to transport hazardous waste off-site yourself. This must be handled by a licensed and qualified hazardous waste vendor.

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration by a licensed facility.[9][10] This process ensures the complete destruction of the active pharmaceutical ingredient.

Workflow for this compound Waste Management

Oseltamivir_Disposal_Workflow cluster_0 Point of Generation cluster_1 Waste Segregation cluster_2 Collection & Storage cluster_3 Disposal Process start This compound Use in Experiment waste_gen Waste Generation start->waste_gen solid Solid Waste waste_gen->solid e.g., contaminated PPE liquid Liquid Waste waste_gen->liquid e.g., solutions sharps Sharps Waste waste_gen->sharps e.g., needles container Labeled Hazardous Waste Container in SAA solid->container liquid->container sharps->container ehs Contact EHS for Pickup container->ehs Container Full or Time Limit Reached incineration High-Temperature Incineration ehs->incineration Licensed Vendor Transport Oseltamivir_Disposal_Decision_Matrix cluster_0 Waste Type? cluster_1 Action cluster_2 Final Disposal start This compound Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_sharp Sharp? start->is_sharp collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid collect_sharp Collect in Labeled Sharps Container is_sharp->collect_sharp ehs_pickup Arrange EHS Pickup for Incineration collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharp->ehs_pickup

References

A Researcher's Guide to the Safe Handling of Oseltamivir: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. Oseltamivir, a potent antiviral agent, requires meticulous handling to mitigate occupational exposure and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, moving beyond a simple checklist to offer a framework for building a culture of safety and trust in your laboratory's handling of this compound.

Understanding the Risks: Why Specialized PPE is Crucial

This compound phosphate, while a valuable therapeutic, is not without its hazards in a laboratory setting. Safety Data Sheets (SDS) consistently highlight the following risks associated with the compound:

  • Skin and Eye Irritation: Direct contact with this compound can cause skin irritation and serious eye irritation[1][2].

  • Allergic Skin Reaction: The compound is a sensitizer and may cause an allergic skin reaction in susceptible individuals[1][3].

  • Respiratory Irritation: Inhalation of this compound dust can lead to respiratory irritation[1].

These hazards underscore the necessity of a comprehensive Personal Protective Equipment (PPE) strategy to prevent accidental exposure. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) classify antiviral drugs as potentially hazardous, necessitating special handling precautions[4][5][6][7][8].

Core Personal Protective Equipment (PPE) for this compound Handling

A baseline of PPE is required for any work involving this compound. The following table outlines the minimum recommended PPE, with further details on specific scenarios in the subsequent sections.

PPE ComponentSpecificationRationale
Gloves Nitrile or butyl rubber glovesTo prevent skin contact and potential allergic reactions. Gloves should be inspected for integrity before each use[3][9][10].
Eye Protection Tightly fitting safety goggles or safety glasses with side-shieldsTo protect against splashes and airborne particles that can cause serious eye irritation[2][3][9].
Lab Coat Fully fastened lab coat, preferably with knit cuffsTo protect skin and personal clothing from contamination[10][11].
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the solid form of this compound or when there is a risk of aerosol generation[2][9].

Tailoring PPE to the Task: A Risk-Based Approach

The selection of appropriate PPE is not a one-size-fits-all approach. It should be dictated by a thorough risk assessment of the specific procedure being performed. The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE.

PPE_Decision_Workflow This compound Handling: PPE Decision Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_protocol Required Protocol start Start: Handling this compound task What is the physical form of this compound? start->task solid Solid (Powder) task->solid Solid liquid Liquid (Solution) task->liquid Liquid aerosol Is there a potential for aerosol generation? high_aerosol High Potential (e.g., sonicating, vortexing) aerosol->high_aerosol Yes low_aerosol Low Potential (e.g., pipetting) aerosol->low_aerosol No solid_ppe Gloves Safety Goggles Lab Coat NIOSH-approved Respirator Work in a ventilated enclosure (fume hood) solid->solid_ppe liquid->aerosol high_aerosol_ppe Gloves Safety Goggles Lab Coat Work in a biosafety cabinet or fume hood high_aerosol->high_aerosol_ppe liquid_ppe Gloves Safety Goggles Lab Coat low_aerosol->liquid_ppe low_aerosol_ppe Standard laboratory practices with recommended PPE

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Experimental Protocols: Step-by-Step Guidance

1. Weighing and Handling Solid this compound Phosphate

The highest risk of exposure comes from handling the powdered form of this compound due to the potential for inhalation and contamination of surfaces.

  • Step 1: Preparation. Ensure a chemical fume hood or other ventilated enclosure is certified and functioning correctly. Decontaminate the work surface before and after use.

  • Step 2: Donning PPE. Don a lab coat, followed by safety goggles, and a NIOSH-approved respirator. Finally, don two pairs of nitrile gloves, with the outer pair covering the cuffs of the lab coat.

  • Step 3: Handling. Conduct all manipulations of the solid compound within the fume hood. Use a spatula and weighing paper to handle the powder. Avoid any actions that could create dust.

  • Step 4: Post-Handling. Carefully clean all equipment used. Dispose of contaminated weighing paper and other disposable materials in a designated hazardous waste container.

  • Step 5: Doffing PPE. Remove PPE in the following order to prevent re-contamination: outer gloves, lab coat, inner gloves, safety goggles, and finally the respirator. Wash hands thoroughly with soap and water.

2. Preparing and Handling this compound Solutions

While the risk of inhalation is lower with solutions, the risk of skin and eye contact remains.

  • Step 1: Preparation. Work in a designated area, and ensure an eyewash station and safety shower are readily accessible[2].

  • Step 2: Donning PPE. Wear a lab coat, safety goggles, and a single pair of nitrile gloves.

  • Step 3: Handling. When preparing solutions from the solid form, follow the protocol for handling solid this compound. When working with existing solutions, handle with care to avoid splashes.

  • Step 4: Post-Handling. Clean any spills immediately according to your laboratory's standard operating procedures.

  • Step 5: Doffing PPE. Remove PPE and wash hands thoroughly.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[9]. Seek medical attention if irritation or a rash develops[3].
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[3]. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[9].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][9].

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure to other personnel.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused this compound solutions should be collected in a designated hazardous waste container. Do not pour this compound solutions down the drain.

  • Disposal Method: All this compound waste should be disposed of through an approved hazardous waste disposal service, in accordance with federal, state, and local regulations[12]. Some research suggests that this compound is not effectively removed by conventional wastewater treatment, making proper disposal even more critical[13][14][15][16].

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is a cornerstone of responsible research. By understanding the inherent risks, implementing a robust PPE strategy based on a thorough risk assessment, and adhering to strict disposal protocols, laboratories can create a safe environment that protects its most valuable asset: its people. This guide serves as a foundational resource, but it is the commitment of each researcher to a culture of safety that will ultimately ensure the well-being of the entire scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir
Reactant of Route 2
Oseltamivir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.